4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Description
Properties
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHBZNRYLZPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576270 | |
| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143613-17-6 | |
| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dicarboxytriphenylbenzene
This guide provides a comprehensive overview of the core physicochemical properties of dicarboxytriphenylbenzene, a molecule of significant interest in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to offer a thorough understanding of this compound class.
Introduction: The Structural Significance of Dicarboxytriphenylbenzene
Dicarboxytriphenylbenzene represents a class of organic molecules characterized by a central benzene ring substituted with three phenyl groups, two of which are functionalized with carboxylic acid groups. The specific positioning of these carboxylic acid moieties gives rise to various isomers, each with a unique spatial arrangement and, consequently, distinct physicochemical properties. This structural versatility makes dicarboxytriphenylbenzene derivatives promising candidates for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and as scaffolds in medicinal chemistry.[1][2][3] Understanding their fundamental properties is paramount for harnessing their full potential.
PART 1: Synthesis and Isomerism
The synthesis of dicarboxytriphenylbenzene typically involves carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to construct the triphenylbenzene core, followed by functionalization or the use of pre-functionalized precursors.[4] The isomeric purity of the final product is crucial as the substitution pattern of the carboxylic acid groups significantly influences the molecule's symmetry, polarity, and ability to form intermolecular interactions.
Diagram 1: Isomeric Landscape of Dicarboxytriphenylbenzene
Caption: Possible regioisomers of dicarboxytriphenylbenzene.
PART 2: Core Physicochemical Properties
Solubility Profile
The solubility of dicarboxytriphenylbenzene is governed by the interplay between the polar carboxylic acid groups and the nonpolar triphenylbenzene backbone. Generally, these compounds exhibit poor solubility in water but are soluble in polar organic solvents.
Table 1: Predicted Solubility of Dicarboxytriphenylbenzene Isomers
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Insoluble | The large hydrophobic surface area of the triphenylbenzene core dominates. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate both the carboxylic acid groups and the aromatic rings.[5] |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The hydroxyl group can hydrogen bond with the carboxylic acids, but the overall polarity may be a limiting factor. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the carboxylic acid groups prevents dissolution in nonpolar media. |
Experimental Protocol: Solubility Determination
A standardized method for determining solubility involves the shake-flask method.
-
Preparation: A supersaturated solution of the dicarboxytriphenylbenzene isomer is prepared in the test solvent.
-
Equilibration: The solution is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Diagram 2: Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Thermal Properties
The rigid aromatic structure of dicarboxytriphenylbenzene suggests high thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantify this stability.[6][7][8][9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For dicarboxytriphenylbenzene, a TGA thermogram would be expected to show a stable baseline until the onset of decomposition at elevated temperatures. The decomposition temperature is a key indicator of its thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal the melting point, glass transition temperature (for amorphous solids), and any phase transitions. For crystalline dicarboxytriphenylbenzene, a sharp endothermic peak corresponding to its melting point would be expected.
Table 2: Expected Thermal Analysis Data for Dicarboxytriphenylbenzene
| Parameter | Expected Range/Observation | Significance |
| Decomposition Temperature (TGA) | > 300 °C | High thermal stability due to the aromatic core. |
| Melting Point (DSC) | High, sharp peak | Crystalline nature and strong intermolecular forces. |
| Glass Transition Temperature (DSC) | May not be observed | Indicates a highly crystalline material. |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an inert TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a defined heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting thermogram is analyzed to determine the onset of decomposition (TGA) and the peak temperatures of thermal events (DSC).
Spectroscopic Properties
Spectroscopic techniques are vital for the structural elucidation and characterization of dicarboxytriphenylbenzene.
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically 7-9 ppm). The splitting patterns and integration of these signals provide information about the substitution pattern of the phenyl rings. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (>10 ppm).[10][11][12][13]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (typically 120-150 ppm) and the carbonyl carbon of the carboxylic acid (typically 165-185 ppm).[14] The number of unique signals will depend on the symmetry of the isomer.
2.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for dicarboxytriphenylbenzene include:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.[15][16][17][18][19]
2.3.3 UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum is influenced by the extent of the π-conjugated system. Dicarboxytriphenylbenzene is expected to exhibit strong absorption bands in the UV region, typically between 250-350 nm, corresponding to π-π* transitions within the aromatic rings.[20][21][22][23][24] The exact position and intensity of the absorption maxima can vary slightly between isomers due to differences in their electronic structure.
Experimental Protocol: Spectroscopic Analysis
-
NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
FTIR: Samples can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
UV-Vis: Solutions of known concentration are prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol) and the absorbance is measured over a range of wavelengths.
Diagram 3: Spectroscopic Characterization Workflow
Caption: Integrated workflow for spectroscopic characterization.
Crystal Structure and Morphology
The three-dimensional arrangement of dicarboxytriphenylbenzene molecules in the solid state is determined by single-crystal X-ray diffraction.[25][26][27][28][29] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and π-π stacking of the aromatic rings. The crystal packing significantly influences the material's bulk properties, including its density, melting point, and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule and its packing in the unit cell.
PART 3: Applications and Future Directions
The unique combination of a rigid, planar core and functional carboxylic acid groups makes dicarboxytriphenylbenzene a versatile building block in supramolecular chemistry and materials science. A primary application is in the synthesis of Metal-Organic Frameworks (MOFs), where the carboxylic acid groups coordinate to metal ions to form highly porous, crystalline materials with applications in gas storage, separation, and catalysis.[30][31] In drug development, the triphenylbenzene scaffold can be utilized for its rigid structure to position pharmacophoric elements in a defined spatial orientation.
Conclusion
This guide has provided a detailed overview of the key physicochemical properties of dicarboxytriphenylbenzene. A thorough understanding of its solubility, thermal stability, spectroscopic characteristics, and solid-state structure is essential for its rational design and application in various scientific and technological fields. The experimental protocols outlined herein provide a framework for the comprehensive characterization of these promising molecules.
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An In-Depth Technical Guide to 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid: A Keystone Linker for Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known by its systematic IUPAC name [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid and abbreviated as H₂QPDC, is a rigid, linear organic linker that has garnered significant interest in the field of materials science. Its unique structural characteristics, featuring a p-quaterphenyl backbone terminated by carboxylic acid functional groups, make it an exceptional building block for the synthesis of Metal-Organic Frameworks (MOFs). These highly porous, crystalline materials are at the forefront of research for applications in gas storage and separation, catalysis, sensing, and drug delivery.[1]
This technical guide provides a comprehensive overview of H₂QPDC, including its synthesis, characterization, and a detailed protocol for its application in the construction of a Metal-Organic Framework. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile linker in their own research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 143613-17-6 | [1] |
| Molecular Formula | C₂₆H₁₈O₄ | [1] |
| Molecular Weight | 394.42 g/mol | [1] |
| Appearance | Off-white to light yellow powder/crystal | [1] |
| Purity | >98% | [1] |
| Melting Point | 235 °C – 240 °C | [1] |
Synthesis of this compound
The synthesis of H₂QPDC is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the p-quaterphenyl backbone from readily available precursors. The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is crucial for achieving high yields and purity. The base plays a critical role in the transmetalation step of the catalytic cycle.
A generalized workflow for the synthesis is depicted below.
Figure 1: Generalized workflow for the synthesis of H₂QPDC.
Detailed Experimental Protocol: Synthesis of a H₂QPDC Analogue
Step 1: Saponification of the Dimethyl Ester
-
Combine the dimethyl ester precursor (0.122 g, 0.243 mmol), potassium hydroxide (0.206 g, 3.67 mmol), 5 mL of 1,4-dioxane, and 5 mL of water in a pressure vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture by the dropwise addition of a hydrochloric acid solution until a white precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
The structural integrity and purity of the synthesized H₂QPDC can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. Although specific data for H₂QPDC is not available in the provided search results, the spectra of a similar bromo-substituted analogue offer a reference for the expected chemical shifts.[2]
-
¹H NMR: The proton NMR spectrum is expected to show a series of doublets and multiplets in the aromatic region (typically between 7.5 and 8.5 ppm). The integration of these signals should correspond to the number of protons on each phenyl ring. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display a series of signals corresponding to the aromatic carbons of the quaterphenyl backbone and the carbonyl carbon of the carboxylic acid groups. The quaternary carbons will typically have lower intensities compared to the protonated carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of H₂QPDC is expected to exhibit:
-
A broad O-H stretching vibration from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.
-
A sharp C=O stretching vibration from the carbonyl of the carboxylic acid groups around 1700 cm⁻¹.
-
C-H stretching and bending vibrations from the aromatic rings.
-
C=C stretching vibrations within the aromatic rings.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the compound. For H₂QPDC, a TGA thermogram would typically show a stable profile up to a high temperature, followed by decomposition. This high thermal stability is a desirable characteristic for a MOF linker, as MOF synthesis is often carried out at elevated temperatures.
Application in Metal-Organic Framework Synthesis
The rigid, linear geometry and the presence of two carboxylate groups make H₂QPDC an excellent candidate for the construction of highly porous and stable MOFs. The solvothermal synthesis method is commonly employed, where the linker and a metal salt are heated in a high-boiling point solvent.
Figure 2: Generalized workflow for the solvothermal synthesis of a MOF using H₂QPDC.
Exemplary Protocol: Synthesis of a UiO-type MOF
The University of Oslo (UiO) series of MOFs, particularly those based on zirconium, are renowned for their exceptional thermal and chemical stability. A hypothetical protocol for the synthesis of a UiO-type MOF using H₂QPDC is detailed below, based on established procedures for similar linkers.[3][4]
Step 1: Preparation of the Reaction Mixture
-
In a Pyrex vial, dissolve H₂QPDC in N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve the metal salt, for example, zirconium tetrachloride (ZrCl₄), in DMF.
-
Add a modulator, such as benzoic acid, to the metal salt solution. The modulator helps to control the crystal size and quality.
-
Combine the linker and metal salt solutions in the Pyrex vial.
Step 2: Solvothermal Synthesis
-
Seal the vial tightly and place it in a preheated oven at a specific temperature, typically between 80 °C and 150 °C.
-
Maintain the reaction temperature for a period of 12 to 72 hours.
Step 3: Product Isolation and Purification
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product several times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the product with a lower-boiling point solvent, such as ethanol, to facilitate the removal of DMF from the pores.
Step 4: Activation
-
To activate the MOF and make the pores accessible, heat the purified product under vacuum. This process removes the solvent molecules that are occluded within the framework.
Characterization of the Resulting MOF
The successful synthesis of the desired MOF can be confirmed through a variety of characterization techniques.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if the structure is known, or it can be used for structure solution of a new material.
-
Brunauer-Emmett-Teller (BET) Analysis: The BET method, based on the physisorption of nitrogen gas at 77 K, is used to determine the specific surface area of the porous MOF. MOFs constructed from H₂QPDC are expected to exhibit high surface areas due to the extended length of the linker.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and crystal size of the synthesized MOF particles.
Conclusion
This compound is a highly valuable and versatile organic linker for the design and synthesis of advanced Metal-Organic Frameworks. Its rigid, linear structure and terminal carboxylic acid groups enable the construction of robust, porous materials with potential applications in a wide range of fields, from gas storage and catalysis to drug delivery. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of H₂QPDC, offering researchers a solid foundation for exploring the potential of this remarkable molecule in their scientific pursuits. Further research into the synthesis of novel MOFs using H₂QPDC is anticipated to unlock new materials with tailored properties for addressing contemporary scientific and technological challenges.
References
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An In-Depth Technical Guide to [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic Acid: Synthesis, Characterization, and Applications
Abstract: This guide provides a comprehensive technical overview of [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid (QPDA), a rigid, linear organic linker pivotal in the fields of materials science and supramolecular chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol, detail advanced characterization methodologies, and explore its significant applications, particularly as a building block for Metal-Organic Frameworks (MOFs). This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Introduction
Overview of Oligophenyl-based Carboxylic Acids
Oligophenyl-based dicarboxylic acids are a class of organic molecules characterized by a backbone of multiple phenyl rings linked together, with carboxylic acid functional groups at the termini. The length and connectivity (para, meta, or ortho) of the phenyl chain dictate the molecule's geometry, rigidity, and electronic properties. These molecules, such as biphenyl-dicarboxylic acid and terphenyl-dicarboxylic acid, are foundational in constructing highly ordered, porous materials due to their ability to act as rigid "struts" or "linkers" in coordination polymers and MOFs.[1][2][3][4]
Significance of [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic Acid (QPDA)
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, also known as H2QPDC, is a notable member of this family, consisting of four linearly-connected phenyl rings with carboxyl groups at the 4 and 4'''-positions.[5] Its extended, rigid structure makes it an ideal candidate for creating MOFs with large pores and high surface areas. The molecule's hydrophobic core and hydrophilic ends allow for the formation of self-assembled monolayers.[5] These properties are highly desirable for applications in gas storage and separation, catalysis, sensing, and potentially in drug delivery systems.[5] Furthermore, the unique physical and chemical characteristics of QPDA make it a promising material for optoelectronic devices like organic field-effect transistors (OFETs).[5]
Scope of the Guide
This guide will provide a detailed examination of QPDA, covering its structural and chemical properties, a validated synthesis method, comprehensive characterization techniques, and a survey of its current and potential applications, with a special focus on its role in MOF chemistry.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of QPDA is defined by four phenyl rings connected in a para-linkage, resulting in a highly linear and rigid molecule.[6] The two carboxylic acid groups at opposite ends of the quaterphenyl backbone are the key functional groups for coordination with metal ions or clusters.
Chemical Structure of [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Image Source: Ossila Ltd.
Key Physicochemical Properties
A summary of the key physicochemical properties of QPDA is presented in the table below. This data is essential for its handling, purification, and application in various synthetic procedures.
| Property | Value | References |
| CAS Number | 143613-17-6 | [5][7][8][9] |
| Molecular Formula | C26H18O4 | [5][7][8] |
| Molecular Weight | 394.42 g/mol | [5][7][8] |
| Appearance | Off-white powder/crystal | |
| Melting Point | 235 °C – 240 °C | [5] |
| Purity | >98% | |
| Synonyms | H2QPDC, 4-[4-[4-(4-Carboxyphenyl)phenyl]phenyl]benzoic acid | [5][8] |
Spectroscopic Profile
Spectroscopic methods are crucial for confirming the identity and purity of synthesized QPDA.
-
¹H and ¹³C NMR Spectroscopy: In a suitable solvent like DMSO-d6, the ¹H NMR spectrum would show characteristic signals for the aromatic protons. Due to the molecule's symmetry, a specific pattern of doublets is expected. The ¹³C NMR would similarly display distinct peaks for the different carbon environments, including the carboxyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of QPDA will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹). A sharp, intense peak for the C=O stretch of the carboxyl group will be present around 1700 cm⁻¹. Characteristic peaks for C-H and C=C stretching and bending of the aromatic rings will also be observed.
-
UV-Vis Spectroscopy and Photoluminescence: Due to its extended π-conjugated system, QPDA is expected to absorb in the UV region. Its photoluminescent properties are also of interest for applications in optoelectronics.
Synthesis and Purification
Retrosynthetic Analysis and Common Synthetic Routes
The synthesis of QPDA can be approached through several cross-coupling strategies. The most common and effective method is the Suzuki-Miyaura cross-coupling reaction. A retrosynthetic analysis reveals that the molecule can be constructed by coupling boronic acid or ester derivatives of biphenyl with dihalogenated biphenyl precursors.
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A Technical Guide to the Thermal Stability of Dicarboxytriphenylbenzene Linkers for Advanced Research Applications
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of dicarboxytriphenylbenzene linkers, a critical component in the development of robust Metal-Organic Frameworks (MOFs) and other advanced materials. For researchers, scientists, and drug development professionals, understanding the thermal decomposition characteristics of these linkers is paramount for predicting material performance, ensuring structural integrity under operational stress, and designing novel materials with enhanced thermal resilience. This document synthesizes experimental methodologies, mechanistic insights, and field-proven expertise to serve as an authoritative resource on the subject. We will delve into the intrinsic thermal properties of the triphenylbenzene core, the influence of dicarboxylate functional groups, and the analytical techniques essential for a thorough thermal stability assessment.
Introduction: The Critical Role of Linker Thermal Stability
The 1,3,5-triphenylbenzene scaffold is a cornerstone in the design of highly stable organic materials due to its rigid, planar, and electron-rich nature.[1][2] When functionalized with carboxylic acid groups, it becomes a versatile building block for MOFs, covalent organic frameworks (COFs), and other porous crystalline materials.[3][4] The thermal stability of the resulting framework is fundamentally dictated by the robustness of both the metal-node and the organic linker.[5] This guide focuses on the latter, providing a detailed exploration of the factors governing the thermal limits of dicarboxytriphenylbenzene linkers. A profound understanding of these principles is not merely academic; it directly impacts the practical application of these materials in catalysis, gas storage, and drug delivery, where thermal cycling and exposure to elevated temperatures are common.
The inherent thermal resilience of the triphenylbenzene core is well-documented, with polymers based on this moiety exhibiting exceptional stability. For instance, polybenzoxazines with a triphenylbenzene core have shown a 5% weight loss temperature as high as 356°C, underscoring the core's contribution to overall thermal robustness.[5] However, the introduction of dicarboxylate groups, while essential for coordination chemistry, also introduces potential thermal decomposition pathways that must be thoroughly understood.
Mechanistic Insights into Thermal Decomposition
The thermal degradation of a dicarboxytriphenylbenzene linker is primarily a two-stage process: decarboxylation of the functional groups followed by the eventual breakdown of the aromatic core at significantly higher temperatures.
Decarboxylation: The Initial Decomposition Step
The carboxylic acid groups are the most thermally labile component of the linker. Upon heating, they undergo decarboxylation, releasing carbon dioxide (CO₂). This process is the primary contributor to the initial weight loss observed in thermogravimetric analysis (TGA). The temperature at which decarboxylation occurs is influenced by several factors, including the position of the carboxyl groups on the phenyl rings and the surrounding chemical environment. For aromatic carboxylic acids, this decomposition pathway is a well-established phenomenon.[6]
Decomposition of the Triphenylbenzene Core
Following decarboxylation, the remaining triphenylbenzene backbone exhibits significantly higher thermal stability. Its decomposition occurs at much higher temperatures and involves the fragmentation of the aromatic rings. This process generates a mixture of gaseous products, including carbon monoxide (CO) and additional CO₂, along with a carbonaceous char residue.[7] The high char yield of triphenylbenzene-based materials is a testament to their inherent thermal robustness.[5]
Caption: Thermal Decomposition Pathway of a Dicarboxytriphenylbenzene Linker.
Analytical Techniques for Thermal Stability Assessment
A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability of dicarboxytriphenylbenzene linkers. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Variable Temperature Powder X-ray Diffraction (VT-PXRD) are the cornerstone techniques in this endeavor.
Thermogravimetric Analysis (TGA)
TGA is the primary technique for determining the decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry dicarboxytriphenylbenzene linker into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the analysis to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is determined from the initial significant weight loss, corresponding to decarboxylation. Subsequent weight loss at higher temperatures indicates the decomposition of the triphenylbenzene core.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition, providing complementary information to TGA.
-
Sample Preparation: Accurately weigh 2-5 mg of the dicarboxytriphenylbenzene linker into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature just beyond the decomposition temperature determined by TGA, at a heating rate of 10°C/min.
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a broad exothermic event.
Variable Temperature Powder X-ray Diffraction (VT-PXRD)
VT-PXRD is a powerful technique for studying the structural changes of a crystalline material as a function of temperature. It can reveal the loss of crystallinity that accompanies thermal decomposition.
-
Sample Preparation: Load the powdered dicarboxytriphenylbenzene linker into a capillary or onto a high-temperature stage.
-
Instrument Setup: Mount the sample in the diffractometer equipped with a heating stage.
-
Data Collection Program:
-
Collect an initial PXRD pattern at room temperature.
-
Increase the temperature in discrete steps (e.g., 25°C or 50°C).
-
At each temperature step, allow the sample to equilibrate for a few minutes before collecting a PXRD pattern.
-
Continue this process until the decomposition temperature is exceeded.
-
-
Data Analysis: Analyze the series of PXRD patterns. The disappearance of Bragg peaks indicates a loss of long-range crystalline order, signifying decomposition of the linker.[8]
Caption: Integrated Analytical Workflow for Thermal Stability Assessment.
Quantitative Data Summary
| Compound/Material | Key Thermal Property | Approximate Temperature (°C) | Analytical Technique | Reference |
| Triphenylbenzene-based Polybenzoxazine | 5% Weight Loss (Td5) | 356 | TGA | [5] |
| 1,3,5-Triphenylbenzene | Melting Point | 172-174 | - | |
| [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid | Melting Point | 368-370 | - | |
| Aromatic Carboxylic Acids | Onset of Decarboxylation | >300 | TGA | [6] |
This data strongly suggests that a dicarboxytriphenylbenzene linker will exhibit high thermal stability, with initial decomposition (decarboxylation) likely occurring above 300°C, and the complete breakdown of the aromatic core at significantly higher temperatures.
Conclusion and Future Outlook
The dicarboxytriphenylbenzene linker stands as a robust building block for the creation of thermally stable advanced materials. Its high thermal stability is a direct consequence of the rigid and resilient triphenylbenzene core. The primary thermal decomposition pathway is initiated by decarboxylation, followed by the degradation of the aromatic framework at elevated temperatures. A comprehensive thermal analysis, employing TGA, DSC, and VT-PXRD, is crucial for accurately characterizing the thermal limits of these linkers and the materials derived from them.
Future research should focus on the systematic investigation of substituted dicarboxytriphenylbenzene linkers to elucidate the electronic and steric effects of various functional groups on thermal stability. Such studies will enable the rational design of next-generation linkers with tailored thermal properties for specific high-temperature applications.
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Synthesis and crystal structure of a new three-dimensional Ho(II) coordination polymer based on 5′-(4-Carboxyphenyl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Triphenylbenzene core based dendritic benzoxazines and their heat-resistant and photoluminescent polymers. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Crystal Structure of a New Three-dimensional Ho(II) ... (n.d.). Retrieved January 17, 2026, from [Link]
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5′-(4-Carboxyphenyl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid - H3BTB. (n.d.). SIKÉMIA. Retrieved January 17, 2026, from [Link]
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5',5'''-Bis(4-carboxyphenyl)-5''-(4,4''-dicarboxy-[1,1':3',1''-terphenyl]-5'-yl)-[1,1':3',1'':3'',1''':3''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid | C66H42O12 | CID 101966743. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Structural Elucidation of a Key Building Block
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known by its synonym [p-Terphenyl]-4,4''-dicarboxylic acid, is a molecule of significant interest in materials science and supramolecular chemistry.[1][2] Its rigid, linear p-terphenyl backbone, functionalized with carboxylic acid groups at both termini, makes it an exemplary rigid linker for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs).[1][2] The precise architecture of these frameworks, and consequently their functional properties in applications like gas storage and catalysis, is dictated by the defined geometry of this ligand.[1]
This guide provides a comprehensive technical overview of the core spectroscopic techniques essential for the structural verification and purity assessment of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and the causal logic behind experimental choices. The methodologies presented are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently confirm the identity and quality of this crucial chemical intermediate.
Molecular Architecture and Its Spectroscopic Implications
The molecular structure of this compound (C₂₀H₁₄O₄, MW: ~318.32 g/mol ) is characterized by its high degree of symmetry.[1] This symmetry is a critical factor in interpreting its spectroscopic data, as it results in chemical equivalency for several protons and carbon atoms, simplifying what could otherwise be a highly complex set of signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive confirmation of the carbon-hydrogen framework.
¹H NMR Analysis: A Proton's Perspective
The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see signals corresponding to three distinct aromatic proton environments, in addition to the carboxylic acid proton.
-
Causality: The electron-withdrawing nature of the carboxylic acid groups deshields adjacent protons, shifting their signals downfield. Protons on the central phenyl ring (Ring B) are furthest from these groups and thus appear at the most upfield position among the aromatic signals. The symmetry dictates that protons on the two terminal rings (A and C) are chemically equivalent.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 - 13.0 | Singlet (broad) | 2H | Carboxylic Acid (-COOH) |
| ~8.1 - 8.3 | Doublet | 4H | Protons ortho to -COOH |
| ~7.8 - 8.0 | Doublet | 4H | Protons meta to -COOH |
| ~7.7 - 7.9 | Singlet | 4H | Central Ring Protons |
Note: Predicted shifts are relative to TMS and may vary based on solvent and concentration. The central ring protons, while chemically equivalent, may appear as a singlet or a narrow multiplet depending on the resolution and potential second-order effects.
¹³C NMR Analysis: Mapping the Carbon Framework
Due to symmetry, the 20 carbon atoms of the molecule will give rise to only 5 distinct signals in the ¹³C NMR spectrum.
-
Causality: The chemical environment dictates the resonance frequency. The carbonyl carbon of the carboxylic acid is highly deshielded by two adjacent oxygen atoms and appears significantly downfield.[3][4][5] The quaternary carbons (those without attached protons) have different electronic environments based on their position in the terphenyl structure and their proximity to the carboxyl groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 - 175 | Carboxylic Acid Carbon (-C OOH) |
| ~140 - 145 | Quaternary Carbons (C-C linker, terminal rings) |
| ~138 - 142 | Quaternary Carbons (C-C linker, central ring) |
| ~128 - 132 | Protonated Aromatic Carbons |
| ~125 - 128 | Protonated Aromatic Carbons |
Note: Specific assignment of the two distinct protonated aromatic carbon signals requires more advanced 2D NMR techniques, but their presence confirms the proposed structure.
Caption: Standardized workflow for NMR spectroscopic analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound's polarity may limit solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration and instrument sensitivity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. Assign the chemical shifts in both spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule. For this compound, the most prominent features will be from the carboxylic acid and the aromatic rings.
-
Causality: The carboxylic acid functional group gives rise to several characteristic and unmistakable absorption bands. The O-H bond, involved in strong intermolecular hydrogen bonding (dimerization), produces an exceptionally broad absorption that is a hallmark of carboxylic acids.[6][7] The C=O bond, conjugated with the aromatic ring, absorbs at a slightly lower frequency than its aliphatic counterpart.[3][4][7]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| 2500-3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~3030 | Medium, Sharp | C-H stretch | Aromatic |
| 1680-1710 | Strong, Sharp | C=O stretch | Conjugated Carboxylic Acid |
| 1580-1610 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1320 | Strong | C-O stretch | Carboxylic Acid |
| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Caption: Increased conjugation leads to a smaller energy gap and longer λₘₐₓ.
Table 4: Expected UV-Vis Absorption Data
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
|---|
| Ethanol/DMF | ~280 - 320 | High (>20,000 L mol⁻¹ cm⁻¹) | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMF). Perform serial dilutions to create a series of solutions of known, low concentrations (typically in the micromolar range).
-
Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, fill one cuvette with the pure solvent (as a blank) and another with the sample solution. Scan a wavelength range from approximately 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If quantitative analysis is required, create a Beer-Lambert plot (Absorbance vs. Concentration) to determine the molar absorptivity (ε).
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry is the ultimate arbiter of molecular weight, providing a direct measurement that can confirm the elemental composition.
-
Causality: In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it typically keeps the molecule intact, allowing for the clear observation of the molecular ion. [8][9] Table 5: Expected Mass Spectrometry Data (ESI Negative Mode)
m/z Value Ion Interpretation ~317.08 [M-H]⁻ Molecular ion (singly deprotonated) ~318.09 [M] Molecular Ion (if radical anion forms) | ~273.07 | [M-H-CO₂]⁻ | Loss of carbon dioxide from molecular ion |
Note: ESI in positive mode might show [M+H]⁺ at ~319.09 or adducts with solvent cations like sodium [M+Na]⁺.
Caption: Conceptual workflow for LC-MS analysis.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.
-
Instrumentation: Use an LC system coupled to a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Inject a small volume of the sample. The compound will first pass through the LC column (or be injected directly) and then into the ESI source where it is ionized. The mass analyzer separates the ions, and the detector records their abundance at each m/z value. Acquire spectra in both positive and negative ion modes for comprehensive analysis.
-
Analysis: Identify the peak corresponding to the molecular ion ([M-H]⁻ or [M+H]⁺) and confirm that its m/z value matches the calculated molecular weight for C₂₀H₁₄O₄. Analyze any major fragment ions to further support the structural assignment.
Integrated Spectroscopic Analysis: A Holistic Confirmation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all these methods. The NMR confirms the C-H framework and symmetry, the IR identifies the essential carboxylic acid functional groups, the UV-Vis characterizes the extended electronic conjugation, and the MS provides an exact molecular weight. Together, they form a self-validating system that provides incontrovertible proof of the structure and purity of this compound, ensuring its suitability for high-level research and development applications.
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theoretical studies of dicarboxytriphenylbenzene
An In-depth Technical Guide to the Theoretical Studies of Dicarboxytriphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarboxytriphenylbenzene isomers represent a class of versatile molecular building blocks with significant potential in materials science and medicinal chemistry. Their rigid, planar structure, coupled with the reactive carboxylic acid functionalities, makes them ideal candidates for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and for applications in targeted drug delivery systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the fundamental properties of dicarboxytriphenylbenzene and to predict its behavior in various applications. We will delve into the quantum chemical calculations that reveal its electronic structure, the molecular mechanics simulations that describe its dynamic behavior, and the high-throughput computational screening approaches that accelerate the discovery of novel materials.
Introduction: The Significance of Dicarboxytriphenylbenzene
Triphenylbenzene, a hydrocarbon with a propeller-like arrangement of three phenyl rings attached to a central benzene ring, provides a rigid and thermally stable core. The addition of two carboxylic acid groups to this scaffold gives rise to dicarboxytriphenylbenzene. The positions of these carboxyl groups lead to various isomers, each with distinct symmetries and potential applications. These molecules serve as organic linkers or "struts" in the construction of porous crystalline materials known as Metal-Organic Frameworks (MOFs).[1] The tunable nature of MOFs, including their pore size, surface area, and chemical functionality, makes them highly promising for gas storage, separation, and catalysis.[1][2][3] Furthermore, the biocompatibility and functionalizable nature of such organic linkers open avenues for their use in advanced drug delivery systems.[4]
Theoretical studies are indispensable for understanding and predicting the properties of dicarboxytriphenylbenzene-based systems.[1] Computational methods allow for the rapid screening of numerous structures and the rational design of materials with tailored functionalities, thereby guiding experimental efforts and accelerating the pace of discovery.[1][2][3]
Theoretical and Computational Methodologies
A multi-pronged computational approach is necessary to fully characterize dicarboxytriphenylbenzene and its assemblies. The choice of methodology is dictated by the specific property of interest, balancing computational cost with accuracy.
Quantum Chemical Methods
Quantum chemical calculations are essential for understanding the electronic properties and reactivity of dicarboxytriphenylbenzene at the atomic level.
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, offering a good compromise between accuracy and computational expense for studying the electronic structure of molecules.[1] It is used to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[5][6] The choice of functional and basis set is crucial for obtaining reliable results. For systems like dicarboxytriphenylbenzene, hybrid functionals such as B3LYP or PBE0, combined with a Pople-style basis set like 6-311+G(d,p), often provide accurate results.
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the optical properties and excited states of dicarboxytriphenylbenzene, TD-DFT is the method of choice.[7] It allows for the calculation of electronic absorption spectra, which is critical for understanding the molecule's response to light, a key aspect for potential applications in photocatalysis or photoresponsive drug delivery.[8]
Molecular Mechanics and Dynamics
While quantum mechanics provides detailed electronic information, it is computationally too expensive for studying the dynamics of large systems over long timescales. For this, molecular mechanics and dynamics simulations are employed.
-
Molecular Mechanics (MM): MM methods use classical force fields to describe the potential energy of a system. These force fields are collections of parameters that define bond stretching, angle bending, torsional angles, and non-bonded interactions. They are significantly faster than QM methods and are suitable for studying the conformational landscape of flexible molecules or the interactions within large molecular assemblies.
-
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.[9] This allows for the study of dynamic processes such as molecular vibrations, conformational changes, and the diffusion of molecules within a host material.[4] In the context of dicarboxytriphenylbenzene-based MOFs, MD simulations can be used to study the diffusion of guest molecules (e.g., gases or drugs) through the pores.[2]
-
Monte Carlo (MC) Simulations: MC methods use random sampling to study the properties of a system. Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for predicting the adsorption of gases in porous materials like MOFs.[2] By simulating the exchange of particles between the material and a reservoir at a fixed chemical potential, GCMC can be used to construct adsorption isotherms, which are crucial for evaluating the performance of a material for gas storage or separation.
Predicted Molecular Properties of Dicarboxytriphenylbenzene
Based on the aforementioned theoretical methods, we can predict several key properties of dicarboxytriphenylbenzene.
Structural Properties
DFT calculations would reveal the optimized geometry of the different isomers of dicarboxytriphenylbenzene. The planarity of the benzene rings and the orientation of the carboxylic acid groups are critical determinants of how these molecules will pack in a crystal or coordinate to metal ions in a MOF.
Electronic Properties
The electronic properties of dicarboxytriphenylbenzene are key to its function.
| Property | Predicted Characteristic | Significance |
| HOMO-LUMO Gap | Relatively large, characteristic of a wide-bandgap semiconductor. | Determines the electronic excitability and chemical reactivity. A larger gap implies greater stability.[5] |
| Electron Affinity & Ionization Potential | Can be tuned by the substitution pattern of the carboxyl groups. | Important for applications in organic electronics.[7] |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic acid groups, positive potential on the aromatic protons. | Indicates sites for electrophilic and nucleophilic attack, and dictates intermolecular interactions.[5] |
Spectroscopic Properties
TD-DFT calculations can predict the UV-Vis absorption spectrum, while DFT calculations can predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure and purity of synthesized compounds.
Applications in Materials Science: Designing Metal-Organic Frameworks
Dicarboxytriphenylbenzene is an excellent candidate for a linker in the synthesis of MOFs. Computational screening can accelerate the discovery of high-performing MOF structures for specific applications.[2][3]
High-Throughput Computational Screening Workflow
Caption: A workflow for the high-throughput computational screening of MOFs based on dicarboxytriphenylbenzene linkers.
Step-by-Step Protocol: GCMC Simulation of CO2 Adsorption
-
Obtain the Crystal Structure: Start with a DFT-optimized crystal structure of the dicarboxytriphenylbenzene-based MOF.
-
Define the Force Field: Assign appropriate force field parameters to all atoms in the MOF framework and the CO2 molecule. The Universal Force Field (UFF) is a common starting point for MOFs.
-
Set Up the Simulation Box: Create a simulation box containing the MOF structure.
-
Define Simulation Parameters: Specify the temperature, pressure, and chemical potential for the GCMC simulation.
-
Run the Simulation: Perform the GCMC simulation, allowing for the insertion, deletion, and translation of CO2 molecules in the simulation box until equilibrium is reached.
-
Analyze the Results: Calculate the average number of adsorbed CO2 molecules at each pressure point to construct the adsorption isotherm.
Applications in Drug Delivery
The porous nature and tunable functionality of MOFs make them attractive for drug delivery applications.[4] Theoretical studies can provide insights into the loading and release of drugs from dicarboxytriphenylbenzene-based carriers.
Modeling Drug Loading and Release
MD simulations can be used to study the interactions between a drug molecule and the MOF framework. By calculating the binding energy, one can predict the loading capacity of the MOF for a particular drug. Furthermore, simulations can model the diffusion of the drug out of the MOF pores under different conditions (e.g., pH, temperature), providing a theoretical understanding of the drug release mechanism.[10][11]
A Conceptual Model for Drug Release
Caption: A conceptual diagram illustrating the process of drug loading into and release from a dicarboxytriphenylbenzene-based MOF.
Conclusion and Future Outlook
Theoretical studies provide a powerful lens through which to explore the potential of dicarboxytriphenylbenzene and its derivatives. From elucidating fundamental electronic properties to predicting the performance of complex materials in specific applications, computation plays a vital role in modern chemical research. As computational methods continue to improve in accuracy and efficiency, we can expect in silico design and screening to become even more integral to the development of novel materials and therapeutics based on versatile building blocks like dicarboxytriphenylbenzene. The synergy between theoretical prediction and experimental validation will undoubtedly lead to exciting discoveries in the years to come.
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An In-Depth Technical Guide to the Crystal Structure of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular and supramolecular structure of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, a rigid, linear terphenyl dicarboxylic acid of significant interest in materials science and drug delivery systems. While a definitive single-crystal X-ray structure for the parent compound is not publicly available, this guide leverages detailed crystallographic data from closely related fluorinated analogues to elucidate the anticipated structural characteristics, including molecular conformation, crystal packing, and key intermolecular interactions. We will explore the causality behind the synthetic and crystallization methodologies, offering field-proven insights for researchers in materials science and pharmaceutical development. This guide is structured to provide a deep understanding of the structure-property relationships that govern the application of this important molecule.
Introduction: The Significance of a Rigid Linker
This compound, also known as p-terphenyl-4,4''-dicarboxylic acid, is a bifunctional organic molecule characterized by a rigid terphenyl backbone with carboxylic acid groups at its termini.[1][2][3] This linear and rigid geometry makes it an exceptional building block, or "linker," for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs).[2] The precise length and disposition of the carboxylic acid groups dictate the topology and pore dimensions of the resulting MOFs, which are critical for applications in gas storage, catalysis, and controlled drug release.[1] Understanding the intrinsic structural preferences of the free linker molecule is paramount to predicting and controlling the assembly of these advanced materials.
Synthesis and Crystallization
The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and efficient method.[1] This reaction facilitates the formation of carbon-carbon bonds between aryl halides and arylboronic acids, allowing for the sequential construction of the terphenyl backbone.
Synthetic Workflow: A Mechanistic Approach
The logical workflow for the synthesis of a terphenyl dicarboxylic acid, as exemplified by its fluorinated analogues, is depicted below. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for achieving high yields and selectivity. The base, typically potassium carbonate, is essential for the activation of the boronic acid component. The solvent system, often a mixture of an organic solvent like THF or dioxane with water, is chosen to ensure the solubility of both the organic and inorganic reagents.
Figure 1: Generalized workflow for the synthesis of p-terphenyl dicarboxylic acids.
Protocol: Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For aromatic carboxylic acids, slow evaporation or slow cooling from a supersaturated solution are common and effective techniques. The choice of solvent is paramount, as it influences not only the solubility but also the resulting crystal morphology and packing.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Screen various polar organic solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. N,N-dimethylformamide (DMF) is often a good starting point for this class of compounds.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., boiling DMF).
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and hindering the growth of large single crystals.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This can be achieved by placing the crystallization vessel in a Dewar flask filled with hot water to ensure a gradual temperature decrease over several hours to days.
-
Crystal Isolation: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under ambient conditions or in a desiccator.
The Crystal Structure: A Detailed Analysis
As no public crystal structure determination for the parent this compound is available, we will analyze the crystal structures of its fluorinated analogues, 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid and 2',3',5',6'-tetrafluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, for which crystallographic data has been published.[4] These structures serve as excellent models for understanding the key structural features of the parent compound.
Molecular Conformation
The terphenyl backbone is not perfectly planar. The steric hindrance between the ortho-hydrogens (or fluorines) on adjacent phenyl rings forces them to twist relative to each other. This dihedral angle is a key conformational parameter. In the solid state, the molecule often adopts a conformation that represents a balance between minimizing intramolecular steric strain and optimizing intermolecular packing interactions.
Crystallographic Data of Fluorinated Analogues
The following table summarizes the key crystallographic parameters for the fluorinated derivatives of p-terphenyl-4,4''-dicarboxylic acid.[4] This data provides a quantitative basis for understanding the crystal packing and symmetry.
| Parameter | 2',5'-difluoro-p-terphenyl-dicarboxylic acid | 2',3',5',6'-tetrafluoro-p-terphenyl-dicarboxylic acid |
| CCDC Number | 2164600 | 2164601 |
| Chemical Formula | C₂₀H₁₂F₂O₄ | C₂₀H₁₀F₄O₄ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.2736(7) | 10.3953(8) |
| b (Å) | 7.4262(8) | 12.0125(9) |
| c (Å) | 8.9482(10) | 13.9114(11) |
| α (°) | 74.849(8) | 90 |
| β (°) | 82.243(8) | 101.354(4) |
| γ (°) | 82.813(9) | 90 |
| Volume (ų) | 374.71(7) | 1701.1(2) |
| Z | 1 | 4 |
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing of aromatic carboxylic acids is primarily governed by a combination of strong hydrogen bonding and weaker, but significant, π-stacking interactions.
3.3.1. Hydrogen Bonding Network
The carboxylic acid groups are potent hydrogen bond donors and acceptors. In the solid state, they typically form robust dimeric synthons, where two molecules are linked by a pair of O-H···O hydrogen bonds. This creates a characteristic eight-membered ring motif. These dimers then act as supramolecular building blocks that are further organized in the crystal lattice.
Figure 2: Carboxylic acid dimer formation via hydrogen bonding.
3.3.2. π-Stacking Interactions
The planar, electron-rich phenyl rings of the terphenyl backbone are prone to π-stacking interactions. These are non-covalent interactions that arise from electrostatic and dispersion forces between aromatic rings. In the crystal, molecules often arrange in a slipped-stack or herringbone fashion to maximize these attractive interactions while minimizing steric repulsion. The extent and geometry of π-stacking significantly influence the material's electronic properties and are therefore of great interest in the development of organic electronics.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about the three-dimensional arrangement of atoms within the crystal.
Step-by-Step SC-XRD Workflow:
-
Crystal Selection and Mounting: A high-quality single crystal, free of defects and of an appropriate size (typically 0.1-0.3 mm), is selected under a microscope. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data.
-
Data Validation and Deposition: The final crystal structure is validated and can be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Figure 3: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
This compound is a molecule of fundamental importance for the rational design of advanced functional materials. While its own crystal structure remains to be publicly reported, the analysis of its fluorinated analogues provides a robust framework for understanding its structural chemistry. The interplay of a semi-rigid molecular conformation with strong, directional hydrogen bonding and weaker, but influential, π-stacking interactions dictates its solid-state architecture. For researchers and drug development professionals, a thorough grasp of these principles is essential for harnessing the potential of this versatile molecule in creating novel MOFs for targeted therapies, advanced polymers, and functional organic electronic devices. Future work should focus on obtaining high-quality single crystals of the parent compound to provide a definitive crystallographic analysis and further refine our understanding of its structure-property relationships.
References
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KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]
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PubChemLite. (n.d.). P-terphenyl-4,4''-dicarboxylic acid (C20H14O4). Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. Molecular structure of: a) p-terphenyl-4 4′′-dicarboxylic.... Retrieved from [Link]
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Synthonix. (n.d.). Understanding the Chemical Structure and Synthesis of [p-Terphenyl]-4,4''-dicarboxylic Acid. Retrieved from [Link]
- Zhang, Y., et al. (2017). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. European Journal of Inorganic Chemistry, 2017(24), 3044-3051.
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electronic properties of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
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Methodological & Application
Application Notes & Protocols: Dicarboxytriphenylbenzene as a Versatile Linker for Advanced Porous Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Dicarboxytriphenylbenzene
The field of porous materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is driven by the rational design of their fundamental building blocks. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and ultimately, its functional properties. Dicarboxytriphenylbenzene stands out as a linker of significant interest due to its rigid, planar, and extended aromatic system. This inherent structural rigidity helps in the formation of robust frameworks with high thermal and chemical stability. The tritopic nature of the triphenylbenzene core, when appropriately functionalized with dicarboxylate moieties, provides a versatile platform for constructing porous materials with tunable pore sizes and high surface areas. These characteristics are highly desirable for a wide range of applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3]
The applications of MOFs, for instance, have expanded into drug delivery systems, where their high porosity and tunable chemical nature allow for high drug loading capacities and controlled release kinetics.[4][5][6] The dicarboxytriphenylbenzene linker, with its potential for functionalization, offers an excellent scaffold for designing MOFs tailored for specific therapeutic applications.
PART 1: CORE DIRECTIVE - A Guide to Synthesis and Application
This document provides a comprehensive guide to the utilization of dicarboxytriphenylbenzene as a linker in the synthesis of porous materials. It is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies. We will explore the solvothermal synthesis of a representative dicarboxytriphenylbenzene-based MOF, detail the critical characterization techniques required to validate its structure and properties, and discuss its potential applications, with a focus on drug delivery.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The 'Why' Behind the 'How'
Expertise & Experience: Causality in Experimental Choices
The synthesis of highly crystalline and porous MOFs is a nuanced process. The choice of a solvothermal method, for example, is deliberate.[7][8][9][10] This technique utilizes elevated temperatures and pressures to increase the solubility of the reactants and facilitate the slow, controlled crystallization necessary for forming well-ordered frameworks. The selection of the solvent system, typically a high-boiling point solvent like N,N-dimethylformamide (DMF), is also critical as it acts as a solvent, a template, and sometimes even a reactant during the synthesis.
Trustworthiness: Self-Validating Protocols
Each protocol presented herein is designed to be a self-validating system. This means that the characterization steps are integrated to confirm the successful outcome of each experimental stage. For instance, Powder X-ray Diffraction (PXRD) is employed to verify the crystallinity and phase purity of the synthesized MOF, while Brunauer-Emmett-Teller (BET) analysis is used to quantify the material's porosity.[11][12][13] Thermogravimetric Analysis (TGA) provides crucial information about the thermal stability and the removal of guest solvent molecules from the pores.[14][15][16][17]
Authoritative Grounding & Comprehensive References
All technical claims and protocols are supported by established scientific literature. In-text citations are provided, and a comprehensive list of references with active URLs is included at the end of this document for further reading and verification.
Section 1: Synthesis of a Dicarboxytriphenylbenzene-Based MOF
This section details the solvothermal synthesis of a representative MOF using a dicarboxytriphenylbenzene linker.
Diagram of the Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a dicarboxytriphenylbenzene-based MOF.
Experimental Protocol: Solvothermal Synthesis
Materials:
-
Dicarboxytriphenylbenzene linker
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve the dicarboxytriphenylbenzene linker and the metal salt in DMF. A typical molar ratio would be 1:1.5 (linker:metal salt).
-
Mixing: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 72 hours.[18] The elevated temperature and sealed environment are crucial for the solvothermal synthesis process.
-
Cooling: After the reaction is complete, allow the oven to cool down to room temperature slowly. This controlled cooling is essential for obtaining well-defined crystals.
-
Isolation: Decant the mother liquor and collect the crystalline product.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Activation: To activate the MOF, the solvent molecules residing within the pores must be removed. This is a critical step to achieve high porosity.[19][20]
-
Immerse the as-synthesized crystals in a volatile solvent like chloroform for 3 days, replacing the solvent daily.
-
After solvent exchange, decant the chloroform and heat the sample under a dynamic vacuum at 150 °C for 24 hours.
-
Section 2: Characterization of the Porous Material
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
Diagram of the Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized porous material.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to determine the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure.[21][22][23][24][25] Often, the experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data if available.
-
Brunauer-Emmett-Teller (BET) Analysis: This gas sorption technique is used to determine the specific surface area, pore volume, and pore size distribution of the porous material.[11][12][13][26][27] The analysis involves measuring the amount of nitrogen gas adsorbed onto the surface of the material at cryogenic temperatures as a function of relative pressure.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after the activation process.[14][15][16][17][28] The analysis involves monitoring the weight loss of the sample as it is heated at a constant rate.
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and size of the MOF crystals.
Data Presentation: Expected Properties of a Dicarboxytriphenylbenzene-Based MOF
| Property | Typical Value | Characterization Technique |
| Crystallinity | Highly Crystalline | PXRD |
| BET Surface Area | > 1000 m²/g | N₂ Adsorption-Desorption |
| Pore Volume | 0.5 - 1.5 cm³/g | N₂ Adsorption-Desorption |
| Thermal Stability | > 350 °C | TGA |
Section 3: Application in Drug Delivery
The high surface area and tunable pore size of dicarboxytriphenylbenzene-based MOFs make them excellent candidates for drug delivery applications.[4][5][6][29][30]
Protocol: Drug Loading and Release Study
Materials:
-
Activated dicarboxytriphenylbenzene-based MOF
-
Model Drug (e.g., Ibuprofen, 5-Fluorouracil)
-
Solvent for drug (e.g., Ethanol, Dichloromethane)
-
Phosphate-Buffered Saline (PBS) at pH 7.4
Drug Loading:
-
Solution Preparation: Prepare a concentrated solution of the model drug in a suitable solvent.
-
Immersion: Immerse a known amount of the activated MOF in the drug solution.
-
Incubation: Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation and Washing: Centrifuge the mixture to collect the drug-loaded MOF. Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) and calculating the difference in concentration before and after loading.
In Vitro Drug Release:
-
Dispersion: Disperse a known amount of the drug-loaded MOF in a known volume of PBS (pH 7.4) to simulate physiological conditions.
-
Incubation: Place the dispersion in a shaker bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Section 4: Applications in Catalysis and Gas Storage
Beyond drug delivery, the unique properties of dicarboxytriphenylbenzene-based porous materials make them promising for other advanced applications.
-
Heterogeneous Catalysis: The high surface area and the potential to introduce catalytically active sites (either at the metal nodes or on the linker) make these materials effective heterogeneous catalysts.[31][32][33][34][35] The porous structure allows for efficient diffusion of reactants to the active sites.
-
Gas Storage and Separation: The well-defined pore sizes and high porosity are advantageous for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.[3][36] The chemical nature of the linker and the metal centers can be tuned to enhance the affinity for specific gas molecules.
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The Bridging Molecule: Application Notes on 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid and its Analogs in Gas Adsorption
Introduction: The Strategic Design of Porous Materials
In the realm of materials science, particularly in the development of adsorbents for gas storage and separation, the precise engineering of porous architectures at the molecular level is paramount. Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials offering unprecedented control over pore size, shape, and functionality. The key to this tunability lies in the judicious selection of their constituent parts: metal nodes and organic linkers.
This guide focuses on the application of extended dicarboxylate linkers, specifically 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid and its more commonly utilized analog, biphenyl-4,4'-dicarboxylic acid (BPDC), in the synthesis of MOFs for gas adsorption applications. The strategic elongation of the organic linker is a fundamental approach to expanding the pore dimensions and increasing the surface area of the resulting framework, thereby enhancing its capacity for storing gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄).
We will delve into the causality behind the selection of these linkers, provide detailed, field-proven protocols for the synthesis of a representative MOF, and outline the methodologies for characterizing its gas adsorption properties. This document is intended for researchers, scientists, and professionals in materials and drug development who seek to leverage these advanced materials.
The Role of the Extended Linker: From Molecular Structure to Macroscopic Function
The choice of an organic linker is a critical determinant of a MOF's final properties. Standard linkers, such as terephthalic acid (BDC), create MOFs with relatively small pores. To systematically increase the pore volume and internal surface area, researchers employ isoreticular synthesis, a method where the underlying topology of the framework is maintained while the linker is extended.
Biphenyl-4,4'-dicarboxylic acid (BPDC) is the next logical extension of BDC. Its rigid, linear geometry and the increased distance between its terminal carboxylate groups directly translate to larger pores in the resulting MOF structure. This expansion is crucial for applications in gas storage, as a higher surface area provides more sites for gas molecules to physisorb, and larger pore volumes allow for a greater quantity of gas to be stored within the material.
A compelling example of this principle is the comparison between UiO-66, which uses the shorter BDC linker, and UiO-67, which incorporates the extended BPDC linker. Both are zirconium-based MOFs with the same framework topology. However, the longer linker in UiO-67 results in a significantly larger Langmuir surface area (2483 m²/g for UiO-67 vs. 1281 m²/g for UiO-66) and pore volume (0.85 cm³/g for UiO-67 vs. 0.43 cm³/g for UiO-66). This structural enhancement has a direct and profound impact on their gas storage capabilities; at 77 K and 38 bar, UiO-67 exhibits a hydrogen adsorption capacity of 4.6 wt%, nearly double that of UiO-66's 2.4 wt%.[1][2]
Application Protocol I: Synthesis of a BPDC-Based Metal-Organic Framework (UiO-67)
This protocol details the solvothermal synthesis of UiO-67, a robust and highly porous MOF constructed from zirconium nodes and BPDC linkers. The procedure is adapted from established literature methods.[3]
Rationale for Method Selection
The solvothermal method is widely employed for MOF synthesis because the elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the desired framework structure.[4] N,N-Dimethylformamide (DMF) is a common solvent as it has a high boiling point and effectively dissolves both the metal salt and the organic linker. An acid modulator, such as hydrochloric or acetic acid, is often added to control the nucleation and growth of the MOF crystals, leading to higher crystallinity and phase purity.[3][4]
Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
Biphenyl-4,4'-dicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Methanol, analytical grade
-
Chloroform, analytical grade
-
Teflon-lined stainless steel autoclave (e.g., 50 mL)
-
Temperature-controlled oven
-
Centrifuge and appropriate centrifuge tubes
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation: In a clean, dry glass vial, dissolve ZrCl₄ and biphenyl-4,4'-dicarboxylic acid (BPDC) in DMF. A typical molar ratio is 1:1 for the metal to linker. To this solution, add a specific amount of a conditioning acid, such as hydrochloric acid.[3]
-
Solvothermal Reaction: Transfer the clear precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Crystallization: Place the sealed autoclave in a pre-heated, temperature-controlled oven. A common reaction condition is 120°C for 24 to 72 hours.[3]
-
Cooling and Product Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. A white microcrystalline powder, which is the as-synthesized UiO-67, should have precipitated.
-
Washing and Purification: Isolate the solid product by centrifugation. Decant the supernatant. To remove unreacted precursors and residual DMF trapped within the pores, wash the product multiple times. This is a critical step for achieving high porosity.
-
Wash with fresh DMF (3 times).
-
Wash with methanol (3 times) to exchange the high-boiling DMF with a more volatile solvent.
-
-
Solvent Exchange: To further facilitate activation, immerse the methanol-washed product in a low-surface-tension solvent like chloroform for 1-2 days. This helps to prevent pore collapse during the final drying step.
-
Initial Drying: After the final wash, collect the solid by centrifugation and perform a preliminary drying step, for instance, in a vacuum oven at a moderate temperature (e.g., 60°C) overnight to remove the bulk of the solvent. The material is now ready for activation.
Application Protocol II: Activation and Gas Adsorption Measurement
For a MOF to be effective in gas adsorption, its pores must be free of any guest molecules (like solvents from the synthesis). The process of evacuating the pores is termed "activation." Following activation, the material's porosity and gas uptake capacity are measured using a volumetric gas adsorption analyzer.
Rationale for Activation and Measurement Techniques
Thermal activation under dynamic vacuum is the standard method to remove trapped solvent molecules from the MOF's pores. The temperature and duration are critical; they must be sufficient to drive off the solvent without causing thermal decomposition of the framework.[5] The choice of volumetric gas adsorption analysis is based on its precision and reliability in measuring the amount of gas adsorbed by a solid material at a given pressure and temperature. The resulting isotherm data is then used to calculate key parameters like the BET surface area and pore volume.[6]
Experimental Workflow for MOF Activation and Gas Adsorption
Caption: Workflow for MOF activation and gas adsorption analysis.
Step-by-Step Gas Adsorption Protocol
-
Sample Activation:
-
Accurately weigh 50-100 mg of the purified MOF sample into a clean, dry sample tube of known weight.
-
Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.
-
Heat the sample under a high vacuum. For UiO-67, a typical activation temperature is 150-200°C for at least 12 hours to ensure complete removal of solvent molecules.[5]
-
After the heating period, allow the sample to cool to ambient temperature while maintaining the vacuum.
-
-
Nitrogen Adsorption for BET Surface Area Analysis (at 77 K):
-
Transfer the activated sample tube to the analysis port of the instrument.
-
Perform a free-space (void volume) measurement using helium gas, which does not significantly adsorb at 77 K.[5]
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce calibrated doses of high-purity nitrogen gas into the sample tube. After each dose, allow the system to equilibrate and record the amount of gas adsorbed at the resulting pressure.
-
Continue this process over a range of relative pressures (P/P₀) to generate a full adsorption-desorption isotherm.
-
-
CO₂ or H₂ Adsorption Measurement (at relevant temperatures):
-
Use a freshly activated sample.
-
Set the desired temperature for the measurement (e.g., 273 K or 298 K for CO₂, 77 K for H₂). This is typically controlled by a cryostat or a temperature-controlled bath.
-
Follow a similar procedure of dosing the adsorbate gas and recording the uptake at various equilibrium pressures to generate the adsorption isotherm.
-
Data Analysis and Interpretation
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data, typically in the relative pressure range of 0.05 to 0.30, to calculate the specific surface area of the material.[7] For microporous materials like MOFs, this method has been shown to provide reliable surface area values.[8][9]
-
Pore Volume: The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).[7]
-
Gas Uptake Capacity: The adsorption isotherm directly provides the quantity of a specific gas (e.g., CO₂, H₂) adsorbed by the MOF at a given temperature and pressure. This is often reported in units of cm³/g, mmol/g, or weight percent (wt%).
Quantitative Data Summary
The use of BPDC and its derivatives as linkers leads to MOFs with impressive porosity and gas adsorption capabilities. The table below summarizes key data for UiO-67, a representative MOF synthesized with BPDC.
| Property | Value | Units | Source(s) |
| Structural Properties | |||
| Linker | Biphenyl-4,4'-dicarboxylic acid | - | [2][3] |
| Metal Node | Zirconium (Zr₆O₄(OH)₄) | - | [2][3] |
| BET Surface Area | 1415 - 2200 | m²/g | [5][10][11] |
| Langmuir Surface Area | ~2483 | m²/g | [1][2] |
| Pore Volume | 0.80 - 1.0 | cm³/g | [5][10] |
| Pore Size | ~1.0 - 2.1 | nm | [5][10][12] |
| Gas Adsorption Performance | |||
| H₂ Uptake (77 K, 38 bar) | 4.6 | wt% | [1][2] |
| CH₄ Adsorption Capacity | High volumetric capacity | - | [13][14] |
| CO₂ Adsorption | Moderate to high uptake | - | [15][16] |
Note: Reported values can vary based on the specific synthesis and activation conditions.
Visualizing the Synthesis and Adsorption Logic
The relationship between the linker, the resulting MOF structure, and its function in gas adsorption can be visualized as a logical progression.
Caption: Logical flow from molecular components to gas adsorption function.
Conclusion and Future Outlook
The use of this compound and its analogs like BPDC represents a cornerstone strategy in the design of high-performance MOFs for gas adsorption. As demonstrated with the UiO-67 case study, extending the organic linker is a direct and effective method for enhancing the porosity and, consequently, the gas storage capacity of these materials. The protocols provided herein offer a robust framework for the synthesis and characterization of these advanced adsorbents.
Future research will likely focus on synthesizing MOFs with even longer, more complex linkers to push the boundaries of surface area and pore volume. Additionally, the incorporation of specific functional groups onto these extended linkers can introduce selective interactions with certain gas molecules, paving the way for highly efficient gas separation and purification technologies. The principles and methodologies outlined in this guide provide a solid foundation for these exciting future developments.
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-
ResearchGate. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Retrieved January 17, 2026, from [Link]
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American Chemical Society Publications. (2011). Carbon Dioxide Capture in Metal Organic Frameworks. Retrieved January 17, 2026, from [Link]
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Peng, Y., et al. (2013). Methane storage in metal-organic frameworks: current records, surprise findings, and challenges. Journal of the American Chemical Society, 135(32), 11887-94. [Link]
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He, Y., et al. (2014). Methane storage in metal-organic frameworks. Chemical Society Reviews, 43(16), 5657-78. [Link]
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Royal Society of Chemistry. (2014). Methane storage in metal–organic frameworks. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers. Retrieved January 17, 2026, from [Link]
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ACS Publications. (n.d.). CO2 Uptake Prediction in Metal–Organic Frameworks Using Quasi-SMILES Based on Monte Carlo Method. Retrieved January 17, 2026, from [Link]
-
JoVE. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Retrieved January 17, 2026, from [Link]
-
Walton, K. S., & Snurr, R. Q. (2007). Applicability of the BET method for determining surface areas of microporous metal-organic frameworks. Journal of the American Chemical Society, 129(27), 8552-6. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. Retrieved January 17, 2026, from [Link]
-
ScienceDirect. (n.d.). Hydrogen adsorption on metal-organic framework (MOF-5) synthesized by DMF approach. Retrieved January 17, 2026, from [Link]
-
University of Liverpool. (n.d.). IRMOF-10 Metal Organic Framework. Retrieved January 17, 2026, from [Link]
-
Frontiers Media. (n.d.). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). CO2 Adsorption in M-IRMOF-10 (M = Mg, Ca, Fe, Cu, Zn, Ge, Sr, Cd, Sn, Ba). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Full Meta-substituted 4,4'-Biphenyldicarboxylate Based MOFs: Synthesis, Structures and Catalytic activities. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage. Retrieved January 17, 2026, from [Link]
-
American Chemical Society Publications. (n.d.). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Surface Area Analysis from the Langmuir and BET Theories. Retrieved January 17, 2026, from [Link]
-
Al-Maythalony, B. A., et al. (2018). A Series of Metal-Organic Frameworks for Selective CO2 Capture and Catalytic Oxidative Carboxylation of Olefins. Inorganic Chemistry, 57(22), 14336-14343. [Link]
-
Borycz, J., et al. (2016). CO2 Adsorption in M-IRMOF-10 (M = Mg, Ca, Fe, Cu, Zn, Ge, Sr, Cd, Sn, Ba). The Journal of Physical Chemistry C, 120(21), 11557-11571. [Link]
-
ResearchGate. (n.d.). A bi-porous metal–organic framework with tuneable CO2/CH4 separation performance facilitated by intrinsic flexibility. Retrieved January 17, 2026, from [Link]
-
American Chemical Society Publications. (n.d.). Characterization and Comparison of the Performance of IRMOF-1, IRMOF-8, and IRMOF-10 for CO2 Adsorption in the Subcritical and Supercritical Regimes. Retrieved January 17, 2026, from [Link]
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Application Note: 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid for Fluorescent Sensing of Metal Ions
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid as a fluorescent sensor. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation guidelines.
Authored by: A Senior Application Scientist
Introduction: The Promise of a Rigid Fluorophore
This compound, also known as [p-Terphenyl]-4,4''-dicarboxylic acid, is a highly rigid and planar aromatic molecule.[1][2] Its structure is characterized by a p-terphenyl backbone, which provides inherent fluorescence, and two terminal carboxylic acid groups.[1] While extensively utilized as a linker in the synthesis of robust Metal-Organic Frameworks (MOFs) for applications in gas storage and catalysis, its potential as a fluorescent sensor has been comparatively underexplored.[3][4]
The unique combination of a conjugated π-system, responsible for its fluorescent properties, and strategically positioned metal-coordinating carboxylate groups makes this molecule a compelling candidate for the development of selective and sensitive fluorescent sensors.[1][5] This application note provides a foundational protocol for leveraging this compound as a fluorescent sensor for the detection of metal ions, with a particular focus on copper (II) ions as a model analyte.
Principle of Operation: A "Turn-Off" Sensing Mechanism
The sensing mechanism of this compound is predicated on the principle of fluorescence quenching upon coordination with a metal ion. The p-terphenyl core acts as the fluorophore, exhibiting native fluorescence upon excitation at an appropriate wavelength. The two carboxylic acid groups serve as the recognition sites, or chelating moieties, for the target metal ion.[5]
Upon the introduction of a suitable metal ion, such as Cu²⁺, the carboxylate groups will coordinate with the metal center. This coordination facilitates a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the metal ion, providing a non-radiative decay pathway and effectively "turning off" the fluorescence.[5] The degree of fluorescence quenching is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Caption: Proposed "turn-off" sensing mechanism.
Photophysical & Chemical Properties
A summary of the key properties of this compound is provided below. Note that photophysical properties can be solvent-dependent.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₄O₄ | [2] |
| Molecular Weight | 318.32 g/mol | [2] |
| Appearance | White powder or crystalline solid | [1] |
| Purity | ≥90% | [2] |
| Excitation Max (λ_ex) | ~300-320 nm (in DMSO) | Inferred from terphenyl derivatives[6][7] |
| Emission Max (λ_em) | ~380-420 nm (in DMSO) | Inferred from terphenyl derivatives[6][7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol. | General knowledge of similar compounds |
Experimental Protocol: Detection of Cu²⁺ Ions
This protocol outlines the steps for a typical fluorescence quenching assay using this compound to detect Cu²⁺ ions.
Materials and Reagents
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Deionized water (18.2 MΩ·cm)
-
Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)
-
Other metal salts for interference studies (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, FeCl₃)
-
HEPES buffer (1 M stock solution, pH 7.4)
-
Micropipettes and sterile tips
-
96-well black microplate with a clear bottom
-
Volumetric flasks and other standard laboratory glassware
Equipment
-
Fluorescence microplate reader or a spectrofluorometer
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Ultrasonic bath (optional, for dissolving the sensor)
Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh 3.18 mg of this compound and dissolve it in 10 mL of spectroscopic grade DMSO. Gentle warming or sonication may be required to facilitate complete dissolution. Store this solution in the dark at 4°C.
-
Buffer Solution (10 mM HEPES, pH 7.4): Dilute the 1 M HEPES stock solution in deionized water to a final concentration of 10 mM. Adjust the pH to 7.4 using 0.1 M HCl or 0.1 M NaOH if necessary.
-
Cu²⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of Cu²⁺ by dissolving the appropriate amount of CuCl₂ or CuSO₄ in deionized water.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions in the 10 mM HEPES buffer (pH 7.4) on the day of the experiment.
Experimental Workflow
Caption: Experimental workflow for Cu²⁺ detection.
Assay Procedure
-
Set up the Microplate: In a 96-well black microplate, add 10 µL of the 1 mM sensor stock solution to each well. This will result in a final sensor concentration of 50 µM in a total volume of 200 µL.
-
Prepare Analyte Wells: Add 180 µL of the 10 mM HEPES buffer to each well. Then, add 10 µL of the different concentrations of the Cu²⁺ working solutions to achieve a final concentration range (e.g., 0-100 µM). For the blank (F₀), add 10 µL of buffer instead of the Cu²⁺ solution.
-
Incubation: Gently mix the plate and incubate at room temperature for 5-10 minutes, protected from light, to allow the coordination reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity on a microplate reader. Set the excitation wavelength to approximately 310 nm and the emission wavelength to approximately 390 nm. Optimize these wavelengths for your specific instrument.
Data Analysis
The relationship between fluorescence quenching and analyte concentration can often be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv [Q]
Where:
-
F₀ is the fluorescence intensity of the sensor in the absence of the quencher (Cu²⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Cu²⁺).
Plot F₀/F against the concentration of Cu²⁺. A linear relationship indicates that the quenching process follows the Stern-Volmer model. This plot can then be used as a calibration curve to determine the concentration of unknown samples.
Selectivity and Interference
To validate the trustworthiness of this protocol, it is crucial to assess the selectivity of the sensor for Cu²⁺ over other biologically and environmentally relevant metal ions.
-
Protocol: Repeat the assay procedure described in section 4.5, but instead of Cu²⁺, use solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺) at a concentration significantly higher than the typical detection range for Cu²⁺ (e.g., 1 mM).
-
Interpretation: Compare the fluorescence quenching observed with these ions to that of Cu²⁺. A minimal change in fluorescence in the presence of other ions indicates high selectivity for Cu²⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incorrect wavelength settings. Sensor degradation. Low sensor concentration. | Verify excitation/emission wavelengths. Prepare fresh sensor stock solution. Check calculations for final concentration. |
| Precipitation in wells | Low solubility of the sensor in the aqueous buffer. High concentration of metal salts. | Increase the percentage of DMSO in the final solution (up to 5-10% v/v). Ensure all salts are fully dissolved before adding to the plate. |
| Non-linear Stern-Volmer plot | Static and dynamic quenching occurring. Inner filter effect at high analyte concentrations. | Use lower concentrations of the sensor and analyte. Analyze data using a modified Stern-Volmer equation if necessary. |
Conclusion
This compound presents a promising platform for the development of fluorescent sensors. Its rigid, inherently fluorescent backbone and terminal carboxylate groups enable a "turn-off" sensing mechanism for metal ions like Cu²⁺. The protocols detailed in this application note provide a robust starting point for researchers to explore and optimize this molecule for various analytical applications, from environmental monitoring to biological research. The self-validating nature of the protocol, including interference studies, ensures the reliability and specificity of the developed sensor.
References
- Smolecule. (2023, August 15). This compound.
- BenchChem. (n.d.). Exploring the Properties of [p-Terphenyl]-4,4''-dicarboxylic Acid for Material Innovation.
- Santa Cruz Biotechnology, Inc. (n.d.). p-Terphenyl-4,4′′-dicarboxylic acid.
- BenchChem. (n.d.). Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers.
- Ossila. (n.d.). [p-Terphenyl]-4,4''-dicarboxylic acid.
- Finney, L. A., & O'Halloran, T. V. (2013). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central.
- BenchChem. (n.d.). Carboxy-m-terphenyl Derivatives in Materials Science: Application Notes and Protocols.
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Application Notes and Protocols for the Synthesis of a Highly Stable Hafnium-Based Metal-Organic Framework with 1,3-Dicarboxytriphenylbenzene for CO2 Adsorption
Introduction: The Architectural Versatility of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming a repeating, network structure.[1] The defining characteristic of MOFs is their exceptionally high surface area and tunable porosity, which can be tailored by judiciously selecting the metal and organic linker components.[2][3] This inherent tailorability has positioned MOFs as promising candidates for a myriad of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][4][5]
This application note provides a detailed protocol for the synthesis of a hafnium-based MOF (Hf-MOF) utilizing the bent dicarboxylic acid linker, 1,3-di(4-carboxyphenyl)benzene (H2DCPB). The choice of the robust Hf6 cluster as the secondary building unit (SBU) and the specific geometry of the dicarboxytriphenylbenzene linker results in a MOF with exceptional thermal and chemical stability, making it a prime candidate for applications such as post-combustion CO2 capture.[6]
Causality of Component Selection: Engineering Stability and Functionality
The remarkable performance of this Hf-MOF is a direct consequence of the rational selection of its building blocks:
-
The Hafnium (Hf) Metal Node: Hafnium is a hard Lewis acid that forms strong coordination bonds with the carboxylate oxygen atoms of the linker, a hard Lewis base. This strong metal-ligand interaction, a cornerstone of Pearson's Hard and Soft Acids and Bases (HSAB) theory, imparts significant thermal and chemical stability to the resulting framework.[6] The 12-connected Hf6 clusters ([Hf6O4(OH)4]) act as rigid and highly connected nodes, further enhancing the robustness of the MOF.
-
The 1,3-di(4-carboxyphenyl)benzene (H2DCPB) Linker: The bent or "V-shaped" geometry of this dicarboxytriphenylbenzene linker, in contrast to linear linkers, directs the formation of a unique framework topology. This specific linker geometry, combined with the highly connected Hf6 nodes, leads to an interpenetrated framework with ultra-microporous pores.[6] These small pores provide multiple adsorption sites and contribute to a size-sieving effect, which is highly advantageous for selective CO2 capture from flue gas streams containing larger molecules like nitrogen.
-
The Modulator (Acetic Acid): The addition of a monocarboxylic acid, such as acetic acid, as a modulator is a common and effective strategy in MOF synthesis. The modulator competes with the linker for coordination to the metal clusters. This competitive binding slows down the nucleation and growth of the MOF crystals, which often leads to higher crystallinity and fewer defects in the final material.
Detailed Synthesis Protocol: A Step-by-Step Guide
This protocol outlines the solvothermal synthesis of the Hf-MOF with 1,3-di(4-carboxyphenyl)benzene.
Materials and Equipment:
| Reagent/Equipment | Details | Supplier Example |
| Hafnium(IV) chloride (HfCl4) | Anhydrous, 99.9% | Sigma-Aldrich |
| 1,3-di(4-carboxyphenyl)benzene (H2DCPB) | 98% | TCI America |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |
| Acetic Acid | Glacial, ≥99.7% | VWR |
| 10 mL Glass Vials with Caps | Wheaton | |
| Centrifuge | Capable of 3000 rpm | Eppendorf |
| Vacuum Oven | Sheldon Manufacturing | |
| Sonication Bath | Branson |
Synthesis Procedure:
-
Preparation of Precursor Solutions:
-
In a 10 mL glass vial, dissolve 40.80 mg (0.10 mmol) of HfCl4 in 0.5 mL of anhydrous DMF.
-
In a separate 10 mL glass vial, dissolve 30 mg (0.10 mmol) of 1,3-di(4-carboxyphenyl)benzene (H2DCPB) in 0.5 mL of anhydrous DMF.[6]
-
-
Mixing and Modulation:
-
Combine the two precursor solutions into a single 10 mL glass vial.
-
Add 0.2 mL of glacial acetic acid to the mixture.[6]
-
Tightly cap the vial and sonicate for approximately 15 minutes to ensure a homogeneous solution.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated oven at 120 °C for 4 days.[6]
-
-
Product Isolation and Washing:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the solid product by centrifugation at 3000 rpm for 2 minutes.[6]
-
Decant the supernatant and wash the solid product with fresh DMF several times to remove any unreacted precursors.
-
-
Drying and Activation:
Visualizing the Synthesis Workflow
Caption: Solvothermal synthesis workflow for the Hf-MOF.
Characterization and Validation: Confirming Success
To ensure the successful synthesis and determine the properties of the Hf-MOF, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern that matches the simulated pattern from the single-crystal structure, indicating the formation of the desired MOF phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | The TGA curve should show a high decomposition temperature, typically around 400 °C for this Hf-MOF, confirming its thermal robustness.[6] |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area (BET) and pore size distribution. | A Type I isotherm, characteristic of microporous materials, is expected. The analysis will provide the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution, which for this MOF should reveal its ultra-microporous nature.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | The disappearance of the broad O-H stretch from the carboxylic acid groups of the linker and the appearance of characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups. |
Application Example: CO2 Adsorption Performance
The synthesized Hf-MOF exhibits excellent performance for CO2 adsorption and separation.
-
CO2 Adsorption Capacity: At 273 K and 1 bar, the maximum CO2 adsorption amount can reach up to 65.5 cm³ g⁻¹.[6]
-
Selectivity: The selectivity for CO2 over CH4 is a critical parameter for natural gas purification. This Hf-MOF demonstrates selectivities for CO2/CH4 (0.5/0.5 and 0.05/0.95 mixtures) as high as 6.9 and 6.0, respectively, at 298 K and 1 bar.[6]
Logical Framework for MOF Characterization
Caption: Logical workflow for MOF characterization.
Conclusion
The protocol detailed herein provides a reliable method for the synthesis of a highly stable and porous Hf-MOF using a dicarboxytriphenylbenzene linker. The exceptional properties of this material, stemming from the judicious choice of its metallic and organic components, make it a compelling candidate for applications in gas separation, particularly for CO2 capture. The provided characterization workflow offers a comprehensive approach to validate the successful synthesis and evaluate the performance of the resulting MOF.
References
-
Karagiaridi, O., Bury, W., Sarjeant, A. A., Stern, C. L., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51957. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, H., & Wang, L. (2023). A novel hafnium-based metal–organic framework with high performance for CO2 adsorption and separation. CrystEngComm, 25(43), 6333-6338. [Link]
-
Uddin, M. N., Ahmed, S., & Asiri, A. M. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs for Selective CO2 Capture. Materials, 14(16), 4642. [Link]
-
Butcher, J. W., & Epley, C. C. (2020). Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets. Journal of the American Chemical Society, 142(18), 8489-8502. [Link]
-
Li, X., Zhang, Y., Wang, Y., & Wang, L. (2021). Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. RSC Advances, 11(52), 32931-32935. [Link]
-
Butcher, J. W., & Epley, C. C. (2020). Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets. Journal of the American Chemical Society, 142(18), 8489-8502. [Link]
-
Sari, E. N., & Situmorang, M. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565-569. [Link]
-
Yadav, S., Dixit, R., Sharma, S., & Sharma, R. K. (2021). Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite. ResearchGate. [Link]
-
Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]
-
Okpara, S., Davies, O., & Abowei, M. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. International Journal of Applied Chemistry, 12(2), 5-12. [Link]
- Google Patents. (n.d.). Method of preparing a metal organic framework.
-
Karagiaridi, O., Bury, W., Sarjeant, A. A., Stern, C. L., & Farha, O. K. (2014). Figure 1. (A) Representation of the solvothermal MOF synthesis process... ResearchGate. [Link]
-
Kourkouli, S. N., & Papaefstathiou, G. S. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(6), 1084-1096. [Link]
-
Castillo-Mendoza, A., & Rosales-Mendoza, S. (2020). Luminescence and Magnetic Properties of Two Three-Dimensional Terbium and Dysprosium MOFs Based on Azobenzene-4,4′-Dicarboxylic Linker. Molecules, 25(1), 183. [Link]
-
Kourkouli, S. N., & Papaefstathiou, G. S. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
-
Situmorang, M., Sari, E. N., & Ginting, M. (2021). A modest method of synthesis Cu- based metal-organic frameworks using benzene dicarbocxylate as a ligan for promising candidate of flue gas CO2 adsorption. Jurnal Natural, 21(3), 128-134. [Link]
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Application Notes and Protocols for 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid in Organic Light-Emitting Diodes (OLEDs)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Potential of a Rigid Oligo(p-phenylene) Structure in Advanced OLEDs
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, systematically named [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, is a highly conjugated, rigid organic molecule.[1] Its structure, consisting of four linearly-connected phenyl rings, forms a p-quaterphenyl core. This oligo(p-phenylene) backbone is known for its intrinsic blue fluorescence and high thermal stability, making it a promising candidate for materials in organic light-emitting diodes (OLEDs). The terminal carboxylic acid groups offer versatile opportunities for further chemical modification, such as esterification to improve solubility and processability, or for use as anchoring groups on electrode surfaces.
While this molecule has been extensively utilized as a linear linker for the construction of Metal-Organic Frameworks (MOFs) due to its rigidity and coordinating functional groups, its direct application as an active material in OLEDs is an emerging area of research.[1] These notes provide a comprehensive guide for researchers and materials scientists interested in exploring the potential of this compound and its derivatives in next-generation OLEDs, particularly as a blue emitter or a wide bandgap host material.
Physicochemical Properties and Material Specifications
A summary of the key physical and chemical properties of the title compound is presented in the table below.
| Property | Value | Source |
| Systematic Name | [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid | [1] |
| Synonyms | H2QPDC, this compound | [1] |
| CAS Number | 143613-17-6 | [1] |
| Molecular Formula | C₂₆H₁₈O₄ | [1] |
| Molecular Weight | 394.42 g/mol | [1] |
| Appearance | Off-white powder/crystal | [1] |
| Purity | >98% (as commercially available) | [1] |
| Melting Point | 235 °C – 240 °C | [1] |
PART 1: Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the sequential construction of the quaterphenyl backbone. The following protocol is a representative procedure based on established Suzuki coupling methodologies for similar biaryl and terphenyl carboxylic acids.[2]
Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is chosen for its high tolerance to functional groups, including the carboxylic acid moieties, and its generally high yields and mild reaction conditions.[3][4] The strategy involves the coupling of a dibromobiphenyl core with a boronic acid derivative of benzoic acid.
Experimental Protocol: Two-Fold Suzuki-Miyaura Coupling
Materials:
-
4,4'-Dibromo-1,1'-biphenyl
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl), 2M
-
Methanol
-
Toluene
Procedure:
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve palladium(II) acetate and triphenylphosphine in anhydrous 1,4-dioxane. Stir the mixture under a nitrogen atmosphere for 20-30 minutes to pre-form the active Pd(0) catalyst.
-
Reaction Setup: To the flask, add 4,4'-dibromo-1,1'-biphenyl (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), and an aqueous solution of potassium carbonate (4 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Acidification and Precipitation: Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. This will precipitate the crude this compound.
-
Purification:
-
Filter the white precipitate and wash thoroughly with deionized water to remove inorganic salts.
-
Wash the crude product with a non-polar solvent like hexanes to remove any non-polar impurities.
-
Further purification can be achieved by recrystallization from a solvent mixture such as DMF/water or ethanol/toluene.
-
For OLED-grade purity (>99.5%), sublimation under high vacuum is recommended.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
PART 2: Photophysical and Electrochemical Characterization
To evaluate the suitability of this material for OLED applications, a thorough characterization of its optical and electronic properties is essential.
Photophysical Properties
The extended π-conjugated system of the p-quaterphenyl core is expected to result in strong blue photoluminescence.
Protocol for Photoluminescence Spectroscopy:
-
Solution-State Measurements:
-
Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the compound in various solvents of differing polarity (e.g., cyclohexane, toluene, THF, and DMSO).
-
Record the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).
-
Record the photoluminescence (PL) emission spectra by exciting at the lowest energy absorption maximum.
-
Determine the photoluminescence quantum yield (PLQY) using a standard reference, such as quinine sulfate in 0.1 M H₂SO₄. The unsubstituted p-quaterphenyl has a high fluorescence quantum yield of 0.89 in cyclohexane.[5]
-
-
Solid-State Measurements:
-
Prepare thin films of the material by vacuum deposition or spin-coating from a suitable solvent (if a soluble derivative is synthesized).
-
Record the PL emission spectra and PLQY of the thin films. This is crucial as solid-state packing can significantly affect emission properties.
-
Expected Results:
-
Absorption: Strong absorption bands in the UV region (typically 300-350 nm) corresponding to π-π* transitions of the conjugated backbone.
-
Emission: Fluorescence in the blue region of the visible spectrum (typically 380-450 nm). The exact emission wavelength will be influenced by solvent polarity and solid-state packing. The parent p-quaterphenyl in cyclohexane shows an emission peak around 350-400 nm.[5]
Electrochemical Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of the material within an OLED. These can be estimated using cyclic voltammetry (CV).
Protocol for Cyclic Voltammetry:
-
Sample Preparation: Prepare a solution of the compound in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Record the cyclic voltammogram and determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Energy Level Calculation:
-
Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be determined from the difference between the HOMO and LUMO levels.
-
Expected Energy Levels:
Oligo(p-phenylenes) are known to have deep HOMO levels, indicating good hole injection/transporting properties, and wide bandgaps. The exact values will depend on the presence of the carboxylic acid groups, which are electron-withdrawing. The HOMO-LUMO gap is expected to be in the range of 3.0-3.5 eV, consistent with a blue-emitting material.
PART 3: Application in OLED Device Fabrication
Based on its expected properties, this compound (or its esterified derivatives for better processability) can be investigated in two primary roles in an OLED: as a blue emitter or as a host for a phosphorescent dopant.
Role as a Blue Emitter
The intrinsic blue fluorescence of the quaterphenyl core makes it a candidate for a blue-emitting layer.
Proposed Device Architecture (Vacuum Thermal Evaporation):
A typical multilayer OLED structure is proposed to evaluate its performance as an emitter.
Diagram of a Hypothetical OLED Device Structure:
Caption: A proposed multilayer OLED architecture for testing the quaterphenyl derivative as an emitter.
Fabrication Protocol:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before deposition.
-
Layer Deposition: Deposit the organic layers and the cathode in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material like HAT-CN.
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of a standard HTL material like NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).
-
Emissive Layer (EML): Deposit a layer (e.g., 20 nm) of the this compound derivative.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material like TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene).
-
Cathode: Deposit a bilayer cathode of LiF (1 nm) followed by Al (100 nm).
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Role as a Host Material
With its expected wide bandgap, the quaterphenyl derivative could serve as a host for phosphorescent emitters, particularly for green or red phosphors.
Device Architecture Considerations:
The device structure would be similar to the one described above, with the EML consisting of the quaterphenyl derivative doped with a phosphorescent guest emitter (e.g., Ir(ppy)₃ for green emission) at a concentration of 5-10 wt%.
Rationale for Use as a Host:
-
High Triplet Energy: A wide bandgap host is necessary to confine the triplet excitons on the phosphorescent guest, preventing energy back-transfer and ensuring efficient emission from the dopant.
-
Charge Transport: The host material facilitates the transport of charge carriers to the dopant molecules where recombination occurs.
PART 4: Device Performance Characterization
After fabrication, the OLEDs should be characterized to evaluate their performance.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode. This provides information on the turn-on voltage and brightness.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.
-
Efficiency Metrics:
-
Current Efficiency (cd/A): Luminance per unit current density.
-
Power Efficiency (lm/W): Luminous flux per unit input power.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Conclusion and Outlook
This compound presents a compelling molecular scaffold for the development of novel OLED materials. Its rigid, conjugated p-quaterphenyl core suggests potential for efficient blue emission and a high triplet energy suitable for host applications. The terminal carboxylic acid groups provide a handle for chemical modifications to fine-tune its properties for specific device requirements. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and device-level testing of this promising material, paving the way for its potential integration into high-performance organic light-emitting diodes.
References
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Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
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SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 316-320. [Link]
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OMLC. p-Quaterphenyl. [Link]
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BU CyberSec Lab. [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid. [Link]
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MDPI. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. Molecules, 28(8), 3376. [Link]
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ResearchGate. (2014). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Zeitschrift für Naturforschung A, 51(8). [Link]
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PubMed. (2006). From oligomers to polymer: convergence in the HOMO-LUMO gaps of conjugated oligomers. Organic Letters, 8(23), 5243-5246. [Link]
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Journal of Materials and Environmental Science. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science, 11(4), 586-599. [Link]
-
ResearchGate. Data for HOMO, LUMO, IP, EA, and LUMO-HOMO gap (ΔE). [Link]
-
MDPI. (2018). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. Life, 8(3), 33. [Link]
-
ResearchGate. a) Chemical structures and HOMO/LUMO levels of D18 and N3. b) Normalized absorption spectra of neat D18 and N3 films. [Link]
-
ResearchGate. HOMO and LUMO distributions and their energies calculated at the B3LYP/6-31G(d,p) level of theory in CH₂Cl₂. [Link]
-
ResearchGate. (2023). Recent research of materials for emissive layer of OLED. Journal of Physics: Conference Series, 2608, 012012. [Link]
-
ResearchGate. Schematic of OLEDs structure with four organic layers. [Link]
-
EPub Bayreuth. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. [Link]
-
PubMed Central. (2016). Photoluminescence Switching in Quantum Dots Connected with Carboxylic Acid and Thiocarboxylic Acid End-Group Diarylethene Molecules. ACS Applied Materials & Interfaces, 8(42), 28843–28851. [Link]
-
Ruixibiotech. [1,1:4,1:4,1-Quaterphenyl]-4,4-dicarboxylic acid CAS No.:143613-17-6. [Link]
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functionalization of MOFs with dicarboxytriphenylbenzene
Application Note & Protocol Guide
Topic: Strategic Functionalization of Zirconium-Based MOFs with Dicarboxytriphenylbenzene Analogues for Advanced Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Pore Size—The Rationale for Advanced MOF Functionalization
Metal-Organic Frameworks (MOFs) have transitioned from laboratory curiosities to a cornerstone of materials science, prized for their exceptional porosity and tunable structures.[1][2] Initially, research focused on maximizing surface area for applications like gas storage. However, the frontier of MOF research now lies in chemical functionalization—the precise installation of chemical groups within the porous architecture to impart sophisticated capabilities.[3][4]
This guide focuses on a powerful strategy: the functionalization of robust zirconium-based MOFs, specifically the UiO-67 platform, with larger, sterically demanding linkers such as dicarboxytriphenylbenzene analogues. While the archetypal UiO-67 framework is constructed from Zr-oxo clusters and biphenyl-4,4'-dicarboxylic acid (BPDC), replacing BPDC with a larger linker based on a triphenylbenzene core serves several key purposes:
-
Isoreticular Expansion: It systematically expands the pore dimensions while maintaining the underlying framework topology, crucial for encapsulating large molecules like therapeutics.[4][5]
-
Modulating Pore Chemistry: The triphenylbenzene core alters the hydrophobicity and electronic environment of the pores, influencing host-guest interactions for selective separations or catalysis.[6]
-
Creating Hierarchical Functionality: The new linker can carry additional functional groups, serving as a scaffold for catalysts, drug-tethering sites, or recognition elements.
This document provides both the theoretical underpinning and detailed, field-tested protocols for achieving this functionalization via Post-Synthetic Modification (PSM), a method chosen for its versatility and its ability to preserve the crystalline integrity of the parent MOF.[7][8][9] We will detail the synthesis of the parent UiO-67 MOF, the subsequent solvent-assisted linker exchange (SALE) protocol, and the critical characterization techniques required to validate success.
Part I: Synthesis & Functionalization Strategy
The primary strategy discussed is Post-Synthetic Modification (PSM), specifically Solvent-Assisted Linker Exchange (SALE). This approach is often preferred over de novo synthesis (where all components are mixed from the start) when dealing with complex linkers, as it can be difficult to achieve high crystallinity directly with bulky ligands.[1][10][11] The SALE method involves synthesizing a highly stable and crystalline parent MOF (UiO-67) and then introducing the new, larger linker in solution to swap out the original linkers.
Caption: Workflow for functionalizing UiO-67 via post-synthetic linker exchange.
Part II: Experimental Protocols
These protocols are designed to be self-validating, with integrated characterization checkpoints.
Protocol 1: Synthesis of Parent MOF (UiO-67)
Rationale: UiO-67 is selected as the parent framework due to its exceptional thermal and chemical stability, stemming from the strong Zr-O bonds in its [Zr₆O₄(OH)₄] secondary building unit (SBU).[12][13] This robustness is critical for withstanding the conditions of post-synthetic modification without framework collapse.
Materials & Reagents:
| Reagent/Material | Purity | Supplier |
| Zirconium(IV) chloride (ZrCl₄) | 99.9% | Sigma-Aldrich |
| 4,4'-Biphenyldicarboxylic acid (BPDC) | 97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Benzoic Acid (Modulator) | 99.5% | Sigma-Aldrich |
| 100 mL Teflon-lined steel autoclave | - | Parr Instrument |
| Centrifuge & vials | - | VWR |
Procedure:
-
Preparation: In a 100 mL glass beaker, dissolve 0.07 g of ZrCl₄, 0.073 g of BPDC, and 1.8 g of benzoic acid in 20 mL of DMF.
-
Expert Insight: Benzoic acid acts as a modulator. It competes with the BPDC linker for coordination to the Zr cluster during synthesis. This slows down the nucleation process, leading to larger, more perfect crystals with fewer defects.
-
-
Sonication: Sonicate the mixture for approximately 20 minutes until a clear, homogeneous solution is obtained.
-
Solvothermal Synthesis: Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 24 hours.
-
Cooling & Collection: After 24 hours, remove the autoclave and allow it to cool to room temperature naturally. A white microcrystalline powder will have precipitated.
-
Washing: Collect the powder by centrifugation (8000 rpm, 10 min). Discard the supernatant. Wash the product by re-dispersing it in 20 mL of fresh DMF and centrifuging again. Repeat this DMF wash three times.
-
Solvent Exchange: After the final DMF wash, perform a solvent exchange by soaking the collected solid in 20 mL of dichloromethane (DCM) for 24 hours. Replace the DCM three times. This step is crucial for removing residual DMF from the pores.
-
Activation: Dry the product under a dynamic vacuum at 150 °C for 12 hours to obtain the activated, porous UiO-67 parent MOF.
Protocol 2: Functionalization via Solvent-Assisted Linker Exchange (SALE)
Rationale: The SALE process relies on the principle of reversible linker-metal coordination. By introducing a high concentration of a new linker into a solution containing the parent MOF, an equilibrium is established where the original BPDC linkers are gradually replaced by the incoming dicarboxytriphenylbenzene linkers.[10][11]
Materials & Reagents:
| Reagent/Material | Purity | Supplier |
| Activated UiO-67 | - | From Protocol 1 |
| 4,4''-Dicarboxy-p-terphenyl (or other analogue) | >97% | TCI America |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| 20 mL Scintillation vials | - | VWR |
Procedure:
-
Prepare Linker Solution: Prepare a solution of the dicarboxytriphenylbenzene analogue linker in DMF. For example, dissolve 21 mg of the new linker in 5 mL of DMF in a 20 mL scintillation vial. Use ultrasonication if needed.
-
Expert Insight: A molar excess of the incoming linker (typically 5-10 equivalents relative to the BPDC in the parent MOF) is used to drive the exchange equilibrium towards the product.
-
-
Dispersion: Add approximately 50 mg of the activated parent UiO-67 to the linker solution. Ensure the crystals are well-dispersed.
-
Heating: Tightly cap the vial and place it in an oven at 100 °C for 24-72 hours. The optimal time may vary depending on the specific linker used and desired exchange percentage.
-
Washing: After cooling, collect the functionalized MOF by centrifugation. Wash thoroughly with fresh DMF (at least three times) to remove all unreacted linker from the solution and pores.
-
Activation: Perform the same solvent exchange (DCM) and vacuum drying procedure as described in Protocol 1, step 7-8. For highly porous materials, supercritical CO₂ drying is recommended to prevent pore collapse.[1][11]
Part III: Characterization & Validation
Successful functionalization must be rigorously confirmed. Characterization provides the necessary evidence that the linker exchange occurred while maintaining the structural integrity of the framework.
Caption: A comprehensive workflow for the characterization of functionalized MOFs.
Expected Outcomes & Data Summary:
The following table summarizes the expected changes in key parameters upon successful functionalization of UiO-67 with a larger dicarboxytriphenylbenzene-type linker.
| Characterization Technique | Parent MOF (UiO-67) | Functionalized MOF | Purpose of Analysis |
| PXRD | Sharp peaks matching simulated UiO-67 pattern[12] | Peaks at the same 2θ positions, possibly with slight intensity changes.[13] | Confirms that the framework's crystal structure is retained after exchange. |
| ¹H NMR (Digested) | Signals corresponding only to BPDC protons. | Signals for both BPDC and the new linker protons are present. | Allows for quantification of the exchange percentage by integrating peak areas.[10] |
| N₂ Sorption (BET) | High surface area (e.g., ~2800 m²/g). | Surface area may decrease slightly due to the heavier linker. | Measures the impact on porosity; pore size distribution should show an increase. |
| TGA | High thermal stability (stable up to ~500 °C). | Thermal stability should be comparable, reflecting the robust Zr-O cluster. | Verifies that the material remains thermally stable. |
| FTIR | Characteristic C=O stretch (~1660 cm⁻¹) of carboxylate.[2] | New peaks corresponding to the triphenylbenzene backbone will appear. | Provides qualitative evidence of the new linker's incorporation. |
Part IV: Applications for Drug Development Professionals
The functionalization of MOFs with large, tailored linkers directly addresses key challenges in drug delivery.[14][15][16]
-
High-Capacity Loading of Large Molecules: Standard microporous MOFs often cannot accommodate large biologic drugs or imaging agents. The isoreticular expansion achieved by using dicarboxytriphenylbenzene linkers creates pores large enough for these payloads, drastically increasing loading capacity.[13][17] For example, the anti-inflammatory drug Ibuprofen (~1.0 nm) can be readily loaded into such expanded frameworks.[13]
-
Tunable Release Kinetics: The chemical nature of the triphenylbenzene linker can be tuned to control drug release. By introducing either hydrophobic or hydrophilic groups onto the linker core, the interaction between the drug and the pore walls can be modulated. This allows for fine-tuning the release profile from hours to days, which is critical for maintaining therapeutic concentrations.[13][18]
-
Targeted Delivery: The linker can be pre-functionalized with targeting ligands (e.g., folic acid) before being incorporated into the MOF.[16] This enables the final MOF-drug conjugate to actively target specific cells, such as cancer cells that overexpress folate receptors, thereby increasing efficacy and reducing systemic toxicity.
Conclusion and Future Outlook
The post-synthetic functionalization of robust MOF platforms like UiO-67 with dicarboxytriphenylbenzene-based linkers is a powerful and versatile strategy for creating advanced materials. The protocols and characterization methods outlined here provide a reliable pathway to synthesize and validate these materials. For drug development professionals, these functionalized MOFs offer an exciting platform for next-generation delivery systems, enabling high-capacity loading and controlled, targeted release of complex therapeutic agents. Future work will likely focus on developing even more complex, multifunctional linkers to create MOFs with combined diagnostic and therapeutic ("theranostic") capabilities.
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Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]
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Valverde, V., et al. (2025). Functionalized Zr-UiO-67 metal-organic frameworks: Structural landscape and application. Wiley Online Library. [Link]
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Wang, Y., et al. (2023). Preparation of Functionalized Zr-Based MOFs and MOFs/GO for Efficient Removal of 1,3-Butadiene from Cigarette Smoke. MDPI. [Link]
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Bhatt, P. M., et al. (2020). Synthesis and Functionalization of Porous Zr-Diaminostilbenedicarboxylate Metal–Organic Framework for Storage and Stable Delivery of Ibuprofen. National Institutes of Health (PMC). [Link]
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An, D., et al. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing. [Link]
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Wang, Y., et al. (2023). Preparation of Functionalized Zr-Based MOFs and MOFs/GO for Efficient Removal of 1,3-Butadiene from Cigarette Smoke. PubMed. [Link]
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Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. RSC Publishing. [Link]
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Li, Z. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. [Link]
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Rasheed, T., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
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Lee, Y-L., et al. (2020). Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. MDPI. [Link]
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Tynan, E., et al. (2025). Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. MDPI. [Link]
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Manna, B., et al. (2016). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. [Link]
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Ma, N., et al. (2023). Systematic design and functionalisation of amorphous zirconium metal–organic frameworks. RSC Publishing. [Link]
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Ghahramaninezhad, M., et al. (2018). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. National Institutes of Health (PMC). [Link]
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Beyzavi, M. H., et al. (2013). A mixed dicarboxylate strut approach to enhancing catalytic activity of a de novo urea derivative of metal-organic framework UiO-67. PubMed. [Link]
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Song, Y-F., & Cronin, L. (2008). Postsynthetic covalent modification of metal-organic framework (MOF) materials. PubMed. [Link]
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Sun, A. (2023). Applications of MOFs in Drug Delivery. Vol. 6, Issue 2, 2023. [Link]
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Lyu, J., et al. (2020). Design, synthesis and applications of functional zirconium-based metal-organic frameworks. Philosophical Transactions of the Royal Society A. [Link]
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Kumar, A., et al. (2022). Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment. RSC Publishing. [Link]
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Kaur, H., & Singh, G. (2021). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]
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Samadi-Maybodi, A., et al. (2024). Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. PubMed. [Link]
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Deria, P., et al. (2008). Accessing Postsynthetic Modification in a Series of Metal-Organic Frameworks and the Influence of Framework Topology on Reactivity. ResearchGate. [Link]
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Catalytic Applications of Metal-Organic Frameworks Derived from 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid: A Technical Guide for Researchers
Introduction: The Architectural Elegance of Terphenyl-Based MOFs in Catalysis
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials that have garnered immense interest for their vast potential in gas storage, separation, sensing, and notably, heterogeneous catalysis.[1] The unique properties of MOFs, such as their exceptionally high surface areas, tunable pore sizes, and the ability to functionalize both the metal nodes and organic linkers, make them ideal candidates for designing highly active and selective catalysts.[1][2] The structure and function of a MOF are intrinsically linked to its building blocks. The use of rigid, extended linkers like 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid (also known as p-terphenyl-4,4''-dicarboxylic acid) imparts a high degree of stability and creates well-defined porous architectures, which are crucial for catalytic applications.[3]
This technical guide provides an in-depth exploration of the catalytic applications of MOFs synthesized using this terphenyl-dicarboxylic acid linker and its derivatives. We will delve into detailed protocols for the synthesis of these MOFs and their application in two key catalytic domains: Lewis acid-catalyzed carbon-carbon bond formation and photocatalytic degradation of organic pollutants. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic potential of these advanced materials.
I. Lewis Acid Catalysis: Cyanosilylation of Aldehydes
The formation of cyanohydrins through the addition of a cyano group to a carbonyl is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting products are versatile intermediates in the preparation of α-hydroxy acids, β-amino alcohols, and other valuable pharmaceutical precursors. MOFs with accessible Lewis acidic metal centers, such as those containing Zn(II), have proven to be highly efficient heterogeneous catalysts for the cyanosilylation of aldehydes.[4][5] The coordinatively unsaturated metal sites within the MOF structure are believed to activate the aldehyde, facilitating the nucleophilic attack of the cyanide source.[4][6]
Synthesis of a Zn(II)-Terphenyl Dicarboxylate MOF
This protocol is adapted from the solvothermal synthesis of a Zn(II) MOF using a functionalized terphenyl-dicarboxylic acid linker.[7]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L)
-
N,N-Dimethylformamide (DMF)
-
Glass vial (20 mL) with a screw cap
-
Oven
Protocol:
-
In a 20 mL glass vial, combine 0.05 mmol of 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L) and 0.05 mmol of Zn(NO₃)₂·6H₂O.
-
Add 5 mL of DMF to the vial.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Maintain the reaction at 120 °C for 72 hours.
-
After 72 hours, allow the vial to cool slowly to room temperature.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
Characterization: The synthesized MOF should be characterized to confirm its structure and purity. Key techniques include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and compare it with simulated patterns from single-crystal X-ray diffraction data.[1][2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.[8]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.[9]
Catalytic Cyanosilylation Protocol
This protocol outlines the use of the synthesized Zn-MOF as a heterogeneous catalyst for the cyanosilylation of aromatic aldehydes.[7][10]
Materials:
-
Synthesized and activated Zn-MOF catalyst
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Reaction vial with a magnetic stir bar
-
Centrifuge
Protocol:
-
Activate the synthesized Zn-MOF by heating under vacuum to remove coordinated and guest solvent molecules. The activation temperature should be determined from TGA analysis.
-
In a reaction vial, suspend 10 mg of the activated Zn-MOF catalyst in 3 mL of anhydrous CH₂Cl₂.
-
Add 1 mmol of the aromatic aldehyde to the suspension.
-
Add 1.5 mmol of TMSCN to the reaction mixture.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, stop the reaction and separate the catalyst by centrifugation.
-
The supernatant containing the product can be further purified by column chromatography.
Catalyst Recycling and Stability: A significant advantage of using MOFs as heterogeneous catalysts is their potential for recyclability.[11]
-
After the reaction, collect the catalyst by centrifugation.
-
Wash the recovered catalyst with fresh CH₂Cl₂ three times.
-
Dry the catalyst under vacuum.
-
The recycled catalyst can then be used for subsequent reaction cycles under the same conditions.
-
The stability of the recycled catalyst should be verified by PXRD to ensure the crystalline framework remains intact after multiple uses.
Quantitative Performance Data
The catalytic performance of the Zn-MOF can be evaluated based on the yield of the cyanohydrin product for various aldehyde substrates.
| Aldehyde Substrate | Reaction Time (h) | Yield (%)[7] |
| 4-Nitrobenzaldehyde | 6 | 98 |
| 4-Chlorobenzaldehyde | 8 | 95 |
| 4-Bromobenzaldehyde | 8 | 94 |
| Benzaldehyde | 12 | 90 |
| 4-Methylbenzaldehyde | 14 | 88 |
| 4-Methoxybenzaldehyde | 16 | 85 |
Mechanistic Insights: The Role of Lewis Acidity
The catalytic activity of the Zn-MOF in the cyanosilylation reaction is attributed to the Lewis acidic nature of the coordinatively unsaturated zinc centers.[4][6] The proposed mechanism involves the following steps:
Caption: Proposed mechanism for Lewis acid-catalyzed cyanosilylation.
II. Photocatalysis: Degradation of Organic Dyes
The presence of organic dyes in industrial wastewater is a significant environmental concern. MOFs, particularly those based on zinc, have emerged as promising photocatalysts for the degradation of these pollutants.[5] The semiconducting nature of these materials allows them to generate electron-hole pairs upon light irradiation, which in turn produce reactive oxygen species (ROS) that can break down the complex organic dye molecules into simpler, non-toxic compounds.[12]
General Protocol for Photocatalytic Dye Degradation
This protocol is a generalized procedure based on studies of photocatalytic degradation of dyes like Rhodamine B (RhB) using zinc-based MOFs.[13][14][15][16]
Materials:
-
Synthesized and activated Zn-terphenyl dicarboxylate MOF
-
Organic dye (e.g., Rhodamine B)
-
Deionized water
-
Visible light source (e.g., Xenon lamp with a UV cutoff filter)
-
Beaker with a magnetic stir bar
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a stock solution of the organic dye (e.g., 10 mg/L Rhodamine B in deionized water).
-
In a beaker, add a specific amount of the Zn-MOF catalyst (e.g., 20 mg) to a defined volume of the dye solution (e.g., 50 mL).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Take an initial sample and measure its absorbance at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
-
Place the beaker under the visible light source and start the photocatalytic reaction.
-
At regular time intervals, withdraw small aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Quantitative Performance Data
The photocatalytic efficiency is typically reported as the percentage of dye degraded over time.
| Dye | Catalyst | Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Rhodamine B | Bi₂O₃@Zn-MOF | Visible | 90 | 97.2 | [13] |
| Rhodamine B | M/Fe-MOF (M=Co, Cu, Mg) | Visible | - | 85-92 | [14] |
| Rhodamine B | Zn(II)-MOF | Visible | 120 | 98.5 | [17] |
Mechanistic Insights: Generation of Reactive Oxygen Species
The photocatalytic degradation of organic dyes by Zn-MOFs is initiated by the absorption of photons with energy greater than the band gap of the MOF. This leads to the generation of electron-hole pairs, which then react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These ROS are powerful oxidizing agents that degrade the dye molecules.[12]
Caption: Mechanism of photocatalytic dye degradation by a Zn-MOF.
Conclusion and Future Outlook
Metal-Organic Frameworks derived from this compound and its analogues have demonstrated significant promise as robust and recyclable heterogeneous catalysts. Their well-defined porous structures and the presence of catalytically active metal centers make them highly effective in both Lewis acid-catalyzed reactions and photocatalytic applications. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and optimize these materials for a wide range of catalytic transformations. Future research in this area may focus on the synthesis of chiral MOFs for asymmetric catalysis, the development of multimetallic MOFs for tandem reactions, and the integration of these materials into flow reactors for continuous industrial processes. The continued exploration of these architecturally elegant materials will undoubtedly pave the way for more sustainable and efficient chemical synthesis and environmental remediation technologies.
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Antony, R., et al. (2017). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. European Journal of Inorganic Chemistry, 2017(2), 345-354. [Link]
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Dash, S., & Mohanty, M. (2020). A novel 3D terbium metal–organic framework as a heterogeneous Lewis acid catalyst for the cyanosilylation of aldehyde. RSC Advances, 10(42), 25067-25074. [Link]
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Mondal, J., & Dutta, A. (2020). Proposed mechanism for the cyanosilylation reaction of carbonyl compounds catalyzed by MIL-101(Cr). ResearchGate. [Link]
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Khatun, M., et al. (2021). Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions, 50(29), 10147-10155. [Link]
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Atchudan, R., et al. (2023). Development of MOF Based Recyclable Photocatalyst for the Removal of Different Organic Dye Pollutants. Molecules, 28(2), 793. [Link]
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Gong, Y., et al. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. CrystEngComm, 16(43), 9882-9890. [Link]
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Das, G., et al. (2021). A Multivariate 2D Metal–Organic Framework with Open Metal Sites for Catalytic CO2 Cycloaddition and Cyanosilylation Reactions. Inorganic Chemistry, 60(23), 18047-18056. [Link]
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Li, J., et al. (2019). Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde. Dalton Transactions, 48(45), 16813-16817. [Link]
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Wang, Y., et al. (2022). Excellent photocatalytic degradation of rhodamine B over Bi2O3 supported on Zn-MOF nanocomposites under visible light. ResearchGate. [Link]
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Al-Kahtani, A. A., & Al-Shehri, H. S. (2024). Photocatalytic Potential of Metal-Organic Frameworks for Pollutant Degradation: A Literature Review. Evergreen, 11(3), 1715-1731. [Link]
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Tran, M. L., et al. (2022). Photocatalytic degradation of Rhodamine B in aqueous phase by bimetallic metal-organic framework M/Fe-MOF (M = Co, Cu, and Mg). Open Chemistry, 20(1), 52-60. [Link]
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Tran, M. L., et al. (2022). Photocatalytic degradation of Rhodamine B in aqueous phase by bimetallic metal-organic framework M/Fe-MOF (M = Co, Cu, and Mg). Semantic Scholar. [Link]
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Tran, M. L., et al. (2022). Photocatalytic degradation of Rhodamine B in aqueous phase by bimetallic metal-organic framework M/Fe-MOF (M = Co, Cu, and Mg). Northeastern University Library. [Link]
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Yilmaz, G., & Soylak, M. (2022). Photocatalytic degradation of aquatic organic pollutants with Zn- and Zr-based metal-organic frameworks: ZIF-8 and UiO-66. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-840. [Link]
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-
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Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid
Introduction: The Architectural Allure of Elongated Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal ions or clusters linked by organic molecules, have shown immense promise in fields ranging from gas storage and separation to catalysis and drug delivery.[2][3] The rational design of MOFs hinges on the judicious selection of both the metallic nodes and the organic linkers. The geometry, rigidity, and functionality of the organic linker are paramount in dictating the final topology and properties of the framework.[4]
This application note focuses on the solvothermal synthesis of MOFs utilizing a sophisticated and elongated organic linker: 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid . This terphenyl-based dicarboxylic acid presents a unique opportunity to construct MOFs with extended pore structures and potentially novel topologies due to its significant length and inherent rigidity. Such characteristics are highly desirable for applications involving the encapsulation of large molecules, such as drug delivery vehicles.[4]
While this specific linker is not as extensively documented as more common dicarboxylic acids like terephthalic acid or biphenyl-4,4'-dicarboxylic acid (BPDC), the principles of solvothermal synthesis provide a robust framework for developing a successful synthetic protocol. This guide will provide a detailed, scientifically-grounded protocol for the synthesis of MOFs with this terphenyl-based linker, drawing upon established methodologies for structurally analogous systems, such as the renowned UiO-67.[4][5]
The Solvothermal Method: A Crystallization Crucible
Solvothermal synthesis is the most prevalent and effective method for producing high-quality, crystalline MOFs.[1] The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, typically a Teflon-lined stainless steel autoclave.[6][7] This elevates the temperature above the solvent's boiling point, consequently increasing the pressure and facilitating the dissolution of reactants and the subsequent crystallization of the MOF structure.[1]
The key parameters governing solvothermal synthesis include:
-
Metal Precursor: The choice of metal salt (e.g., nitrates, chlorides, acetates) influences the formation of the secondary building units (SBUs) of the MOF.
-
Organic Linker: The structure of the linker dictates the geometry and porosity of the final framework.
-
Solvent: High-boiling point polar solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used to dissolve the precursors.
-
Temperature and Time: These parameters control the kinetics of nucleation and crystal growth.
-
Modulators: Additives, often carboxylic acids, can be introduced to influence crystal size, morphology, and defect density.[8]
Diagram of the Solvothermal Synthesis Workflow
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
Experimental Protocols
Given the structural similarity of this compound to biphenyl-4,4'-dicarboxylic acid (BPDC), the linker used in the synthesis of UiO-67, we propose two primary protocols: one based on a zirconium metal node to form a UiO-type architecture, and another utilizing a zinc metal node, which is also common for carboxylate-based MOFs.[5][6]
Protocol 1: Zirconium-Based MOF Synthesis (Hypothetical UiO-type structure)
This protocol is adapted from established methods for synthesizing UiO-67.[5][9] The longer terphenyl linker is expected to result in a MOF with a similar topology to UiO-67 but with significantly larger pores.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid or Benzoic acid (as modulator)
-
Ethanol (for washing)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ in DMF. Sonicate for approximately 20 minutes until fully dissolved.
-
In a separate vial, suspend the this compound linker in DMF. Due to the extended aromatic system, complete dissolution may not occur at room temperature.
-
-
Reaction Mixture Assembly:
-
Combine the metal salt solution and the linker suspension in a Teflon-lined autoclave.
-
Add the modulator (e.g., acetic acid or benzoic acid). The modulator competes with the linker for coordination to the metal cluster, which can improve crystallinity and control particle size.[8]
-
Stir the mixture thoroughly to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the autoclave tightly and place it in a preheated oven at 120°C for 24-48 hours. The elevated temperature and pressure will facilitate the dissolution of the linker and the formation of the MOF crystals.
-
-
Product Isolation and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting white crystalline powder by centrifugation or filtration.
-
Wash the product multiple times with fresh DMF to remove any unreacted precursors.
-
Subsequently, wash with a more volatile solvent like ethanol to facilitate the removal of DMF from the pores.
-
-
Activation:
-
To activate the MOF, the solvent molecules residing within the pores must be removed. This is typically achieved by heating the purified product under vacuum. A common procedure is to heat at a moderate temperature (e.g., 120°C) under dynamic vacuum for 12-24 hours.
-
Quantitative Data Summary (Hypothetical Zirconium-Based MOF):
| Parameter | Value | Rationale |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | Forms robust Zr₆O₄(OH)₄ clusters, leading to high thermal and chemical stability. |
| Organic Linker | This compound | The elongated, rigid structure is conducive to forming highly porous frameworks. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point and good solvating power for both the metal salt and the organic linker. |
| Modulator | Acetic Acid or Benzoic Acid | Controls the nucleation and growth of crystals, leading to improved crystallinity and larger crystal sizes.[8] |
| Molar Ratio (Metal:Linker:Modulator) | 1 : 1 : 10-50 | A significant excess of the modulator is often used to effectively control the reaction kinetics. |
| Temperature | 120°C | A common temperature for the synthesis of zirconium-based MOFs, balancing reaction rate and crystal quality.[5][8] |
| Time | 24-48 hours | Sufficient time for the formation of well-defined crystals. |
Protocol 2: Zinc-Based MOF Synthesis
Zinc-based MOFs are another prominent class of materials synthesized with carboxylate linkers.[6] They often form paddle-wheel secondary building units.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Diethylformamide (DEF) or N,N-Dimethylformamide (DMF)
-
Ethanol (for washing)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve Zinc(II) nitrate hexahydrate and this compound in DEF or DMF in a glass vial.
-
Sonicate the mixture for 15-20 minutes to ensure thorough mixing and dissolution.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 80°C and 120°C for 12-24 hours.
-
-
Product Isolation and Purification:
-
After cooling to room temperature, decant the mother liquor.
-
Wash the crystalline product with fresh DEF or DMF several times.
-
Perform a solvent exchange by soaking the crystals in ethanol for 24 hours, replacing the ethanol periodically.
-
-
Activation:
-
Activate the MOF by heating under vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 100-150°C).
-
Quantitative Data Summary (Hypothetical Zinc-Based MOF):
| Parameter | Value | Rationale |
| Metal Precursor | Zinc(II) nitrate hexahydrate | Readily forms paddle-wheel or other common SBUs with carboxylate linkers.[6] |
| Organic Linker | This compound | Provides the structural backbone for the framework. |
| Solvent | N,N-Diethylformamide (DEF) | A high-boiling point solvent suitable for solvothermal synthesis. |
| Molar Ratio (Metal:Linker) | 1:1 to 2:1 | The stoichiometry can be varied to influence the final structure. |
| Temperature | 80-120°C | A typical temperature range for the synthesis of zinc-carboxylate MOFs. |
| Time | 12-24 hours | Generally, shorter reaction times are needed compared to zirconium-based MOFs. |
Characterization of the Synthesized MOFs
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the new MOF.
Caption: A typical workflow for the characterization of newly synthesized MOFs.
Applications in Drug Development
The extended pore dimensions anticipated for MOFs synthesized with this compound make them particularly attractive for drug delivery applications. The large pores could accommodate bulky therapeutic agents that are challenging to encapsulate in conventional MOFs. Furthermore, the aromatic nature of the linker could facilitate π-π stacking interactions with drug molecules containing aromatic rings, enhancing loading capacity and potentially modulating release kinetics. The biocompatibility of the chosen metal node (e.g., zirconium or zinc) is a critical consideration for such applications.
Conclusion and Future Outlook
The solvothermal synthesis of MOFs using the elongated linker this compound opens a promising avenue for the creation of novel porous materials. While direct synthetic reports are scarce, the well-established principles of MOF chemistry, particularly those derived from the synthesis of analogous structures like UiO-67, provide a strong foundation for successful experimental design. The protocols outlined in this application note offer a detailed starting point for researchers to explore the synthesis and properties of these exciting new materials. The potential for these MOFs to serve as high-capacity carriers for large drug molecules warrants further investigation and could lead to significant advancements in the field of drug delivery.
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Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Chemical Communications, 49(82), 9449-9451. Available at: [Link]
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Li, K., et al. (2018). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Molecules, 23(10), 2633. Available at: [Link]
-
Li, M., et al. (2024). Advances in Green Synthesis and Photo-/Electrocatalytic Applications of Zirconium-Based MOFs: A Review. Catalysts, 14(3), 172. Available at: [Link]
-
Yuan, S., et al. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols, 3(3), 101533. Available at: [Link]
-
Al-Sharab, J. F., et al. (2024). Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. Journal of Pure and Applied Microbiology, 18(3). Available at: [Link]
-
Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Dalton Transactions, 42(41), 14773-14778. Available at: [Link]
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Jannah, M., et al. (2022). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Journal of Physics: Conference Series, 2243, 012049. Available at: [Link]
-
Islamoglu, T., et al. (2018). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. Inorganic Chemistry, 57(1), 19-47. Available at: [Link]
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Kaur, G., et al. (2021). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. Dalton Transactions, 50(44), 16040-16048. Available at: [Link]
-
Liang, W., et al. (2013). Microwave-assisted solvothermal synthesis of zirconium oxide based metal–organic frameworks. CrystEngComm, 15(43), 8862-8865. Available at: [Link]
-
Jana, A., et al. (2016). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. European Journal of Inorganic Chemistry, 2016(32), 5036-5044. Available at: [Link]
-
Tan, T. L., et al. (2021). One-pot solvothermal synthesis of Zr-based MOFs with enhanced adsorption capacity for Cu2+ ions removal. Journal of Environmental Chemical Engineering, 9(5), 106093. Available at: [Link]
-
Wang, Y., et al. (2020). Continuous and Rapid Synthesis of UiO-67 by Electrochemical Methods for the Electrochemical Detection of Hydroquinone. Inorganic Chemistry, 59(13), 9112-9121. Available at: [Link]
-
American Chemical Society. (2023). Utilizing flexible linkers for the synthesis of metal-organic frameworks. Available at: [Link]
-
Khan, I. U., et al. (2021). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. Journal of the Indian Chemical Society, 98(10), 100155. Available at: [Link]
-
Zhang, L., et al. (2017). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 139(17), 6192-6198. Available at: [Link]
-
Hausdorf, S., et al. (2008). Gaseous Species as Reaction Tracers in the Solvothermal Synthesis of the Zinc Oxide Terephthalate MOF-5. The Journal of Physical Chemistry A, 112(33), 7567-7576. Available at: [Link]
-
Taddei, M., et al. (2020). Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents. ACS Sustainable Chemistry & Engineering, 8(2), 969-976. Available at: [Link]
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Qin, M., et al. (2026). Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers. Journal of the American Chemical Society. Available at: [Link]
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Application Notes and Protocols for the Characterization of Metal-Organic Frameworks Synthesized with Triphenylbenzene-Based Carboxylic Acid Linkers
Introduction: The Architectural Elegance of Triphenylbenzene-Based MOFs
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as promising candidates for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2][3][4][5] This guide focuses on a specific subclass of these materials: MOFs synthesized using triphenylbenzene-based multicarboxylic acid linkers, with a particular emphasis on MOF-177, which is constructed from 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB).[6] The rigid, tritopic nature of this linker leads to the formation of highly porous and thermally stable frameworks, making them exemplary platforms for scientific investigation and advanced applications.
This document provides a comprehensive overview of the synthesis and characterization of these sophisticated materials, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Cornerstone of Porosity: The 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) Linker
The selection of the organic linker is paramount in dictating the final topology and properties of a MOF.[7] The H₃BTB linker, a tripodal ligand with C₃ symmetry, is an excellent building block for creating highly porous, three-dimensional networks.[8][9] Its rigid structure and multiple coordination sites promote the formation of robust frameworks with large, accessible pores, a critical feature for applications such as the encapsulation of large drug molecules.[1][6]
Synthesis of Triphenylbenzene-Based MOFs: A Solvothermal Approach
The most prevalent method for synthesizing crystalline MOFs, including those based on the H₃BTB linker, is solvothermal synthesis.[10][11][12][13] This technique involves heating the constituent metal salts and organic linkers in a high-boiling-point solvent within a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the desired MOF structure.
A notable example is the synthesis of MOF-177, a zinc-based MOF with one of the highest reported surface areas.[6]
Detailed Protocol: Solvothermal Synthesis of MOF-177
This protocol is adapted from established literature procedures for the synthesis of MOF-5 and related structures.[12]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a glass vial, dissolve 6.48 g of zinc nitrate hexahydrate and 1.188 g of 1,3,5-tris(4-carboxyphenyl)benzene in 180 mL of DMF.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the sealed autoclave in an oven at 105 °C for 24 hours.
-
After cooling to room temperature, decant the solvent.
-
Wash the resulting white crystalline powder with fresh DMF three times to remove any unreacted precursors.
-
To activate the MOF and remove residual DMF from the pores, immerse the crystals in chloroform for 24 hours.
-
Decant the chloroform and dry the activated MOF-177 under vacuum at 120 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.
-
Temperature and Time: The specific temperature and reaction time are critical parameters that influence the nucleation and growth of the MOF crystals. The conditions provided are optimized for the formation of high-quality, crystalline MOF-177.
-
Activation: The solvent exchange with a more volatile solvent like chloroform followed by heating under vacuum is a crucial step to remove guest molecules from the pores, thereby making the high internal surface area accessible for subsequent applications.
Comprehensive Characterization of Triphenylbenzene-Based MOFs
A multi-technique approach is essential for the thorough characterization of newly synthesized MOFs to confirm their structure, porosity, and stability.[14]
Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity
PXRD is the primary technique used to confirm the crystalline structure and phase purity of a synthesized MOF.[6][11][15][16][17] The diffraction pattern is a unique fingerprint of the material's crystal lattice. The experimental pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data or a reference pattern from the literature to verify the successful synthesis of the desired MOF. For MOF-177, characteristic peaks are expected at low 2θ angles, indicating a large unit cell, which is consistent with its highly porous structure.[15][16]
Experimental Protocol: PXRD Analysis
-
Finely grind a small sample of the activated MOF powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction data using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range of 2° to 50° with a step size of 0.02°.
-
Compare the obtained pattern with the reference pattern for MOF-177.
Brunauer-Emmett-Teller (BET) Analysis: Quantifying Porosity
The BET method is a standard technique for determining the specific surface area of porous materials by measuring the physical adsorption of a gas (typically nitrogen at 77 K) at different partial pressures.[18][19] MOFs synthesized with triphenylbenzene-based linkers, such as MOF-177, are expected to exhibit exceptionally high BET surface areas, often exceeding 3000 m²/g.[1]
Experimental Protocol: BET Surface Area Measurement
-
Degas approximately 50-100 mg of the activated MOF sample under high vacuum at 120 °C for at least 12 hours to remove any adsorbed guest molecules.
-
Perform a nitrogen adsorption-desorption analysis at 77 K over a relative pressure (P/P₀) range from 10⁻⁶ to 1.0.
-
Calculate the BET surface area from the linear part of the adsorption isotherm, typically in the P/P₀ range of 0.05 to 0.3.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).
| MOF | Linker | Reported BET Surface Area (m²/g) |
| MOF-177 | H₃BTB | ~3100 - 4500[19] |
| WUST-4 | H₃BTB | Not explicitly stated, but porous[9] |
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of the MOF and identifying the temperature at which the framework begins to decompose.[8][10][15][20][21][22] For MOF-177, the framework is generally stable up to around 400°C in an inert atmosphere.[15][20]
Experimental Protocol: TGA Analysis
-
Place 5-10 mg of the activated MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a continuous flow of nitrogen gas.
-
The onset of significant weight loss in the TGA curve indicates the decomposition temperature of the MOF.
Applications in Drug Delivery: A High-Capacity Reservoir
The exceptional porosity and tunable nature of triphenylbenzene-based MOFs make them highly attractive candidates for drug delivery systems.[1][2][4] The large pores can accommodate a significant payload of therapeutic molecules, and the framework can be functionalized to control the release of the drug at a specific target site.[1][3] MOF-177, with its large pores and high surface area, is particularly well-suited for the encapsulation and controlled release of a wide range of drug molecules.[1]
The drug loading can be achieved through various methods, including simple immersion of the activated MOF in a concentrated drug solution. The release of the drug can then be triggered by changes in pH, temperature, or the presence of specific biomolecules.[5]
Conclusion
MOFs synthesized from triphenylbenzene-based carboxylic acid linkers, exemplified by MOF-177, represent a fascinating class of materials with exceptional porosity and thermal stability. The detailed protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to synthesize and reliably characterize these advanced materials. Their unique structural features hold immense promise for a variety of applications, particularly in the development of next-generation drug delivery systems. As research in this field continues to evolve, the architectural elegance of these MOFs will undoubtedly unlock new and exciting possibilities in science and medicine.
References
-
Karagiaridi, O., Bury, W., Sarjeant, A. A., Stern, C. L., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51922. [Link]
-
Santos, J. C., de Oliveira, C. A. P., & de Lima, L. F. (2020). Effect of high pressure CO2 sorption on the stability of metalorganic framework MOF-177 at different temperatures. ResearchGate. [Link]
-
Saha, D., & Deng, S. (2010). Structural stability of metal organic framework MOF-177. The Journal of Physical Chemistry Letters, 1(1), 73-78. [Link]
-
Fischer, R. A., Wöll, C., & Wuttke, S. (2011). Gas-Phase Loading of [Zn4O(btb)2] (MOF-177) with Organometallic CVD-Precursors: Inclusion Compounds of the Type [LnM]a@MOF-177 and the Formation of Cu and Pd Nanoparticles inside MOF-177. ResearchGate. [Link]
-
Al-Naddaf, Q., Al-Ghouti, M. A., & Abu-Dieyeh, M. (2021). Structural Stability of Metal Organic Framework MOF-177. ResearchGate. [Link]
-
Zhang, Y. B., Furukawa, H., & Yaghi, O. M. (2015). Introduction of Functionality, Selection of Topology, and Enhancement of Gas Adsorption in Multivariate Metal–Organic Framework-177. ResearchGate. [Link]
-
Ullah, S., et al. (2019). Synthesis, and characterization of metal-organic frameworks -177 for static and dynamic adsorption behavior of CO2 and CH4. ResearchGate. [Link]
-
Saha, D., & Deng, S. (2009). Structural Stability of Metal Organic Framework MOF-177. ACS Publications. [Link]
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Morris, W., Doonan, C. J., & Yaghi, O. M. (2011). Porous Solids Arising from Synergistic and Competing Modes of Assembly: Combining Coordination Chemistry and Covalent Bond Formation. ResearchGate. [Link]
-
Wang, H., et al. (2023). Structural Engineering of a Zn4O-Based Metal–Organic Framework via Geometric Deformation of Secondary Building Units for Enhanced Trace Benzene Adsorption. ACS Publications. [Link]
-
Sahoo, S. K., & Sahoo, S. (2019). A study on metal organic framework (MOF-177) synthesis, characterization and hydrogen adsorption. ResearchGate. [Link]
-
Hu, J., et al. (2019). Improvement of NO Adsorptive Selectivity by the embedding of Rh in MOF‐177 as Carrier. ResearchGate. [Link]
-
Li, J., et al. (2020). Metal-organic frameworks for advanced drug delivery. PubMed Central. [Link]
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Al-Naddaf, Q., et al. (2021). TGA thermograms and derivative of TGA profiles of the compounds [Emim][Gly]@MOF-177 (a-b) and [Emim][Ala]@MOF-177 (c-d). ResearchGate. [Link]
-
Li, T., & Sen, A. (2020). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. National Institutes of Health. [Link]
-
Li, Y., & Yang, R. T. (2007). Hydrogen Adsorption on MetalOrganic Framework MOF-177. ResearchGate. [Link]
-
Lin, Z., et al. (2007). Gas Adsorption and Storage in Metal−Organic Framework MOF-177. ACS Publications. [Link]
-
Singh, R., & Kumar, M. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]
-
Patra, B. C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]
-
Eddaoudi, M., et al. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]
-
Wei, Y., et al. (2018). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI. [Link]
-
Al-Hussaini, S., et al. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. [Link]
-
Shivachev, B. L., et al. (2015). Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. [Link]
-
Kaye, S. S., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]
-
Clausen, H. F., et al. (2006). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. [Link]
-
Dong, B. X., et al. (2018). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing. [Link]
-
Al-Absi, M. A., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
-
Rosen, A. S., et al. (2022). WS24: A diverse data set for predicting metal- organic framework stability in water and harsh environments with data-driven mode. ChemRxiv. [Link]
-
Marquez, F. M. (2021). How to characterize MOF? ResearchGate. [Link]
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- 1. What is MOF-177? - CD Bioparticles [cd-bioparticles.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid
Welcome to the technical support resource for the synthesis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as p-terphenyl-4,4''-dicarboxylic acid. This guide is designed for researchers, chemists, and materials scientists to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic principles behind the Suzuki-Miyaura cross-coupling reaction, the cornerstone of this synthesis, to provide actionable, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of p-terphenyl-4,4''-dicarboxylic acid.
Q1: What is the most effective and common strategy for synthesizing this compound?
The most prevalent and robust method is a sequential or one-pot double Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms carbon-carbon bonds between aryl halides and arylboronic acids.[3] The typical approach involves coupling a central 1,4-dihalobenzene core with two equivalents of 4-carboxyphenylboronic acid. A common starting point is 1,4-dibromobenzene due to the favorable reactivity of aryl bromides in the oxidative addition step of the catalytic cycle.[4]
Q2: What are the primary factors that limit the overall yield of this synthesis?
Yield limitations typically arise from three main areas:
-
Incomplete Reactions: Failure to drive the coupling reactions to completion, often due to catalyst deactivation or suboptimal conditions.
-
Side Reactions: The formation of unwanted byproducts that consume starting materials and complicate purification. The most common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[5][6]
-
Purification Losses: The target molecule has low solubility in many common organic solvents, which can lead to significant material loss during workup and purification steps if not handled correctly.
Q3: How critical is the choice of palladium catalyst and ligand?
The selection of the catalyst system is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[7][8] These advanced ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, allowing for lower catalyst loadings, milder reaction temperatures, and the use of less reactive coupling partners like aryl chlorides.[3][9]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific experimental problems.
Q4: My reaction is sluggish or has stalled, showing low conversion of my starting materials. What are the likely causes and how can I fix it?
Answer: A stalled reaction is one of the most common issues and can stem from several factors related to the catalytic cycle.
-
Cause 1: Inefficient Oxidative Addition. This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl halides.
-
Solution: Switch to a palladium catalyst with a more electron-rich and bulky ligand, such as a Buchwald-type ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand.[10] These ligands promote the formation of the active 14-electron Pd(0) species and accelerate its addition to the aryl halide.
-
-
Cause 2: Catalyst Deactivation. The active Pd(0) catalyst can precipitate as palladium black, effectively removing it from the reaction.[6]
-
Solution: Ensure your ligand concentration is sufficient (a Pd:ligand ratio of 1:2 to 1:4 is common for monodentate phosphines). Also, avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
-
Cause 3: Poor Base Performance. The base is critical for the transmetalation step.
Q5: My mass spectrometry analysis shows a significant byproduct from the homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling occurs when two boronic acid molecules couple with each other. This is a clear indicator of flaws in your reaction setup.
-
Cause: Presence of Oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[5]
-
Solution: Rigorous degassing of your solvent and reaction mixture is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.[11] Maintaining a positive pressure of inert gas throughout the reaction is mandatory.
-
-
Cause: Using a Pd(II) Pre-catalyst. If you use a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction can sometimes proceed via a pathway that involves homocoupling the boronic acid.[5]
-
Solution: While common, be aware of this initiation pathway. Alternatively, using a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this specific issue, though proper degassing remains critical.
-
Q6: I'm observing a significant amount of dehalogenated starting material. What is causing this reduction?
Answer: Dehalogenation (or hydrodehalogenation) is the replacement of the halogen on your starting material with a hydrogen atom.
-
Cause: Formation of Palladium-Hydride (Pd-H) Species. These species can arise from side reactions with the solvent (e.g., alcohols), base, or impurities. The Pd-H intermediate can then participate in a competing catalytic cycle that leads to reduction instead of cross-coupling.[5][12]
-
Solution 1: Choose your solvent carefully. While alcohols can be used, they are potential hydride sources. Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally safer choices.[13]
-
Solution 2: Use a ligand that promotes faster reductive elimination. If the desired C-C bond formation is faster than the competing dehalogenation pathway, the side reaction will be minimized.[8]
-
Q7: Purification of the final dicarboxylic acid is difficult due to poor solubility and persistent impurities. What are the best practices?
Answer: The rigid, symmetric nature of p-terphenyl-4,4''-dicarboxylic acid leads to low solubility, which complicates purification by chromatography but can be leveraged for precipitation/recrystallization.
-
Solution 1: Basic Workup and Acidic Precipitation. After the reaction, quench the mixture and add a strong base (e.g., 1M NaOH) to deprotonate the carboxylic acid groups, forming the highly water-soluble disodium salt. Extract the aqueous layer to remove non-polar organic impurities (like homocoupled byproducts lacking the carboxyl groups). Then, slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl). The desired dicarboxylic acid product will precipitate out of the solution as a solid. This solid can then be collected by filtration, washed thoroughly with deionized water and a non-polar organic solvent (like hexanes or diethyl ether) to remove residual impurities, and dried under vacuum.
-
Solution 2: High-Temperature Recrystallization. If impurities co-precipitate, recrystallization from a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP may be effective. This should be performed with care due to the high temperatures involved.
Part 3: Protocols & Visualizations
Experimental Protocol: Two-Fold Suzuki-Miyaura Synthesis
This protocol describes the synthesis of this compound from 1,4-dibromobenzene and 4-carboxyphenylboronic acid.
Reactants & Reagents:
-
1,4-Dibromobenzene (1.0 equiv)
-
4-Carboxyphenylboronic acid (2.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (4.0 equiv)
-
Toluene and Deionized Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene, 4-carboxyphenylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and Sphos solids. Subsequently, add the previously degassed toluene and deionized water via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Add 1M NaOH solution and stir until all solids dissolve. Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities.
-
Precipitation: Collect the aqueous layer and slowly add 2M HCl with stirring until the pH is ~1-2. A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with deionized water and diethyl ether. Dry the white solid under high vacuum to yield the final product.
Data Presentation: Impact of Reaction Parameters
The following table summarizes typical starting points for optimizing a Suzuki-Miyaura coupling for this type of synthesis. Yields are highly substrate-dependent and these should be used as a guide.[8][13]
| Entry | Pd Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Typical Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | Moderate yield, potential for slow reaction. |
| 2 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | DMF/H₂O | 100 | Good starting point, generally reliable. |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Toluene/H₂O | 110 | High yield, Cs₂CO₃ is a strong but expensive base. |
| 4 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 110 | Excellent yield, often faster and with lower catalyst loading. |
Visualizations
Caption: Experimental workflow for the synthesis of p-terphenyl-4,4''-dicarboxylic acid.
Sources
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
Welcome to the technical support center for the purification of 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), a critical building block in the development of Metal-Organic Frameworks (MOFs), advanced polymers, and other functional materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this tripodal tricarboxylic acid. Here, we provide not just protocols, but the scientific reasoning behind them, to empower you to troubleshoot and optimize your purification strategies effectively.
The high symmetry and rigidity of H₃BTB are key to its function in creating highly ordered, porous materials. However, these same properties can present unique purification challenges. Even minor impurities can significantly hinder the formation of high-quality crystalline materials, making a robust purification strategy essential.
Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is designed to provide solutions to common problems encountered during the purification of H₃BTB.
Problem 1: Low Yield of Purified H₃BTB After Recrystallization
Symptoms:
-
You are losing a significant amount of your compound during the recrystallization process.
-
The amount of crystalline material recovered is much lower than expected.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery.
-
Solution: Conduct a thorough solvent screen. Test small amounts of your crude H₃BTB in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find one with the desired solubility profile. A good starting point for polar compounds like H₃BTB is often a mixture of a polar organic solvent and water.
-
-
Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will result in a non-saturated solution upon cooling, preventing complete crystallization.
-
Solution: Add the hot solvent portion-wise to the crude H₃BTB, with heating, until the solid just dissolves. This will ensure that you are creating a saturated solution at the boiling point of the solvent.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize out along with the impurities.
-
Solution: Use a heated funnel and pre-heat the receiving flask during hot gravity filtration. Ensure that you use a slight excess of hot solvent to prevent the solution from becoming supersaturated during the filtration process.
-
-
Cooling the Solution Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals that trap solvent and impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.
-
Problem 2: The Purified H₃BTB is Off-White or Yellow
Symptoms:
-
The final crystalline product has a noticeable yellow or brownish tint, instead of being a pure white powder.
Possible Causes & Solutions:
-
Presence of Colored Impurities: The synthesis of H₃BTB can sometimes produce colored byproducts. These are often highly conjugated organic molecules.
-
Solution 1: Activated Charcoal Treatment. Add a small amount (1-2% by weight of your crude product) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly. After a brief heating period with the charcoal, perform a hot gravity filtration to remove it.
-
Solution 2: Reversed-Phase Chromatography. If recrystallization and charcoal treatment are ineffective, the colored impurities may have a different polarity than your product. Reversed-phase column chromatography, using a non-polar stationary phase (like C18 silica) and a polar mobile phase, can be very effective at separating these types of impurities.[1]
-
-
Oxidation of the Product: H₃BTB, like many aromatic compounds, can be susceptible to oxidation, which can lead to the formation of colored species.
-
Solution: Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.
-
Problem 3: Oiling Out During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as an oily liquid.
Possible Causes & Solutions:
-
High Concentration of Impurities: A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil instead of a solid.
-
Solution: Attempt to purify the crude product by another method first, such as column chromatography, to remove the bulk of the impurities before recrystallization.
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound, or the boiling point of the solvent may be higher than the melting point of the compound.
-
Solution: Switch to a more polar solvent or a solvent with a lower boiling point. A solvent mixture can also be effective. For example, dissolving the crude product in a good solvent like THF and then slowly adding a poor solvent (an "anti-solvent") like hexane until the solution becomes cloudy can induce crystallization.
-
-
Solution is Too Concentrated: A highly supersaturated solution can sometimes lead to oiling out.
-
Solution: Add a small amount of additional hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing H₃BTB?
The ideal solvent for recrystallization is highly dependent on the specific impurities present in your crude product. However, based on the polar nature of the three carboxylic acid groups, good starting points for solvent screening include:
-
Single Solvents: Polar protic solvents like ethanol or methanol. Polar aprotic solvents like acetone or ethyl acetate.
-
Solvent Mixtures: A common and effective technique is to use a solvent pair. For H₃BTB, a mixture of a polar organic solvent in which it is soluble (like THF or ethanol) and an anti-solvent in which it is less soluble (like water or a nonpolar organic solvent like heptane) can be effective. A literature procedure for a related compound, 1,3,5-Tris(4-hydroxyphenyl)benzene, mentions recrystallization from an ethanol/water mixture.[2]
Q2: How can I remove unreacted starting material (1,3,5-tri(4-methylphenyl)benzene) from my crude H₃BTB?
The starting material is significantly less polar than the desired tricarboxylic acid product. This large difference in polarity makes purification relatively straightforward.
-
Column Chromatography: This is the most effective method. Use a polar stationary phase like silica gel. Start with a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to elute the nonpolar starting material. Then, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding a small amount of methanol or acetic acid) to elute the more polar H₃BTB.
-
Solvent Wash: You can perform a solvent wash of the crude solid with a nonpolar solvent in which the starting material is soluble but the product is not (e.g., hot hexane or toluene). This can remove a significant portion of the starting material before further purification.
Q3: What are the expected signs of high purity for H₃BTB?
-
Appearance: Pure H₃BTB should be a white to off-white crystalline solid.
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for H₃BTB is in the range of 322-327 °C.[3] A broad melting point range suggests the presence of impurities.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should be clean, with sharp peaks corresponding to the aromatic protons. The integration of the peaks should match the expected ratio.
-
HPLC: High-performance liquid chromatography is an excellent technique for assessing purity. A pure sample should show a single, sharp peak. Commercial suppliers often report purity of >98% by HPLC.[4]
-
Q4: My H₃BTB won't dissolve in the chosen recrystallization solvent, even with heating. What should I do?
-
Check the Solvent Polarity: H₃BTB is a polar molecule. If you are using a nonpolar solvent, it is unlikely to dissolve. Ensure you are using a sufficiently polar solvent.
-
Increase the Solvent Volume: It's possible you haven't added enough solvent yet. Continue to add small portions of the hot solvent until the solid dissolves.
-
Consider a Different Solvent: If you have added a large volume of hot solvent and the solid still hasn't dissolved, the solvent is likely not a good choice. Refer to the solvent screening suggestions in the troubleshooting guide.
-
Basification and Re-acidification: Since H₃BTB has acidic carboxylic acid groups, it will be soluble in aqueous base (e.g., dilute NaOH or Na₂CO₃). You can dissolve the crude product in an aqueous base, filter out any insoluble non-acidic impurities, and then re-precipitate the pure H₃BTB by adding acid (e.g., dilute HCl) until the solution is acidic. The resulting precipitate can then be collected by filtration, washed with water, and dried.
Experimental Protocols
Protocol 1: Recrystallization of H₃BTB (General Procedure)
This protocol provides a general framework for recrystallization. The optimal solvent system should be determined through small-scale trials.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude H₃BTB. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a sand bath or on a hot plate and observe the solubility at elevated temperature. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude H₃BTB in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure H₃BTB. Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove any residual solvent.
Protocol 2: Purification of H₃BTB by Column Chromatography
This protocol is designed to separate H₃BTB from less polar impurities, such as the starting material.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, nonpolar eluent. Pack a glass chromatography column with the slurry, ensuring there are no air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude H₃BTB in a minimal amount of a polar solvent (e.g., THF or a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a nonpolar solvent system (e.g., 9:1 hexane:ethyl acetate). This will elute the nonpolar impurities first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 to 1:1 hexane:ethyl acetate). The desired H₃BTB will begin to move down the column as the polarity of the eluent increases.
-
Eluting the Product: To elute the highly polar H₃BTB, a more polar solvent system will be required. A mixture of ethyl acetate with a small percentage of methanol (e.g., 95:5 ethyl acetate:methanol) or the addition of a small amount of acetic acid to the eluent can be effective.
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by thin-layer chromatography (TLC) to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified H₃BTB.
Visualizations
Sources
Technical Support Center: Synthesis of MOFs with 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Welcome to the technical support guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the rigid, linear dicarboxylate linker, 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid (also known as H₂CPPBA). This document is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this elongated and highly conjugated ligand. Here, we will address common experimental hurdles with in-depth, field-proven insights and troubleshooting protocols.
Introduction to the Ligand: this compound
The ligand this compound is a popular choice for constructing robust MOFs with high porosity and thermal stability, making them attractive for applications in gas storage, separation, and catalysis. Its rigid, linear structure and the presence of two carboxylate groups at opposite ends facilitate the formation of well-defined, extended networks. However, its significant length and low solubility in many common solvents can present considerable synthetic challenges, often leading to issues with crystallinity, phase purity, and reproducibility.
This guide provides a structured approach to troubleshooting these issues, grounded in the principles of coordination chemistry and crystal engineering.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of MOFs with H₂CPPBA. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: The product is an amorphous powder with no discernible peaks in the PXRD pattern.
Question: I followed a published procedure, but my final product is an amorphous white powder instead of a crystalline MOF. What went wrong?
Answer:
The formation of an amorphous product is a common issue when working with long, rigid linkers like H₂CPPBA. This typically indicates that the nucleation and growth processes were not properly controlled, leading to rapid precipitation of a disordered coordination polymer instead of the formation of an ordered, crystalline framework.
Potential Causes and Solutions:
-
Rapid Precipitation Due to Low Ligand Solubility: H₂CPPBA has very low solubility in many common solvents used for MOF synthesis, such as DMF and DEF. If the ligand does not fully dissolve before the addition of the metal salt, or if it crashes out of solution upon heating, it can lead to the formation of an amorphous product.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding the metal salt, ensure the H₂CPPBA ligand is fully dissolved in the solvent. This may require heating the mixture and sonicating for an extended period (e.g., 30-60 minutes). Visually inspect the solution to ensure no solid particles remain.
-
Optimize the Solvent System: If the ligand solubility remains an issue, consider using a co-solvent system. For example, adding a small amount of a solvent in which the ligand is more soluble, such as N,N'-diethylformamide (DEF) or N,N'-dimethylacetamide (DMAc), to a primary solvent like DMF can improve solubility and slow down the reaction kinetics.
-
Modulator-Assisted Synthesis: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can compete with the H₂CPPBA ligand for coordination to the metal centers. This slows down the overall reaction rate, allowing for more controlled crystal growth and preventing the rapid precipitation of an amorphous product.
-
-
-
Incorrect Reaction Temperature Profile: The temperature profile of the synthesis is critical. A temperature that is too high can lead to excessively fast reaction kinetics, while a temperature that is too low may not provide enough energy to overcome the activation barrier for crystal nucleation and growth.
-
Troubleshooting Steps:
-
Ramped Heating: Instead of placing the reaction vessel directly into a preheated oven, try using a ramped heating profile. A slow increase in temperature (e.g., 1-2 °C/minute) can promote the formation of fewer, larger crystals.
-
Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal temperature for crystallization.
-
-
Issue 2: The product has poor crystallinity, with broad and weak peaks in the PXRD pattern.
Question: My product shows the correct peaks in the PXRD pattern, but they are very broad and have low intensity. How can I improve the crystallinity?
Answer:
Poor crystallinity suggests that while the desired MOF phase has formed, the crystallites are very small or have a high degree of disorder. This can be due to a variety of factors, including suboptimal reaction conditions and the presence of impurities.
Potential Causes and Solutions:
-
Suboptimal Reaction Time: The reaction time can significantly influence the crystallinity of the final product. If the reaction is stopped too early, the crystals may not have had sufficient time to grow. Conversely, if the reaction is left for too long, a more stable, but less crystalline, phase may form.
-
Troubleshooting Steps:
-
Time-Dependent Study: Conduct a series of reactions with varying reaction times (e.g., 12h, 24h, 48h, 72h) and analyze the products by PXRD to determine the optimal time for achieving high crystallinity.
-
-
-
Presence of Impurities: Impurities in the starting materials (ligand, metal salt, or solvent) can interfere with the crystal growth process, leading to the formation of small or defective crystals.
-
Troubleshooting Steps:
-
Purify the Ligand: If the H₂CPPBA ligand is synthesized in-house, ensure it is thoroughly purified to remove any unreacted starting materials or byproducts.
-
Use High-Purity Reagents: Always use high-purity metal salts and solvents.
-
-
Issue 3: The final product is a mixture of different crystalline phases.
Question: My PXRD pattern shows peaks corresponding to the desired MOF, but also a set of unidentified peaks. How can I obtain a phase-pure product?
Answer:
The formation of mixed phases is often a result of subtle variations in the reaction conditions that favor the nucleation and growth of multiple competing phases.
Potential Causes and Solutions:
-
Solvent Ratio and Composition: The polarity and coordinating ability of the solvent can have a profound impact on the final MOF topology. Small changes in the solvent ratio or the presence of water can lead to the formation of different phases.
-
Troubleshooting Steps:
-
Precise Solvent Measurement: Use precise measurement techniques (e.g., micropipettes, syringes) to ensure accurate and reproducible solvent ratios.
-
Control of Water Content: Unless water is intentionally used as a solvent or modulator, use anhydrous solvents to minimize its impact on the reaction.
-
-
-
Modulator Concentration: The concentration of the modulator is a critical parameter. Too little modulator may not be effective in controlling the reaction, while too much can lead to the formation of a different, denser phase or inhibit crystallization altogether.
-
Troubleshooting Steps:
-
Systematic Modulator Screening: Perform a systematic screening of modulator concentration to identify the optimal range for the formation of the desired phase.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Due to its rigid and extended aromatic structure, H₂CPPBA has limited solubility in most common organic solvents. The most effective solvents are typically high-boiling point polar aprotic solvents such as N,N'-dimethylformamide (DMF), N,N'-diethylformamide (DEF), and N,N'-dimethylacetamide (DMAc). Gentle heating and sonication are often required to achieve complete dissolution.
Q2: How does the choice of metal salt affect the synthesis of MOFs with this ligand?
A2: The choice of metal salt, including the metal cation and the counter-anion, can significantly influence the outcome of the synthesis. The metal cation (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) will determine the geometry of the secondary building unit (SBU) and the overall topology of the resulting MOF. The counter-anion (e.g., nitrate, acetate, chloride) can also play a role by influencing the pH of the reaction mixture and competing for coordination sites on the metal center.
Q3: What is the role of modulators in the synthesis of H₂CPPBA-based MOFs?
A3: Modulators, typically monocarboxylic acids, are crucial for controlling the synthesis of MOFs with H₂CPPBA. They temporarily compete with the dicarboxylate linker for coordination to the metal ions, which slows down the rate of framework formation. This controlled reaction rate promotes the growth of larger, more ordered crystals and can help to prevent the formation of amorphous precipitates or undesired crystalline phases.
Part 3: Experimental Protocol and Data Presentation
Exemplary Protocol: Synthesis of a Zinc-based MOF with H₂CPPBA
This protocol provides a general guideline for the synthesis of a crystalline MOF using H₂CPPBA and zinc nitrate.
Materials:
-
This compound (H₂CPPBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N'-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve 20.5 mg (0.05 mmol) of H₂CPPBA in 10 mL of DMF.
-
Sonicate the mixture for 30 minutes to ensure complete dissolution of the ligand.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Add the zinc nitrate solution to the ligand solution.
-
Add 0.5 mL of acetic acid to the reaction mixture as a modulator.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 48 hours.
-
After cooling to room temperature, colorless block-shaped crystals should be observed.
-
Collect the crystals by decanting the mother liquor and wash them three times with fresh DMF.
-
Exchange the solvent with a volatile solvent such as ethanol or acetone.
-
Activate the sample by heating under vacuum to remove the solvent molecules from the pores.
Table 1: Influence of Synthesis Parameters on MOF Properties
| Parameter | Variation | Effect on Crystallinity | Effect on Phase Purity |
| Temperature | 80 °C | Low | High |
| 100 °C | High | High | |
| 120 °C | Moderate | Potential for mixed phases | |
| Modulator (Acetic Acid) | 0.1 mL | Low | High |
| 0.5 mL | High | High | |
| 1.0 mL | Moderate | Potential for dense phase formation | |
| Reaction Time | 24 h | Moderate | High |
| 48 h | High | High | |
| 72 h | High | Potential for phase transformation |
Part 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of H₂CPPBA-based MOFs.
Caption: Troubleshooting workflow for H₂CPPBA MOF synthesis.
References
-
Title: A flexible and porous metal-organic framework constructed from a V-shaped dicarboxylate ligand for selective gas separation. Source: CrystEngComm, 2018, 20, 488-492. URL: [Link]
-
Title: A Series of Isoreticular, Highly Stable, Porous Zirconium-Based Metal-Organic Frameworks. Source: Crystal Growth & Design, 2016, 16 (4), pp 2299–2304. URL: [Link]
-
Title: A highly stable zirconium-based metal-organic framework with coordinatively unsaturated metal sites for sensitive and selective detection of Fe(iii) ions in water. Source: Journal of Materials Chemistry A, 2017, 5, 14543-14549. URL: [Link]
-
Title: A Microporous Zinc-Organic Framework from a Linear Dicarboxylate for Selective CO2 Adsorption and Separation. Source: Inorganic Chemistry, 2012, 51 (18), pp 9592–9594. URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for Dicarboxytriphenylbenzene MOF Formation
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing dicarboxytriphenylbenzene-based linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these advanced porous materials. Here, we provide troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you optimize your reaction conditions and overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of dicarboxytriphenylbenzene MOFs.
Question 1: My product is an amorphous powder with low or no crystallinity. What are the likely causes and how can I fix this?
Answer:
Low crystallinity is a common issue, especially with bulky linkers like dicarboxytriphenylbenzene, and can stem from several factors related to reaction kinetics.
-
Potential Causes & Solutions:
-
Rapid Precipitation: The formation of an amorphous product often indicates that the nucleation and crystal growth processes are too fast, preventing the formation of a well-ordered crystalline structure.
-
Suboptimal Temperature: The reaction temperature may be too low, not providing enough energy for the components to arrange into a crystalline lattice, or too high, leading to rapid, uncontrolled precipitation. A systematic variation of the reaction temperature (e.g., in 10-20°C increments) is recommended to find the optimal range for crystal growth.[1][2]
-
Inadequate Reaction Time: The reaction time might be too short for the bulky linkers to self-assemble into a crystalline framework. Extending the reaction time (e.g., from 24 to 72 hours) can facilitate slower, more ordered crystal growth.[2]
-
Poor Solvent System: The chosen solvent may not be ideal for solubilizing the reactants or mediating the reaction. Experiment with different high-boiling point solvents such as DMF, DEF, or DMAc, or even solvent mixtures, to improve reactant solubility and control the precipitation rate.[3][4] The polarity and coordinating ability of the solvent can significantly influence the final product.[4]
-
Introduction of Modulators: To slow down the reaction kinetics, consider adding a modulator. Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, or benzoic acid) that compete with the linker for coordination to the metal nodes.[5][6] This competitive binding slows the formation of the MOF, allowing for the growth of larger, more well-defined crystals.[5][7] The amount and pKa of the modulator are critical parameters to optimize.[5]
-
Question 2: I've obtained a crystalline product, but it's a mixture of phases or contains significant impurities. How can I improve the phase purity?
Answer:
The formation of multiple crystalline phases or the presence of unreacted starting materials indicates that the reaction conditions are not selective for the desired MOF structure.
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of the metal precursor to the organic linker is a critical parameter. A systematic variation of this ratio can help in identifying the optimal conditions for the formation of the desired phase.
-
Linker Purity: Impurities in the dicarboxytriphenylbenzene linker can disrupt the crystallization process or lead to the formation of undesired byproducts.[8] It is crucial to ensure the purity of the linker, for instance by recrystallization or column chromatography, and to confirm its purity by techniques like ¹H NMR before use.[8]
-
Solvent Hydrolysis: Solvents like DMF can hydrolyze at high temperatures, especially in the presence of water, to produce formic acid and dimethylamine.[9] These byproducts can alter the pH of the reaction mixture and act as modulators, leading to the formation of different phases.[9] Using fresh, anhydrous solvents is recommended.
-
Temperature and Time Optimization: The thermodynamic and kinetic products of a reaction can be different. A thorough optimization of the reaction temperature and time may be necessary to favor the formation of the thermodynamically stable, desired phase.[1][2]
-
Question 3: The yield of my dicarboxytriphenylbenzene MOF is consistently low. What strategies can I employ to improve it?
Answer:
Low yield can be a result of incomplete reaction, product loss during workup, or the formation of soluble intermediates.
-
Potential Causes & Solutions:
-
Incomplete Reaction: As mentioned, optimizing the reaction temperature, time, and reactant concentrations is key to driving the reaction to completion.
-
Product Solubility: The synthesized MOF might have some solubility in the reaction solvent, leading to losses during the washing and isolation steps. Consider using a different solvent for washing, in which the MOF is less soluble.
-
pH of the Reaction Mixture: The pH can influence the deprotonation of the carboxylic acid groups on the linker, which is necessary for coordination to the metal center. The addition of a small amount of a base or the use of a solvent that can generate a base in situ might be beneficial.[10] However, this should be done cautiously as it can also lead to the precipitation of metal hydroxides.
-
Steric Hindrance: The bulky nature of the triphenylbenzene core can create significant steric hindrance, making it more difficult for the linkers to coordinate with the metal centers in the correct geometry for framework extension.[3][9] The use of modulators can sometimes help to overcome these kinetic barriers by promoting reversible bond formation.[5]
-
Frequently Asked Questions (FAQs)
Question 4: What are the most common metal nodes used for synthesizing MOFs with dicarboxytriphenylbenzene linkers?
Answer:
The choice of the metal node is crucial as it dictates the geometry and properties of the resulting MOF. For carboxylate-based linkers like dicarboxytriphenylbenzene, common metal ions include:
-
Zinc (Zn²⁺): Often forms paddle-wheel secondary building units (SBUs) and is known for producing robust frameworks.[11]
-
Copper (Cu²⁺): Also frequently forms paddle-wheel SBUs and can lead to MOFs with interesting catalytic and electronic properties.[11]
-
Zirconium (Zr⁴⁺): Forms highly stable [Zr₆O₄(OH)₄]¹²⁺ clusters, leading to exceptionally stable MOFs, though often requiring modulators for good crystallinity.
-
Manganese (Mn²⁺): Can adopt various coordination geometries, leading to a diversity of framework topologies.[5][11]
-
Cobalt (Co²⁺): Similar to manganese, it can exhibit different coordination numbers and geometries.[11]
The selection of the metal will depend on the desired network topology and the intended application of the MOF.
Question 5: How do I choose the right solvent for my dicarboxytriphenylbenzene MOF synthesis?
Answer:
The ideal solvent should be able to dissolve the organic linker and the metal salt to a sufficient extent to allow for a homogeneous reaction mixture. High-boiling point, polar aprotic solvents are commonly used in solvothermal synthesis.[8] These include:
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
N,N-Dimethylacetamide (DMAc)
The choice of solvent can influence the crystal size, morphology, and even the resulting crystal structure.[4][12] It is often beneficial to screen a few different solvents or solvent mixtures to find the optimal conditions for a new system.
Question 6: What is the purpose of "activation" after synthesizing the MOF, and what are the common methods?
Answer:
Activation is the process of removing the solvent molecules that occupy the pores of the MOF after synthesis, making the pores accessible for applications such as gas storage or catalysis.[1][13] Incomplete activation can lead to a significant underestimation of the material's surface area and porosity.[8] Common activation methods include:
-
Solvent Exchange followed by Heating under Vacuum: This is a widely used method where the high-boiling point synthesis solvent is first exchanged with a more volatile solvent (e.g., ethanol or dichloromethane) by soaking the MOF in the new solvent.[8] The volatile solvent is then removed by heating the sample under a dynamic vacuum.[1][8]
-
Supercritical CO₂ Drying: This is a milder activation method that is particularly useful for delicate MOF structures that might collapse upon heating.[8] In this process, the solvent in the pores is exchanged with liquid CO₂, which is then brought to its supercritical state and slowly vented off.[1][8] This avoids the surface tension effects that can cause pore collapse during conventional solvent evaporation.[8]
The choice of activation method depends on the stability of the synthesized MOF.[1]
Detailed Experimental Protocol: Solvothermal Synthesis of a Dicarboxytriphenylbenzene MOF
This protocol provides a general procedure for the solvothermal synthesis of a MOF using 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) as the organic linker and a divalent metal salt.
Materials:
-
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, reagent grade
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve the H₃BTB linker and the metal salt in DMF in the desired molar ratio. A typical starting point is a 1:2 molar ratio of linker to metal salt. The total volume should be around 15 mL for a 23 mL autoclave.
-
Solubilization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the reactants.
-
Reaction Setup: Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 100-140°C) for the specified reaction time (e.g., 24-72 hours).
-
Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Product Isolation: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.
-
Activation: For full porosity, activate the MOF by heating under a dynamic vacuum or by using supercritical CO₂ drying.
Table 1: Example Reaction Parameters for Optimization
| Parameter | Range to Explore | Rationale |
| Temperature | 80 - 150 °C | Affects reaction kinetics and crystal growth.[1][2] |
| Time | 24 - 72 hours | Allows for slow, ordered crystallization.[2] |
| Linker:Metal Ratio | 1:1 to 1:3 | Influences the formation of the desired phase. |
| Modulator (e.g., Acetic Acid) | 10 - 100 equivalents | Controls nucleation and crystal growth rate.[5][7] |
Visualizations
Caption: General experimental workflow for the solvothermal synthesis of a dicarboxytriphenylbenzene MOF.
Caption: Troubleshooting flowchart for addressing low crystallinity in MOF synthesis.
References
-
The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing. Available at: [Link]
-
Activation of metal–organic framework materials. ResearchGate. Available at: [Link]
-
Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Seventh Sense Research Group. Available at: [Link]
-
Activation of metal–organic framework materials. CrystEngComm (RSC Publishing). Available at: [Link]
-
7 Common organic linkers used for synthesis of MOFs. ResearchGate. Available at: [Link]
-
Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. Available at: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Iptek ITS. Available at: [Link]
-
A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC. Available at: [Link]
-
Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. The University of Bath's research portal. Available at: [Link]
-
How do solvents make influences to MOF structures? ResearchGate. Available at: [Link]
-
Peroxymonosulfate Activation by Different Synthesized CuFe-MOFs: Application for Dye, Drugs, and Pathogen Removal. MDPI. Available at: [Link]
-
Different Structures of MOFs. IntechOpen. Available at: [Link]
-
Activation and refinement methods of MOFs. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC. Available at: [Link]
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Can you tell the procedure of synthesis of MOFs? ResearchGate. Available at: [Link]
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Structures of some of the top-performing MOFs designed for DAC. ResearchGate. Available at: [Link]
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Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. ResearchGate. Available at: [Link]
-
Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI. Available at: [Link]
-
A steric hindrance-driven amorphization strategy on MOF/COF for boosting CO2 separation in mixed matrix membranes. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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Mining Insights on Metal-Organic Framework Synthesis from Scientific Literature Texts. arXiv. Available at: [Link]
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Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. Available at: [Link]
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Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4- dicarboxylate (Cu-MOF) on Crude oil. Clausius Scientific Press. Available at: [Link]
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Peroxymonosulfate Activation by Different Synthesized CuFe-MOFs: Application for Dye, Drugs, and Pathogen Removal. ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of High-Quality MOFs with 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Welcome to the technical support center for researchers utilizing the highly versatile, albeit challenging, organic linker 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid (H₂-CPPBPB). This guide is designed to provide in-depth troubleshooting and practical solutions for preventing and diagnosing crystal defects during the synthesis of Metal-Organic Frameworks (MOFs). Our goal is to empower you with the foundational knowledge and actionable protocols to achieve highly crystalline, phase-pure materials with optimal performance characteristics.
Understanding Crystal Defects in MOFs
In an ideal MOF, the metal nodes and organic linkers arrange in a perfectly periodic, repeating lattice.[1] However, the dynamic nature of MOF self-assembly often leads to structural imperfections, or defects.[1][2] These are not merely cosmetic flaws; they can profoundly impact a MOF's intrinsic properties, including porosity, stability, and catalytic activity. For a long, semi-rigid linker like H₂-CPPBPB, specific challenges can arise that favor defect formation.
The most common types of point defects are:
-
Missing-Linker Defects: These occur when a linker molecule is absent from its expected position, leaving the adjacent metal clusters under-coordinated. This is a prevalent issue in many MOFs, including those based on zirconium and copper.[3][4][5]
-
Missing-Cluster Defects: A more significant imperfection where an entire inorganic secondary building unit (SBU) or node, along with its associated linkers, is absent from the lattice.[3][4]
Beyond point defects, researchers may also encounter extended defects:
-
Crystal Twinning: This occurs when two or more crystals intergrow in a symmetrical, non-random orientation, sharing lattice points.[6][7] This can complicate structural determination by single-crystal X-ray diffraction and is often induced by rapid growth or phase transitions.[7][8]
-
Grain Boundaries & Dislocations: Interfaces between crystalline domains with different orientations, which can affect the material's mechanical properties and accessible porosity.
Understanding the root causes of these defects is the first step toward their prevention. The formation of a highly crystalline MOF is a delicate balance between thermodynamics and kinetics—specifically, the rates of nucleation (the formation of initial crystal seeds) and crystal growth. Most defects arise when nucleation is excessively fast, leading to a disordered arrangement that cannot be corrected during the subsequent growth phase.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My final product is an amorphous powder or shows very poor crystallinity in the Powder X-ray Diffraction (PXRD) pattern. What went wrong?
Answer: This is a classic sign that the nucleation rate was far too high, causing the framework components to precipitate out of solution before they could organize into a crystalline lattice. The long, flexible nature of the H₂-CPPBPB linker can exacerbate this by transiently tangling or misaligning.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Reaction temperature is too high. | High temperatures accelerate the coordination reaction, leading to rapid, uncontrolled nucleation. | Decrease the synthesis temperature in 5-10 °C increments. A slower reaction allows more time for the metal nodes and linkers to adopt the most thermodynamically stable, crystalline arrangement. |
| High reactant concentration. | Higher concentrations increase the frequency of molecular collisions, which can favor rapid precipitation over ordered crystal growth. | Reduce the concentration of the metal salt and/or the H₂-CPPBPB linker. This slows the reaction kinetics, promoting the growth of fewer, higher-quality crystals. |
| Absence of a modulator. | Without a modulator, the strong coordination between the carboxylate groups and metal centers proceeds unchecked, leading to rapid precipitation. | Introduce a modulator. A simple monocarboxylic acid, like benzoic acid or acetic acid, is an excellent starting point. Modulators compete with the H₂-CPPBPB linker for coordination to the metal centers, effectively "pumping the brakes" on the reaction.[9][10] This tempers the nucleation rate, allowing for the formation of a more ordered, crystalline product.[11] |
| Inappropriate solvent system. | The solvent's polarity and coordinating ability influence the solubility of precursors and the kinetics of framework formation. | Experiment with different solvent mixtures. For instance, in a typical DMF-based synthesis, adding a co-solvent like ethanol or water can alter the solubility and coordination environment, sometimes favoring crystallinity. |
Question 2: I've successfully synthesized a crystalline product, but the crystals are extremely small and have a wide size distribution (polydisperse). How can I grow larger, more uniform crystals?
Answer: This issue, similar to poor crystallinity, stems from a nucleation rate that is too high relative to the crystal growth rate. Many initial crystal seeds form, but they consume the available precursors before any of them can grow to a significant size.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive nucleation sites. | A high supersaturation of reactants leads to the formation of a large number of nuclei simultaneously. | Increase the modulator concentration. By adding more modulator (e.g., increasing the molar equivalents of benzoic acid relative to the linker), you further slow the initial nucleation events.[10] This ensures that fewer nuclei form, allowing each one to grow larger by consuming the available linker and metal salt over a longer period.[12][13] |
| Rapid temperature change. | A fast ramp-up to the final synthesis temperature or rapid cooling can induce a burst of nucleation. | Implement a slower heating ramp and allow the reaction to cool down to room temperature naturally over several hours. This controlled temperature profile maintains a more stable level of supersaturation. |
| Insufficient reaction time. | The reaction may have been stopped before the crystal growth phase was complete, a process known as Ostwald ripening (where larger crystals grow at the expense of smaller ones) could not occur. | Increase the reaction time. Allow the synthesis to proceed for 24-72 hours to give the crystals ample time to grow and for the size distribution to narrow. |
Question 3: My MOF has a disappointingly low BET surface area and porosity. The PXRD pattern looks good, so what could be the issue?
Answer: A crystalline structure does not automatically guarantee accessible porosity. The pores can be blocked or the entire framework may have collapsed.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Ineffective solvent removal (activation). | Solvent molecules residing within the pores after synthesis can be difficult to remove and will block nitrogen access during BET analysis, leading to an artificially low surface area. | Implement a thorough activation protocol. This typically involves soaking the as-synthesized MOF in a volatile solvent with a low surface tension (like ethanol or acetone) to exchange the high-boiling synthesis solvent (e.g., DMF). Afterwards, heat the sample under a high vacuum to remove the exchange solvent completely. |
| Framework collapse upon activation. | Some MOF structures are not robust enough to maintain their porosity after the guest solvent molecules are removed, leading to a structural collapse. | Consider a more gentle activation method, such as supercritical CO₂ drying, which avoids the strong capillary forces that can cause pore collapse during conventional heating. Also, ensure the framework itself is designed for stability. |
| Interpenetration. | The large void space created by the long H₂-CPPBPB linker can be filled by one or more independent, identical frameworks growing through the first, drastically reducing porosity. | Use a bulkier modulator during synthesis. A larger modulator, like biphenyl-4-carboxylic acid, can sometimes act as a template around the metal nodes, sterically hindering the formation of interpenetrated frameworks.[14] |
Question 4: My single-crystal X-ray diffraction data is difficult to solve and suggests the presence of crystal twinning. How do I address this?
Answer: Crystal twinning is a common issue in MOF crystallography, especially for structures with high symmetry.[8] It arises from the symmetrical intergrowth of crystal domains during formation.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Rapid crystal growth. | When crystals grow too quickly, different domains can nucleate on the surface of a growing crystal and adopt a symmetrically related orientation. | Slow down the crystal growth rate. All the solutions for growing larger crystals (Q2) apply here: use modulators, lower the temperature, and reduce reactant concentrations. Slower growth provides a better chance for the framework to assemble without twinning defects.[15] |
| Phase transformation. | The MOF may initially crystallize in one phase and then transform to another upon cooling, which can induce twinning.[7] | Screen different solvent systems. The solvent can influence the thermodynamic stability of different potential crystal phases and may favor the direct crystallization of the desired, stable phase without an intermediate transformation.[15] |
| High structural symmetry. | The inherent symmetry of the crystal lattice can make it energetically easy for the framework to adopt multiple, symmetrically related orientations during growth.[16] | While you cannot change the intrinsic symmetry, careful selection of a single, high-quality crystal for analysis is crucial. Screen multiple crystals from your batch, as some may be untwinned. If twinning is unavoidable, specialized refinement programs and crystallographic expertise are required to solve the structure. |
Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic role of a modulator in preventing defects? A: A modulator, typically a monocarboxylic acid, plays a crucial kinetic role. It competes with the multidentate primary linker (H₂-CPPBPB) for coordination sites on the metal SBU. Because the modulator can only bind at one point, it can easily associate and dissociate. This reversible binding temporarily protects the metal clusters, slowing down their reaction with the primary linker. This moderation of the coordination rate is key to reducing the speed of nucleation and allowing for a more ordered, less defective crystal growth process.[9][10]
-
Q: How do I choose the right modulator and concentration? A: The choice depends on the metal-linker system. A good starting point is a modulator with a pKa similar to the primary linker. For carboxylate-based MOFs like those made with H₂-CPPBPB, benzoic acid, acetic acid, and trifluoroacetic acid are common choices.[10][17] The optimal concentration must be determined empirically. A typical starting point is 10-50 molar equivalents of modulator with respect to the linker.
Modulator Typical Effect Acetic Acid Mild modulation, can increase crystal size. Benzoic Acid Stronger modulation, effective for improving crystallinity and size.[18] Trifluoroacetic Acid Very strong modulator due to the electron-withdrawing CF₃ group; can also introduce defects if used in high concentration.[17] Biphenyl-4-carboxylic acid A bulkier modulator that can help prevent framework interpenetration in addition to controlling growth.[14] -
Q: What are the best characterization techniques to identify crystal defects? A: A multi-technique approach is essential:
-
Powder X-ray Diffraction (PXRD): The primary tool for assessing crystallinity. Broad peaks indicate small crystallite size or poor order, while sharp, well-defined peaks suggest high crystallinity.
-
Scanning Electron Microscopy (SEM): Provides direct visualization of crystal size, size distribution, and morphology.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): The most direct measure of porosity and surface area. A significant deviation from the theoretical surface area can indicate pore collapse, blockage, or defects.
-
Thermogravimetric Analysis (TGA): Can help quantify the number of missing linkers or clusters by analyzing the thermal decomposition profile of the MOF.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic solution followed by ¹H NMR can be used to quantify the ratio of linker to modulator, providing an estimate of defect density.[18]
-
-
Q: Can crystal defects ever be beneficial? A: Yes. The field of "defect engineering" intentionally introduces defects to enhance properties.[1][19] For example, missing linkers can create coordinatively unsaturated metal sites that act as highly active centers for catalysis.[17] They can also increase pore size, allowing larger molecules to access the framework's interior.[20] However, this requires precise control, as uncontrolled defect formation typically degrades material performance.[3]
Experimental Protocols & Workflows
Standard Protocol: Solvothermal Synthesis of a MOF with H₂-CPPBPB
This protocol provides a general starting point. Optimal conditions may vary based on the chosen metal salt.
-
Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of H₂-CPPBPB and 0.1 mmol of a metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10-15 minutes until a homogeneous suspension or solution is formed.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a preheated oven at 120 °C for 24 hours.
-
Cooling: Turn off the oven and allow the vial to cool to room temperature slowly over at least 8 hours.
-
Washing: Decant the mother liquor. Wash the resulting powder by soaking it in fresh DMF (3 x 10 mL, 1 hour each), followed by a solvent exchange with ethanol (3 x 10 mL, 1 hour each).
-
Collection: Centrifuge the sample to collect the solid product and dry under vacuum.
-
Characterization: Analyze the product using PXRD and SEM to assess initial crystallinity and morphology.
Workflow for Defect Minimization
This workflow illustrates the decision-making process for optimizing your synthesis to achieve high-quality crystals.
Caption: Workflow for optimizing MOF synthesis and minimizing defects.
Cause-and-Effect Diagram for Crystal Defects
This diagram links common synthesis parameters to the types of defects they are likely to produce.
Caption: Relationship between synthesis conditions and common crystal defects.
References
- Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. (2025). Google Scholar.
- Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers. (2018).
- Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. (2020).
- Engineering effective structural defects of metal–organic frameworks to enhance their catalytic performances. (n.d.).
- Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). (n.d.).
- Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance. (n.d.). Dalton Transactions.
- Size and morphology control over MOF-74 crystals. (n.d.). RSC Advances.
- Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. (n.d.). Inorganic Chemistry.
- Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. (n.d.).
- Twinning in Zr-Based Metal-Organic Framework Crystals. (2020). Molecules.
- Size and morphology control over MOF-74 crystals. (2024). RSC Advances.
- Role of a Modulator in the Synthesis of Phase-Pure NU-1000. (2017). Inorganic Chemistry.
- Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. (n.d.).
- Probing Structural Imperfections: Protein-Aided Defect Characterization in Metal–Organic Frameworks. (n.d.).
- Crystal twinning. (n.d.). Wikipedia.
- Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). Molecules.
- Twinning, Polymorphism, Polytypism, Pseudomorphism. (2019). Tulane University.
- Twinning. (n.d.). MIT OpenCourseWare.
- Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. (2022).
- Defects in MOFs: A Thorough Characterization. (n.d.).
- Control of Particle Size and Morphology of MOF-199 Crystals via a Reaction-Diffusion Framework. (2018). Crystal Growth & Design.
- Underlying Polar and Nonpolar Modification MOF-Based Factors that Influence Permanent Porosity in Porous Liquids. (2022).
- What is the reason for organic crystal twinning? (2014).
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. (2018).
- Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. (n.d.). The University of Liverpool Repository.
- A Modulator-Induced Defect-Formation Strategy to Hierarchically Porous Metal-Organic Frameworks with High Stability. (n.d.).
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Technical Support Center: Enhancing the Stability of MOFs Derived from Dicarboxytriphenylbenzene
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) derived from dicarboxytriphenylbenzene linkers. The inherent porosity and tunable nature of these MOFs make them exceptional candidates for a range of applications; however, ensuring their structural integrity under diverse—and often harsh—conditions is paramount for reliable performance.
This guide is structured to provide direct, actionable solutions to common stability challenges. We will move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting guide, complete with validated experimental protocols. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of instability I should be concerned about with dicarboxytriphenylbenzene MOFs?
A: MOF stability is generally categorized into three main types: chemical, thermal, and mechanical.[1] For dicarboxytriphenylbenzene MOFs, chemical stability is often the most immediate concern, particularly their resilience to moisture, acidic, or basic conditions, which can cleave the metal-ligand coordination bonds.[2][3] Thermal stability relates to the temperature at which the framework begins to decompose, a critical parameter for applications like catalysis.[4][5]
Q2: My MOF, which shows a perfect powder X-ray diffraction (PXRD) pattern right after synthesis, loses all crystallinity after solvent removal. What's happening?
A: This is a classic case of framework collapse during "activation." The large, porous structure of your MOF is thermodynamically stabilized by the presence of solvent molecules within the pores after synthesis.[6] During rapid solvent removal (e.g., heating under vacuum), strong capillary forces are exerted on the pore walls, causing the framework to collapse.[7] This is especially common in MOFs with large pores and flexible linkers. The solution often involves a gentle activation procedure, such as a solvent exchange followed by supercritical CO2 drying.[8][9][10]
Q3: What is a "post-synthetic modification" (PSM) and why is it important for stability?
A: Post-synthetic modification (PSM) is a powerful technique where a pre-synthesized MOF is chemically altered to introduce new functionalities or modify existing ones without destroying the framework.[11][12][13] For stability, PSM is crucial. For example, you can covalently attach hydrophobic groups to the organic linkers. These groups act as "gatekeepers," repelling water molecules and protecting the sensitive metal-ligand coordination nodes from hydrolysis, thereby enhancing chemical stability.[14][15][16]
Q4: Can I predict the stability of a MOF before I synthesize it?
A: While experimental validation is always necessary, you can make educated predictions based on fundamental principles. MOFs built from high-valent metal ions (like Zr⁴⁺, Cr³⁺, Al³⁺) and carboxylate linkers tend to form stronger, more robust coordination bonds, leading to higher chemical and thermal stability.[17][18] The connectivity of the metal cluster (secondary building unit or SBU) also plays a key role; highly connected and rigid SBUs generally result in more stable frameworks.[17]
Section 2: Troubleshooting Guide: From Synthesis to Application
This section addresses specific experimental problems. Each problem is analyzed for its potential causes, followed by validated solutions and characterization checkpoints.
Problem 1: Poor Crystallinity or Phase Impurity in As-Synthesized MOF
Your PXRD pattern shows broad peaks, low intensity, or peaks corresponding to unknown phases, indicating an amorphous product or a mixture.
Causality Analysis: This issue typically stems from sub-optimal reaction kinetics. If the coordination reaction between the metal salt and the dicarboxytriphenylbenzene linker is too fast, rapid precipitation occurs, preventing the formation of a long-range ordered crystalline structure.[19] Conversely, if conditions are not favorable, the desired MOF phase may not nucleate properly.
Solutions & Validation Workflow:
Caption: Diagnostic workflow for addressing poor MOF crystallinity.
-
Solution 1: Introduce a Modulator. Add a monocarboxylic acid (e.g., acetic acid, benzoic acid) to the reaction mixture.[8] The modulator competes with the dicarboxytriphenylbenzene linker to coordinate with the metal ions, effectively slowing down the framework assembly rate and promoting the growth of larger, higher-quality crystals.
-
Solution 2: Optimize Solvent & Temperature. The polarity of the solvent system (e.g., DMF, DEF, or mixtures) and the reaction temperature directly influence the solubility of reactants and nucleation kinetics.[20] Systematically screen different conditions.
-
Validation: After synthesis, wash the product and analyze it using PXRD. Compare the experimental pattern to the simulated pattern from single-crystal data (if available) to confirm phase purity.[9]
Problem 2: Significant Loss of Surface Area (BET) After Activation
Your MOF appears crystalline by PXRD post-activation, but the N₂ adsorption isotherm shows very low uptake, resulting in a BET surface area far below the theoretical value.
Causality Analysis: This indicates partial pore collapse or blockage. While the long-range crystalline order might be maintained (hence a decent PXRD pattern), the local structure and accessibility of the pores are compromised. This can happen if the solvent exchange was incomplete or if the final activation step (heating under vacuum) was too harsh.[6][7]
Solutions & Validation Workflow:
-
Solution 1: Thorough Solvent Exchange. Before heating, ensure all high-boiling synthesis solvent (e.g., DMF) is removed. Soak the MOF in a low-boiling solvent (e.g., ethanol or acetone) for 2-3 days, replacing the solvent several times.[6] This minimizes the capillary forces during final activation.
-
Solution 2: Supercritical CO₂ Activation. This is the gold standard for activating delicate MOFs.[8][9] After exchanging the solvent with liquid CO₂, the sample is brought above the supercritical point of CO₂. The CO₂ is then vented as a gas, completely avoiding the liquid-gas phase transition and the associated destructive capillary forces.
-
Validation: The primary validation is the N₂ adsorption isotherm itself. A successful activation will yield a Type I or Type IV isotherm characteristic of microporous or mesoporous materials, respectively, with a BET surface area approaching the theoretical value.[21]
Problem 3: Framework Degradation in Aqueous or Humid Environments
Upon exposure to water, an aqueous solution, or even ambient humidity over time, the MOF loses crystallinity, confirmed by PXRD.
Causality Analysis: This is a chemical stability issue. Water molecules can attack the metal-ligand coordination bonds, leading to hydrolysis and subsequent framework decomposition.[3] MOFs constructed from weaker coordination bonds (e.g., with Zn²⁺) are particularly susceptible compared to those with high-valent metals like Zr⁴⁺.[17]
Solutions & Validation Workflow:
Caption: Key strategies and validation loop for enhancing MOF water stability.
-
Solution 1: Internal Hydrophobization. Synthesize the MOF using a modified dicarboxytriphenylbenzene linker that already contains hydrophobic functional groups (e.g., -CH₃, -CF₃). These groups line the pores, repelling water.[17][22]
-
Solution 2: External Hydrophobization (PSM). Coat the external surface of the MOF crystals with a thin, hydrophobic polymer layer.[14][15][16] This creates a physical barrier against water ingress without significantly blocking the pores. A detailed protocol is provided in Section 3.
-
Validation: A robust test involves immersing the parent and modified MOFs in water for a set period (e.g., 24-72 hours).[8] After treatment, dry the samples and re-run PXRD and N₂ adsorption. A stable MOF will retain its crystallinity and a significant portion of its initial surface area.
Table 1: Comparison of Parent vs. Modified MOF Water Stability
| Property | Parent MOF (HKUST-1) | Modified MOF (HKUST-1-P) | Source |
| Initial State | Crystalline, Blue | Crystalline, Blue | [14] |
| Water Contact Angle | ~0° (Hydrophilic) | ~135° (Hydrophobic) | [14] |
| State after 3 days in water | Amorphous, Colorless | Crystalline, Blue | [14] |
| PXRD after 3 days in water | Pattern lost | Pattern retained | [14] |
This table uses HKUST-1 as a well-documented example to illustrate the dramatic effect of hydrophobic polymer coating on water stability.
Section 3: Core Experimental Protocol
Protocol: Post-Synthetic Polymer Coating for Enhanced Water Stability
This protocol is adapted from a general method for creating a hydrophobic polymer shell on MOF crystals, significantly enhancing their resistance to water.[14][15]
Objective: To improve the water stability of a pre-synthesized dicarboxytriphenylbenzene MOF by coating it with a hydrophobic polymer layer via one-step surface radical copolymerization.
Materials:
-
As-synthesized MOF (e.g., 100 mg)
-
2,2,2-trifluoroethyl methacrylate (TFEMA)
-
3-methacryloxypropyltrimethoxysilane (MAPTMS)
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous Toluene
Procedure:
-
Activation: Activate the parent MOF under vacuum at an appropriate temperature to remove pore-filling solvents. Confirm activation with a baseline N₂ adsorption measurement.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), disperse the activated MOF (100 mg) in anhydrous toluene (10 mL).
-
Monomer Addition: Add the monomers TFEMA and MAPTMS to the MOF suspension.
-
Initiator Addition: Add the AIBN initiator to the mixture.
-
Polymerization: Heat the reaction mixture at 70-80 °C with stirring for 12-24 hours. The hydrophobic polymer will form and coat the surface of the MOF crystals.
-
Purification: After cooling to room temperature, collect the polymer-coated MOF (MOF-P) by centrifugation. Wash thoroughly with toluene and then acetone to remove any unreacted monomers and free polymer.
-
Final Drying: Dry the final MOF-P product under vacuum at a mild temperature (e.g., 60-80 °C) overnight.
Self-Validation Checkpoints:
-
FTIR Spectroscopy: Compare the FTIR spectra of the parent MOF and the MOF-P. The success of the coating will be confirmed by the appearance of new peaks corresponding to the C-F and Si-O stretches from the polymer.
-
Contact Angle Measurement: Press a pellet of the MOF-P powder and measure the static water contact angle. A significant increase in the contact angle (e.g., >120°) confirms the successful hydrophobic surface modification.[14]
-
Stability Test: Perform the water immersion test described in Problem 3. The MOF-P should retain its crystallinity (checked by PXRD) and porosity (checked by N₂ adsorption) to a much greater extent than the uncoated parent MOF.
References
- Characterization of the Thermodynamic Stability of Solvated Metal–Organic Framework Polymorphs Using Molecular Simulations.
- Improving Water Stability of Metal–Organic Frameworks by a General Surface Hydrophobic Polymerization. CCS Chemistry - Chinese Chemical Society.
- Advances in metal–organic frameworks for water remediation applic
- Post-Synthetic Modification and Its Effects on MOF Performance.
- Postsynthetic Modification of Metal−Organic Frameworks for Photocatalytic Applic
- Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
- Improving Water Stability of MOFs by a General Surface Hydrophobic Polymerization.
- Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry.
- Water Stability and Adsorption in Metal–Organic Frameworks. Chemical Reviews.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PubMed Central.
- Improving MOF stability: approaches and applic
- Stability of MOFs. Techniques de l'Ingénieur.
- Probing the stability of metal–organic frameworks by structure-responsive mass spectrometry imaging. PubMed Central.
- Design and Characterization of MOFs (Metal-Organic Frameworks)
- Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning.
- Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks | Request PDF.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework M
- Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations.
- Current Advances in the Synthesis of CD-MOFs and Their W
- Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials.
- Improving MOF stability: approaches and applic
- Improving MOF stability: approaches and applications. Chemical Science (RSC Publishing).
- Triphenylbenzene. CD Bioparticles.
- Enhancing the stability and porosity of penetrated metal–organic frameworks through the insertion of coordination sites. Chemical Science (RSC Publishing).
- Chemical, thermal and mechanical stabilities of metal–organic frameworks.
- Stability by Design: Atomistic Insights into Hydrolysis- Driven MOF Degrad
- The thermal stability of metal-organic frameworks | Request PDF.
- Improving MOF stability: approaches and applic
- Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning.
- Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4- dicarboxylate (Cu-MOF) on Crude oil. Clausius Scientific Press.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
- Optimizing MOF Synthesis with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. Benchchem.
- Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4-dicarboxylate (Cu-MOF) on Crude oil. Clausius Scientific Press.
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troubleshooting poor crystallinity in dicarboxytriphenylbenzene-based MOFs
Welcome to the technical support center for the synthesis and troubleshooting of dicarboxytriphenylbenzene-based Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these promising materials. The bulky and rigid nature of the dicarboxytriphenylbenzene linker, while offering the potential for robust frameworks with large pore apertures, often presents unique challenges in achieving high crystallinity.
This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address the specific issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Powder X-Ray Diffraction (PXRD) pattern shows a broad, amorphous halo instead of sharp peaks. What does this indicate?
A broad halo in your PXRD pattern is a clear indication of an amorphous product, meaning the material lacks long-range crystalline order.[1][2][3] This is a common issue in MOF synthesis, particularly with sterically demanding linkers like dicarboxytriphenylbenzene. The formation of a crystalline MOF is a delicate balance between thermodynamics and kinetics. A broad halo suggests that the nucleation and growth process was either too rapid, leading to disordered precipitation, or the conditions were not favorable for the formation of a stable, ordered framework.
Possible Underlying Causes:
-
Rapid Precipitation: The metal ions and organic linkers are combining too quickly, preventing them from arranging into a periodic, crystalline lattice.
-
Low Reaction Reversibility: The coordination bonds between the metal nodes and the dicarboxytriphenylbenzene linker are not sufficiently reversible under the current synthetic conditions. Reversibility is crucial for "proofreading" and self-correction during crystal growth, allowing defects to be resolved and a well-ordered structure to form.[4]
-
Inappropriate Solvent System: The chosen solvent may not adequately dissolve the reactants or may interfere with the coordination chemistry.
Q2: The PXRD pattern of my synthesized MOF matches the simulated pattern, but the peaks are broad. What does this imply about my material?
Broadened peaks in a PXRD pattern, where the peak positions still align with the expected crystalline phase, typically indicate the presence of very small crystallites (nanocrystals) or significant lattice strain and defects within the crystals.[1][2] The Scherrer equation relates peak broadening to the average crystallite size; the smaller the crystallites, the broader the peaks.
Implications for Your Research:
-
High Surface Area: Nanocrystalline MOFs often exhibit higher external surface areas, which can be advantageous for certain catalytic applications.
-
Potential for Defects: The rapid crystallization that leads to small particle sizes can also introduce a higher density of defects, such as missing linkers or clusters.[5][6] These defects can sometimes be beneficial, creating open metal sites that enhance catalytic activity.
-
Handling and Activation Challenges: Nanocrystalline materials can be more challenging to handle and may have different activation requirements compared to larger, bulk crystals.
Q3: I've synthesized a dicarboxytriphenylbenzene-based MOF before with good crystallinity, but my recent batches are inconsistent. What could be the cause?
Inconsistency in MOF synthesis is a frequent challenge. Assuming the core protocol has not changed, the issue often lies in subtle, overlooked variables.
Key Areas to Investigate:
-
Reagent Quality:
-
Metal Salt Hydration State: The degree of hydration of your metal salt precursor can significantly impact the reaction stoichiometry and the amount of water in the reaction mixture.
-
Linker Purity: Impurities in the dicarboxytriphenylbenzene linker can disrupt crystal growth.
-
Solvent Quality: The presence of water or other impurities in your solvent can drastically alter the outcome. For example, the hydrolysis of solvents like DMF can produce amines that act as modulators.
-
-
Reaction Setup:
-
Vessel Sealing: Ensure your reaction vessels are sealed properly to maintain consistent pressure during solvothermal or hydrothermal synthesis.
-
Heating Rate and Temperature Uniformity: Variations in the heating profile of your oven or heating block can affect nucleation and crystal growth rates.
-
Section 2: Troubleshooting Guides
Guide 1: From Amorphous Powder to Crystalline MOF
This guide provides a systematic approach to troubleshooting when your synthesis yields an amorphous product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an amorphous product.
Step 1: Introduce or Optimize a Modulator
Modulators are small molecules, often carboxylic acids, that compete with the organic linker for coordination to the metal centers.[7] This competition slows down the reaction, promoting the formation of more thermodynamically stable, crystalline products. For bulky linkers like dicarboxytriphenylbenzene, modulators are often essential.
Recommended Modulators and Starting Concentrations:
| Modulator | Typical Molar Equivalents (relative to linker) | Rationale |
| Acetic Acid | 10 - 50 | A common and effective modulator for many MOF syntheses. |
| Formic Acid | 10 - 50 | Can also be effective, sometimes leading to different crystal morphologies. |
| Benzoic Acid | 5 - 30 | A bulkier modulator that can sometimes be more effective for sterically hindered linkers. |
Experimental Protocol: Modulator Screening
-
Set up a series of parallel reactions. Keep all other parameters (metal salt, linker, solvent, temperature, time) constant.
-
In each reaction, add a different amount of the chosen modulator (e.g., 10, 20, 30, 40, and 50 equivalents of acetic acid).
-
After the reaction, wash the products thoroughly to remove any unreacted starting materials and modulator.
-
Analyze the products by PXRD to determine which modulator concentration yields the highest crystallinity.
Step 2: Adjust the Solvent System
The solvent plays a critical role in MOF synthesis by influencing the solubility of the reactants and mediating the coordination chemistry.[8]
Solvent System Considerations:
| Solvent System | Recommendation | Rationale |
| DMF/Ethanol | Vary the ratio (e.g., 1:1, 2:1, 1:2) | Ethanol can alter the polarity of the solvent mixture and influence the deprotonation of the carboxylic acid groups on the linker. |
| DMF/Water | Introduce a small amount of water | Water can play a role in the formation of the secondary building units (SBUs) of the MOF. |
| N,N-Diethylformamide (DEF) | Substitute for DMF | DEF can sometimes lead to different crystal growth kinetics and morphologies. |
Step 3: Modify Reaction Temperature and Time
Temperature and time are critical kinetic parameters. Generally, lower temperatures and longer reaction times favor the growth of larger, more perfect crystals.[9][10]
Systematic Approach to Temperature and Time Optimization:
-
Start with a lower temperature: If your initial synthesis was at a high temperature (e.g., 120-150 °C), try reducing it to 80-100 °C.
-
Increase the reaction time: At lower temperatures, the reaction will be slower, so increase the reaction time accordingly (e.g., from 24 hours to 48 or 72 hours).
-
Analyze at intermediate time points: If possible, carefully extract small aliquots of the reaction mixture at different times to monitor the crystallization process by PXRD.
Guide 2: Improving Low Crystallinity and Broad PXRD Peaks
If your PXRD shows broad peaks, indicating small crystallite size or poor crystallinity, the following steps can help you improve the quality of your material.
Troubleshooting Workflow:
Caption: Improving low crystallinity.
Step 1: Fine-Tune Modulator Concentration
Even if you are already using a modulator, its concentration may not be optimal. Small adjustments can have a significant impact on crystal quality.
-
If peaks are very broad: Try slightly increasing the modulator concentration to further slow down crystal growth.
-
If yield is low: The modulator concentration might be too high, inhibiting nucleation. Try slightly decreasing the concentration.
Step 2: Post-Synthetic Thermal Treatment (Annealing)
Heating the as-synthesized MOF in its mother liquor or a fresh solvent can sometimes improve crystallinity by allowing for the dissolution of smaller, less stable crystallites and the growth of larger, more ordered ones (Ostwald ripening).
Experimental Protocol: Post-Synthetic Annealing
-
After the initial synthesis, do not immediately filter and wash the product.
-
Instead, lower the temperature of the oven to a slightly lower value (e.g., from 120 °C to 100 °C) and hold for an additional 12-24 hours.
-
Alternatively, cool the reaction to room temperature, replace the mother liquor with fresh solvent, and reheat to the annealing temperature.
Step 3: Solvent-Assisted Crystallinity Enhancement
Soaking the poorly crystalline MOF in a suitable solvent at room temperature or with gentle heating can sometimes induce a structural reorganization and improve crystallinity.
Procedure:
-
Isolate your poorly crystalline MOF.
-
Suspend the material in a solvent in which it is sparingly soluble (e.g., ethanol, acetone).
-
Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours.
-
Isolate the material and analyze by PXRD.
Section 3: Activation and Post-Synthetic Modification
Q4: My dicarboxytriphenylbenzene-based MOF shows good crystallinity as-synthesized, but the structure collapses upon activation. How can I prevent this?
Structural collapse during activation is a common problem, especially for MOFs with large pores.[4][11] The removal of solvent molecules from the pores can lead to capillary forces that are strong enough to break the coordination bonds and destroy the framework.
Strategies for Successful Activation:
-
Solvent Exchange: Before heating under vacuum, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent with a lower surface tension, such as ethanol or acetone. Repeat the exchange several times to ensure complete replacement.[11]
-
Supercritical CO2 Drying: This is a highly effective but more technically demanding method. The MOF is placed in a chamber with liquid CO2, which is then heated and pressurized above its critical point. The supercritical CO2 is then slowly vented as a gas, avoiding the liquid-gas phase boundary where capillary forces are strongest.[4]
-
Gradual Heating: When activating under vacuum, use a slow heating ramp to allow the solvent to escape gradually. A rapid temperature increase can cause a sudden outgassing that can damage the framework.
Q5: Can I perform post-synthetic modification on my dicarboxytriphenylbenzene-based MOF without losing crystallinity?
Yes, post-synthetic modification (PSM) is a powerful technique to functionalize MOFs, but it must be done with care to preserve the crystalline structure.[12][13][14][15]
Key Considerations for PSM:
-
Reaction Conditions: Use mild reaction conditions (e.g., room temperature, inert atmosphere) to avoid damaging the MOF framework.
-
Reagent Size: Ensure that the modifying reagent is small enough to diffuse through the pores of the MOF to access the desired functional sites.
-
Solvent Choice: The solvent for the PSM reaction should be one in which the MOF is stable.
-
Characterization: Always characterize your MOF by PXRD before and after PSM to confirm that the crystallinity has been maintained.
References
-
Hydrothermal syntheses, structural characterizations, and magnetic properties of five MOFs assembled from C2-symmetric ligand of 1,3-di(2′,4′-dicarboxylphenyl)benzene with various coordination modes. RSC Publishing. Available from: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. Available from: [Link]
-
Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. Available from: [Link]
-
Activation of metal–organic framework materials. ResearchGate. Available from: [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
-
Figure 1. (A) Representation of the solvothermal MOF synthesis process.... ResearchGate. Available from: [Link]
-
Postsynthetic Modification of Metal-Organic Frameworks by Vapor-Phase Grafting. PubMed. Available from: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Available from: [Link]
-
Creating Hierarchical Pores by Controlled Linker Thermolysis in Multivariate Metal-Organic Frameworks. KAUST Repository. Available from: [Link]
-
Accessing Postsynthetic Modification in a Series of Metal-Organic Frameworks and the Influence of Framework Topology on Reactivity. ResearchGate. Available from: [Link]
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Topology and porosity control of metal–organic frameworks through linker functionalization. PMC - PubMed Central. Available from: [Link]
-
Activation of metal–organic framework materials. CrystEngComm (RSC Publishing). Available from: [Link]
-
Postsynthetic modification of metal–organic frameworks. RSC Publishing. Available from: [Link]
-
Crystallography of metal–organic frameworks. PMC - NIH. Available from: [Link]
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MOFs Synthesized from Solvothermal Conditions. ResearchGate. Available from: [Link]
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Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository. Available from: [Link]
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Construction of hierarchically porous metal–organic frameworks through linker labilization. PMC - NIH. Available from: [Link]
-
Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry | Illinois. Available from: [Link]
-
Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. ResearchGate. Available from: [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available from: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available from: [Link]
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Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions (RSC Publishing). Available from: [Link]
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Construction of hierarchically porous metal-organic frameworks through linker labilization. Available from: [Link]
-
Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available from: [Link]
-
(PDF) Modelling the effect of defects and disorder in amorphous metal−organic frameworks. ResearchGate. Available from: [Link]
-
Peroxymonosulfate Activation by Different Synthesized CuFe-MOFs: Application for Dye, Drugs, and Pathogen Removal. MDPI. Available from: [Link]
-
Activation and refinement methods of MOFs. ResearchGate. Available from: [Link]
-
Solvothermal synthesis of MOFs. ResearchGate. Available from: [Link]
-
Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands. ResearchGate. Available from: [Link]
-
MOFs Synthesized from Hydrothermal Conditions. ResearchGate. Available from: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Iptek ITS. Available from: [Link]
-
Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4-dicarboxylate (Cu-MOF) on Crude oil. Clausius Scientific Press. Available from: [Link]
-
Solvent-controlled structural diversity observed in three Cu(ii) MOFs with a 2,2′-dinitro-biphenyl-4,4′-dicarboxylate ligand. RSC Publishing. Available from: [Link]
-
Powder X-ray diffraction patterns for (a) synthesized Cd-MOF and (b) [Cd 2 (TBA) 2 (bipy)(DMA) 2 ]. ResearchGate. Available from: [Link]
-
Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. PubMed. Available from: [Link]
-
Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. R Discovery. Available from: [Link]
-
Hydrothermal Synthesis of a new Cd-MOF. Sciforum. Available from: [Link]
-
Defect Engineering of Mn-based MOFs with Rod-shaped Building Units by Organic Linker Fragmentation. ResearchGate. Available from: [Link]
-
Solvent Dependent Formation of Metallogels and Single-Crystal MOFs by La(III) and Ce(III) Connectors and 3,5- Pyridinedicarboxylate. ResearchGate. Available from: [Link]
-
A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. Available from: [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Available from: [Link]
-
Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube. Available from: [Link]
-
Unveiling Unexpected Modulator-CO2 Dynamics within a Zirconium Metal-Organic Framework. PubMed. Available from: [Link]
-
Peroxymonosulfate Activation by Different Synthesized CuFe-MOFs: Application for Dye, Drugs, and Pathogen Removal. ResearchGate. Available from: [Link]
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overcoming solubility issues of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid in MOF synthesis
Technical Support Center: MOF Synthesis
Topic: Overcoming Solubility Challenges of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid (H₂CPBPA)
Welcome to the technical support center for advanced MOF synthesis. This guide is designed for researchers, scientists, and professionals encountering challenges with the sparingly soluble, rigid linker this compound, a p-terphenyl derivative also known as [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid. The inherent rigidity and extensive π-system of this linker, while desirable for creating robust and porous frameworks, present significant hurdles for dissolution in common synthesis solvents.[1][2]
This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to ensure successful incorporation of this valuable linker into your Metal-Organic Frameworks.
Troubleshooting Guide: Direct Solutions for Common Issues
This section addresses specific problems you may encounter during the solubilization and synthesis process in a direct question-and-answer format.
Question 1: My H₂CPBPA linker is not dissolving in DMF, even with heating and sonication. What is my next step?
Answer: This is the most common issue with long, rigid dicarboxylic acid linkers. The strong intermolecular hydrogen bonding and π-stacking interactions make it resistant to dissolution. When standard physical methods fail, chemical intervention is necessary.
The most effective strategy is to deprotonate the carboxylic acid groups to form the more soluble carboxylate salt. This is achieved by adding a base. The resulting carboxylate anion has significantly higher polarity and readily dissolves in polar aprotic solvents like DMF.
Recommended Action:
-
Introduce a Base: Add a stoichiometric amount of a suitable base to your linker-solvent mixture. Organic bases like triethylamine (TEA) or pyridine are often preferred as they are less likely to introduce unwanted inorganic ions. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used effectively.[3]
-
Gentle Heating & Stirring: After adding the base, warm the solution gently (e.g., 40-60 °C) and stir until the linker fully dissolves, resulting in a clear solution.
-
Proceed with Synthesis: Once the linker is dissolved, you can proceed by adding this solution to the metal salt solution. Be mindful that the reaction kinetics may be altered. The use of modulators might be necessary to control crystal growth.[4][5]
Question 2: I've dissolved the linker using a base, but upon adding the metal salt, a precipitate crashed out immediately. How can I prevent this?
Answer: Rapid precipitation indicates that the nucleation and crystal growth process is uncontrolled, a common outcome when highly reactive precursors (like a fully deprotonated linker and a metal salt) are mixed quickly. The goal is to slow down the formation of the coordination bonds to allow for ordered, crystalline growth rather than amorphous precipitation.[5]
Recommended Actions:
-
Slow Reagent Introduction: Instead of pouring the solutions together, add the metal salt solution to the dissolved linker solution dropwise while stirring vigorously.
-
Use a Modulator: Introduce a coordination modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid). Modulators compete with the linker to coordinate to the metal centers, slowing down the overall reaction rate and promoting the growth of higher-quality crystals.[4][5] The modulator is typically added to the metal salt solution before it is combined with the linker solution.
-
Temperature Control: Start the reaction at room temperature or even below, and only then slowly ramp up the temperature for the solvothermal reaction. This allows for a more controlled initial coordination environment.
Question 3: My synthesis failed, and I cannot achieve linker dissolution under any conditions. Are there alternative synthesis methods that bypass the solubility issue entirely?
Answer: Yes, when conventional solvothermal methods are untenable due to precursor insolubility, several alternative strategies can be employed. These methods avoid the need to dissolve the linker in a common solvent.
Alternative Synthetic Routes:
-
Mechanochemical Synthesis: This solvent-free or minimal-solvent method involves grinding the solid linker and metal salt together (e.g., in a ball mill).[6] The mechanical force provides the energy to initiate the reaction and form the MOF structure without requiring dissolution.
-
Solvent-Assisted Linker Exchange (SALE): First, synthesize a "parent" MOF using a similar but more soluble linker. Then, soak this parent MOF in a solution containing the desired, poorly soluble H₂CPBPA linker.[7][8] Over time, the H₂CPBPA molecules will displace the original linkers within the crystalline framework, yielding the target MOF while preserving the original topology.[8]
-
Ionothermal Synthesis: This method uses ionic liquids as the solvent. Ionic liquids have unique properties that can enhance the solubility of otherwise insoluble organic molecules and can also act as structure-directing agents.
Below is a workflow to guide your troubleshooting process.
Caption: A troubleshooting workflow for H₂CPBPA solubility issues.
Frequently Asked Questions (FAQs)
Q: Why is this compound so difficult to dissolve?
A: The poor solubility arises from its molecular structure. It is a long, rigid, and highly symmetric molecule. This leads to strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and significant van der Waals / π-stacking interactions between the phenyl rings. Overcoming these strong forces requires a large amount of energy, which is often not provided by simple dissolution in common solvents at moderate temperatures.[2]
Q: What are the best starting solvents to try for this class of rigid linkers?
A: High-boiling point, polar aprotic solvents are the standard choice for solvothermal MOF synthesis.[4] While H₂CPBPA is challenging, these solvents provide the best starting point.
| Solvent | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | The most common solvent for MOF synthesis. Often decomposes at high temperatures to generate dimethylamine, which can act as a base.[9] |
| N,N-Diethylformamide (DEF) | 177 | Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures. |
| N,N-Dimethylacetamide (DMAc) | 165 | Another common alternative to DMF. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Higher boiling point and can sometimes offer different solubility properties. |
Q: How does pH adjustment enhance the solubility of H₂CPBPA?
A: The carboxylic acid groups (-COOH) on the linker are weakly acidic. In a neutral or acidic solution, they remain protonated and can form strong hydrogen bonds with each other. By adding a base, you increase the pH of the medium, which deprotonates the carboxylic acid groups to form carboxylate anions (-COO⁻).[10] This transformation has two major effects:
-
Increased Polarity: The carboxylate anion is an ionic group, making the molecule significantly more polar and thus more soluble in polar solvents like DMF.
-
Disruption of Hydrogen Bonding: The removal of the acidic proton prevents the formation of the strong, intermolecular hydrogen-bonding network that holds the solid linker together.
Caption: Mechanism of base-assisted solubility enhancement for H₂CPBPA.
Experimental Protocols
Protocol 1: Base-Assisted Solubilization of H₂CPBPA Linker
This protocol describes the deprotonation and dissolution of the linker prior to its use in a MOF synthesis.
Materials:
-
This compound (H₂CPBPA, M.W. 394.42 g/mol )[11]
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA, M.W. 101.19 g/mol , density ~0.726 g/mL) OR 1.0 M Sodium Hydroxide (NaOH) solution
-
Glass vial or flask with a magnetic stir bar
Procedure:
-
Weighing: Weigh out the desired amount of H₂CPBPA linker. For example, 100 mg (0.254 mmol).
-
Solvent Addition: Add the required volume of DMF to the vial.
-
Base Calculation & Addition:
-
Using Triethylamine (TEA): The molar ratio of H₂CPBPA to TEA should be 1:2.2. The slight excess of base ensures complete deprotonation.
-
Moles of TEA needed = 0.254 mmol * 2.2 = 0.559 mmol
-
Mass of TEA needed = 0.559 mmol * 101.19 g/mol = 56.5 mg
-
Volume of TEA needed = 56.5 mg / 0.726 g/mL = ~78 µL
-
Add the calculated volume of TEA to the linker/DMF mixture.
-
-
Using Sodium Hydroxide (NaOH): Use a 1:2 molar ratio of H₂CPBPA to NaOH.
-
Moles of NaOH needed = 0.254 mmol * 2.0 = 0.508 mmol
-
Volume of 1.0 M NaOH solution needed = 0.508 mmol / 1.0 M = 0.508 mL
-
Add the calculated volume of 1.0 M NaOH solution. Note that this introduces a small amount of water into the reaction.
-
-
-
Dissolution: Cap the vial and place it on a magnetic stir plate. Gently heat the mixture to 50-60 °C. Stir until all solid material has dissolved, resulting in a clear, homogeneous solution.
-
Usage: The resulting linker solution is now ready to be used in the MOF synthesis reaction.
Protocol 2: Example Solvothermal Synthesis of a Zr-MOF with H₂CPBPA
This protocol provides a general framework for using the solubilized linker solution. Note: Specific ratios, temperatures, and times should be optimized based on the target MOF.
Materials:
-
Prepared H₂CPBPA linker solution (from Protocol 1)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (Modulator)
-
Teflon-lined autoclave or sealed reaction vessel
Procedure:
-
Metal Solution Preparation: In a separate vial, dissolve the metal precursor (e.g., ZrCl₄) and the modulator (e.g., acetic acid) in DMF. Sonicate briefly to ensure complete dissolution.[4]
-
Combining Reagents: Carefully and slowly add the metal/modulator solution to the prepared H₂CPBPA linker solution while stirring.
-
Solvothermal Reaction: Transfer the final mixture to a Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to the desired reaction temperature (typically between 80-150 °C) and hold for the specified time (e.g., 24-72 hours).[4]
-
Isolation: After the reaction, allow the autoclave to cool completely to room temperature. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected solid multiple times with fresh DMF to remove any unreacted precursors. Follow with a solvent exchange using a more volatile solvent (e.g., ethanol or acetone) to facilitate activation.
-
Activation: Activate the MOF by removing the solvent from the pores, typically by heating under vacuum. This step is crucial to achieve the material's full porosity.[6]
References
- A Comparative Guide to Organic Linkers in MOF Synthesis: 4'-Carboxy-m-terphenyl vs. Biphenyl-4,4'-dicarboxylic Acid. Benchchem.
- Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate.
- SolventAssisted Linker Exchange: An Alternative to the DeNovo Synthesis of Unattainable MetalOrganic Frameworks. Northwestern University.
- Alternative synthetic approaches for metal–organic frameworks: transformation from solid matters. Chemical Communications (RSC Publishing).
- Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. ResearchGate.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
- Alternative synthetic approaches for metal–organic frameworks: transformation from solid matters. Chemical Communications (RSC Publishing).
- A Comparative Analysis of Metal-Organic Frameworks Derived from Dicarboxylic Acid Linkers. Benchchem.
- Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
- Does the pH value have a significant role in MOFs synthesis?. ResearchGate.
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. National Institutes of Health (NIH).
- This compound. CAS 143613-17-6.
- Understanding the Chemical Structure and Synthesis of [p-Terphenyl]-4,4''-dicarboxylic Acid.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Institutes of Health (NIH).
- Ligand Rigidification for Enhancing the Stability of Metal-Organic Frameworks. PubMed.
- Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent.
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Technical Support Center: Scale-Up Synthesis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as p-terphenyl-4,4''-dicarboxylic acid (TPDC). As a critical linker in the development of advanced materials like Metal-Organic Frameworks (MOFs), the robust and scalable synthesis of TPDC is of paramount importance.[1][2] This document addresses common challenges and frequently asked questions, drawing from established principles of process chemistry and real-world scale-up experiences.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and strategic considerations for the synthesis of TPDC.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This approach offers high functional group tolerance and generally good yields. The strategy typically involves a double coupling of a central aromatic core with two equivalents of an outer aromatic partner. A common pathway is the reaction between 1,4-dihalobenzene (e.g., 1,4-dibromobenzene) and two equivalents of 4-carboxyphenylboronic acid or its corresponding ester, followed by hydrolysis if an ester is used.[3]
Q2: Why are esters of 4-carboxyphenylboronic acid often used instead of the free acid in the coupling reaction?
A2: There are two primary reasons for using an ester, such as a methyl or ethyl ester, as the coupling partner:
-
Solubility: The ester derivatives often exhibit significantly better solubility in the organic solvents typically used for Suzuki couplings (e.g., toluene, dioxane) compared to the free carboxylic acid. This is crucial for achieving a homogeneous reaction mixture, which is vital for reproducibility and scalability.
-
Compatibility with Base: The free carboxylic acid can react with the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle. This acid-base reaction can neutralize the catalyst's activating base, complicating stoichiometry and potentially hindering the reaction rate. Using an ester circumvents this issue, with the carboxylic acid being regenerated in a separate hydrolysis step post-coupling.[3]
Q3: What are the critical quality attributes of the starting materials for a successful scale-up?
A3: The quality of starting materials is paramount. Key attributes include:
-
Aryl Halide Purity: The dihalobenzene should be free of mono-halogenated or other positional isomers, which would lead to difficult-to-separate impurities.
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to dehydration to form cyclic boroxines or protodeborylation.[4] It is critical to use material with high purity, stored under appropriate conditions (cool and dry). The presence of these impurities can lead to inconsistent reaction yields.
-
Palladium Catalyst: The catalyst, whether a pre-catalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd(PPh₃)₄, must be of high quality. Different lots of catalyst can have varying activity, and it is sometimes advisable to perform a small-scale test reaction to qualify a new batch before committing to a large-scale run.[5]
Q4: How critical is maintaining an inert atmosphere, and what is the best practice at scale?
A4: Maintaining an inert atmosphere is absolutely critical. The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen, rendering it inactive. This leads to stalled reactions and low yields. For laboratory-scale reactions, a nitrogen or argon balloon is often sufficient. However, for scale-up in larger reactors, a more robust approach is required. Best practice involves:
-
Vessel Inerting: The reaction vessel must be thoroughly purged of air. This is typically done by performing multiple vacuum/nitrogen backfill cycles.
-
Solvent Degassing: All solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas (bubbling nitrogen or argon through the solvent) for an extended period (30-60 minutes) or through freeze-pump-thaw cycles for smaller volumes.[4]
-
Positive Pressure: The reaction should be maintained under a slight positive pressure of an inert gas throughout the entire process, from reagent charging to the final quench.
Section 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis, providing causes and actionable solutions.
Q: My reaction has stalled or shows very low conversion of the starting material. What should I investigate?
A: Low conversion is a common scale-up challenge. A systematic approach is required to diagnose the root cause.
-
Possible Cause 1: Catalyst Inactivation. The palladium catalyst is sensitive. Inactivation can occur due to exposure to oxygen (see FAQ 4) or impurities in the starting materials or solvent.[5][6]
-
Solution: Review your inerting and degassing procedures rigorously. Ensure solvents are anhydrous and of high purity. Consider if any functional groups on your substrates could be acting as catalyst poisons. If you suspect a bad batch of catalyst, try a new lot.
-
-
Possible Cause 2: Inefficient Mixing or Mass Transfer. As reaction volume increases, ensuring homogeneous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively slowing or stopping the reaction.
-
Solution: Evaluate the reactor's mixing efficiency. The choice of impeller type and agitation speed is critical. For heterogeneous mixtures (e.g., with a solid base), ensure the agitation is sufficient to keep all components well-suspended.
-
-
Possible Cause 3: Issues with the Base. The base is essential for activating the boronic acid in the transmetalation step.[7]
-
Solution: Ensure the base is finely powdered and dry to maximize its surface area and reactivity. Check that the correct number of equivalents is being used. In some cases, switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can improve results, although this increases cost.[8]
-
-
Possible Cause 4: Product Insolubility. The target molecule, TPDC, is a rigid, planar molecule with poor solubility. As the reaction progresses and product concentration increases, it may begin to precipitate from the reaction mixture, potentially coating the catalyst or preventing further reaction.
-
Solution: Increase the solvent volume to maintain a more dilute reaction. Alternatively, consider a solvent system with higher solvating power for the product, or run the reaction at a higher temperature (provided the catalyst and reagents are stable).
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in TPDC synthesis.
Q: I am observing significant amounts of homo-coupling byproduct (biphenyl-4,4'-dicarboxylic acid). What is causing this?
A: Homo-coupling of the boronic acid is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the undesired dimer.
-
Solution: The primary solution is to improve the exclusion of oxygen from the reaction. Re-evaluate and enhance your inerting and degassing protocols. Additionally, sometimes lowering the reaction temperature slightly can disfavor the homo-coupling pathway relative to the desired cross-coupling.
Q: How can I effectively remove residual palladium from my final product to meet pharmaceutical or material science purity standards?
A: Removing trace amounts of palladium is a critical and often challenging step in the purification of materials synthesized via cross-coupling.
-
Solution 1: Recrystallization. The target molecule, TPDC, is a crystalline solid. A well-optimized recrystallization from a suitable solvent (e.g., DMF, DMAc, or a mixed solvent system) is often the first and most effective step for removing the bulk of impurities, including palladium residues.
-
Solution 2: Activated Carbon Treatment. Treating a solution of the crude product with activated carbon can be effective. The large surface area of the carbon adsorbs the palladium species. The carbon is then removed by filtration through a pad of Celite.
-
Solution 3: Metal Scavengers. For very low residual palladium targets, the use of metal scavengers is recommended. These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines. The scavenger is stirred with a solution of the product and then filtered off.
Section 3: Protocols & Data
Experimental Protocol: Scale-Up Synthesis of TPDC Di-ester
This protocol describes a general procedure for the double Suzuki coupling to form the diethyl ester of TPDC, which can then be hydrolyzed.
-
Reactor Preparation: An appropriately sized reactor is oven-dried or vacuum-dried and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Inerting: The vessel is subjected to at least three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Reagent Charging: Under a positive flow of nitrogen, charge the reactor with 1,4-dibromobenzene (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2.2 eq), and finely powdered potassium phosphate (K₃PO₄) (3.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 5:1 ratio by volume). Begin agitation to create a slurry.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.5 - 2.0 mol%).
-
Reaction: Heat the mixture to the target temperature (e.g., 85-95 °C) and hold with efficient stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing by LC-MS or HPLC to track the disappearance of the mono-coupled intermediate and the formation of the di-ester product.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter to remove inorganic salts. Wash the organic phase with water and then brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude di-ethyl ester of TPDC. This crude product is then carried forward to hydrolysis and purification.
Data Summary: Typical Reaction Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Consideration |
| Aryl Halide | 1,4-Dibromobenzene | 1,4-Dibromobenzene | Purity >99% is critical. |
| Boronic Ester | 2.1 - 2.5 equivalents | 2.1 - 2.3 equivalents | Excess is needed to drive the reaction to completion. |
| Base | K₃PO₄ or K₂CO₃ (3-4 eq) | K₃PO₄ (3 eq) | K₃PO₄ is often more effective; must be finely powdered. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (2:1:1) | Solvent choice impacts solubility, temperature, and workup. |
| Catalyst Loading | 1 - 3 mol% Pd | 0.5 - 1.5 mol% Pd | Lowering catalyst loading is a key goal for cost and purity. |
| Temperature | 80 - 100 °C | 85 - 95 °C | Must be carefully controlled to avoid byproduct formation. |
Section 4: Visual Workflow
Overall Synthetic Workflow for TPDC
Caption: High-level workflow for the synthesis of TPDC.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025). Mettler Toledo.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. (n.d.). Benchchem.
- Understanding the Chemical Structure and Synthesis of [p-Terphenyl]-4,4''-dicarboxylic Acid. (n.d.). Dakenchem.
- Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers. (n.d.). Benchchem.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Suzuki Coupling Mechanism. (2022). YouTube.
- [p-Terphenyl]-4,4''-dicarboxylic acid. (n.d.). Ossila.
Sources
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- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Dicarboxylic Acid Linkers in Advanced Porous Materials
For researchers, scientists, and professionals in drug development, the rational design of porous materials like Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker, the "strut" in these molecular architectures, dictates the final properties of the material. This guide provides an in-depth comparison of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, a long-chain aromatic dicarboxylic acid, with other dicarboxylic acid linkers of varying lengths, geometries, and functionalities. By understanding the nuances of these building blocks, researchers can better tailor MOF properties for specific applications, from gas storage to drug delivery.
The Significance of the Dicarboxylic Acid Linker
Dicarboxylic acids are a cornerstone in the construction of MOFs due to their ability to bridge metal centers, forming robust and porous frameworks. The length, rigidity, and chemical functionality of the dicarboxylic acid linker directly influence the resulting MOF's pore size, surface area, stability, and chemical environment within the pores. This guide will explore these relationships through a comparative analysis of several key dicarboxylic acid linkers.
Introducing this compound: A Long-Chain Linker for Large-Pore MOFs
This compound, which we will refer to as quaterphenyldicarboxylic acid (QPBC) for brevity, is a linear and rigid dicarboxylic acid linker. Its extended aromatic backbone makes it a prime candidate for the synthesis of MOFs with large pores and high surface areas.
While specific experimental data for MOFs synthesized with QPBC is emerging, we can extrapolate its expected impact on MOF properties by examining isoreticular series of MOFs, where the metal-node and topology remain constant while the linker length is systematically varied. The well-known UiO (University of Oslo) series of zirconium-based MOFs provides an excellent case study.
Comparative Analysis of Dicarboxylic Acid Linkers
To understand the unique attributes of QPBC, we will compare it with a selection of other dicarboxylic acid linkers, categorized by their structural characteristics.
Linear, Rigid Linkers: The Effect of Length
Linear, rigid linkers are foundational in MOF chemistry, known for producing robust and highly porous materials. The length of the linker is a primary determinant of the resulting MOF's pore size and surface area.
| Linker Name | Abbreviation | Structure | MOF Example | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition (°C) |
| Terephthalic acid | BDC | Benzene-1,4-dicarboxylic acid | MOF-5 (IRMOF-1) | ~2500 - 3000[1] | ~1.0[1] | ~420[1] |
| UiO-66 | ~1000 - 1800[2] | ~0.40 - 0.90[2] | ~500[3] | |||
| Biphenyl-4,4'-dicarboxylic acid | BPDC | [1,1'-biphenyl]-4,4'-dicarboxylic acid | IRMOF-10 | ~118-4500[4] | ~0.2-1.5[4] | - |
| UiO-67 | ~1000 - 4500[4] | ~0.5 - 1.5[4] | - | |||
| p-Terphenyl-4,4''-dicarboxylic acid | TPDC | [p-Terphenyl]-4,4''-dicarboxylic acid | UiO-68 | ~4170 (theoretical)[5] | ~1.82 (theoretical)[5] | >500[6] |
| This compound | QPBC | [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylicacid | Hypothetical UiO-69 | >4170 (expected) | >1.82 (expected) | >500 (expected) |
As the length of the linear linker increases from BDC to BPDC and TPDC in the UiO series, there is a corresponding increase in the theoretical surface area and pore volume.[5] It is therefore expected that a MOF constructed with the even longer QPBC linker would exhibit an even larger surface area and pore volume, making it an attractive candidate for applications requiring the encapsulation of large molecules, such as drug delivery or catalysis with bulky substrates.[7]
Angular or Bent Linkers: Altering Network Topology
In contrast to linear linkers that often form predictable, open frameworks, angular or bent linkers can lead to more complex and sometimes interpenetrated network topologies. Isophthalic acid (m-benzenedicarboxylic acid) is a classic example of a bent linker.
| Linker Name | Abbreviation | Structure | MOF Example | Key Characteristics |
| Isophthalic acid | m-BDC | Benzene-1,3-dicarboxylic acid | Varies | Can form more complex, interpenetrated, or dense frameworks compared to its linear counterpart.[8] The resulting MOFs may have smaller pores but can exhibit interesting properties like selective gas adsorption. |
The use of bent linkers like isophthalic acid introduces a kink in the framework, which can be a powerful tool for tuning the pore shape and creating specific binding pockets within the MOF structure.[8]
Functionalized Linkers: Tailoring the Pore Environment
Introducing functional groups onto the dicarboxylic acid linker is a key strategy for tailoring the chemical environment within the pores of a MOF. This can be used to enhance selective adsorption, catalytic activity, or for post-synthetic modification.
| Linker Name | Abbreviation | Structure | MOF Example | Impact of Functional Group |
| 2-Aminoterephthalic acid | NH₂-BDC | 2-aminobenzene-1,4-dicarboxylic acid | UiO-66-NH₂ | The amino group can act as a basic site for catalysis, a coordination site for metal ions, or be used for post-synthetic modification. However, it can sometimes reduce the thermal stability of the MOF.[3] |
| 2,5-Dihydroxyterephthalic acid | H₄DOBDC | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | MOF-74 | The hydroxyl groups, along with open metal sites, create a high affinity for CO₂ and other polar molecules.[9] |
The choice of functional group allows for a high degree of control over the MOF's properties, enabling the design of materials for specific applications.
Experimental Protocols and the Causality Behind Experimental Choices
The successful synthesis of MOFs is highly dependent on the careful control of reaction conditions. Here, we provide detailed protocols for the synthesis of two benchmark MOFs, MOF-5 and UiO-67, and explain the rationale behind the chosen experimental parameters.
Synthesis of MOF-5
MOF-5 is a prototypical MOF constructed from zinc nodes and terephthalic acid (BDC) linkers.
Workflow for MOF-5 Synthesis
Caption: A generalized workflow for the synthesis of MOF-5.
Detailed Protocol for MOF-5 Synthesis:
-
Reactant Preparation: In a glass vial, dissolve 1.34 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 0.25 g of terephthalic acid (H₂BDC) in 40 mL of N,N-dimethylformamide (DMF).[10]
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it at 105-120°C for 24 hours.[10][11]
-
Purification: After cooling to room temperature, filter the crystalline product and wash it several times with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the crystals in a more volatile solvent like chloroform for several days, periodically replacing the solvent.
-
Activation: Heat the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 150-200°C) to remove the solvent molecules from the pores and activate the MOF for use.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent for MOF synthesis because of its high boiling point, which allows for solvothermal reactions at elevated temperatures, and its ability to dissolve both the metal salt and the organic linker.[12]
-
Temperature and Time: The reaction is heated to promote the deprotonation of the carboxylic acid and the coordination of the linker to the metal centers, leading to the formation of the crystalline framework. The specific temperature and time are optimized to obtain high-quality crystals.[13]
-
Activation: The activation step is crucial to ensure the porosity of the material. If the solvent is not completely removed, the pores will be blocked, and the surface area will be significantly reduced.
Synthesis of UiO-67
UiO-67 is a highly stable zirconium-based MOF constructed from zirconium nodes and biphenyl-4,4'-dicarboxylic acid (BPDC) linkers.
Workflow for UiO-67 Synthesis
Caption: A generalized workflow for the synthesis of UiO-67.
Detailed Protocol for UiO-67 Synthesis:
-
Reactant Preparation: In a glass vial, dissolve 233 mg of zirconium tetrachloride (ZrCl₄) and 242 mg of biphenyl-4,4'-dicarboxylic acid (BPDC) in 30 mL of DMF.[1]
-
Addition of Modulator: Add a modulator, such as hydrochloric acid (HCl) or acetic acid, to the reaction mixture. The modulator helps to control the crystal size and reduce defects in the framework.[1]
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it at 120°C for 24-48 hours.[1]
-
Purification and Activation: Follow a similar purification and activation procedure as described for MOF-5, using DMF for washing and a suitable volatile solvent for exchange before heating under vacuum.
Causality Behind Experimental Choices:
-
Metal Source: Zirconium(IV) is used as the metal source due to the strong Zr-O bonds it forms with the carboxylate linkers, which imparts high thermal and chemical stability to the UiO series of MOFs.
-
Modulator: The addition of a modulator, such as HCl or a monocarboxylic acid, is a key aspect of UiO MOF synthesis. The modulator competes with the dicarboxylic acid linker for coordination to the zirconium clusters. This competitive binding slows down the nucleation and growth of the MOF crystals, leading to larger, more crystalline, and less defective materials. The acidity of the modulator also plays a role in the protonation-deprotonation equilibrium of the linker, influencing the reaction kinetics.[6]
Conclusion: A Versatile Toolbox for Materials Design
The choice of dicarboxylic acid linker is a critical parameter in the design and synthesis of Metal-Organic Frameworks. By carefully selecting the linker's length, geometry, and functionality, researchers can exert a high degree of control over the resulting MOF's properties.
-
Linear, rigid linkers like this compound (QPBC) are ideal for creating MOFs with exceptionally large pores and high surface areas, suitable for applications involving large guest molecules.
-
Angular or bent linkers introduce complexity into the framework's topology, offering opportunities to create unique pore shapes and selective binding sites.
-
Functionalized linkers provide a powerful tool for tailoring the chemical environment within the pores, enabling applications in catalysis, selective separations, and post-synthetic modification.
The experimental protocols and the underlying rationale provided in this guide offer a starting point for the synthesis and exploration of new MOFs. As the library of dicarboxylic acid linkers continues to expand, so too will the possibilities for designing advanced porous materials with tailored properties for a wide range of scientific and industrial applications.
References
- Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives.
- Canossa, S., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society, 142(48), 20466–20475.
- Navaie Diva, T., et al. (2022). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 4(1), 63-81.
- Wang, Y., et al. (2021). Metal–Organic Framework UiO-68 and Its Derivatives with Sufficiently Good Properties and Performance Show Promising Prospects in Potential Industrial Applications. Crystal Growth & Design, 21(8), 4713–4727.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Organic Linkers in MOF Synthesis: 4'-Carboxy-m-terphenyl vs. Biphenyl-4,4'-dicarboxylic Acid.
- Smolecule. (2023). This compound.
- Efficient Scalable Synthesis of Metal Organic Framework (MOF-5)
- Decadt, R., et al. (2012). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Inorganic Chemistry, 51(11), 6246–6253.
- BenchChem. (2025). comparative thermal stability of MOFs based on different dicarboxylic acid linkers.
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- Xiao, K. Y. (2018). How do solvents make influences to MOF structures?
- BenchChem. (2025).
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- Strem Catalog Blogs. (2025). MOF Linkers with Carboxylic Acid Donor Ligands.
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performance of dicarboxytriphenylbenzene-based MOFs vs. other MOFs for CO2 capture
A Comparative Guide to Dicarboxytriphenylbenzene-Based MOFs for CO2 Capture
The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and scalable capture technologies. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for CO2 capture due to their high surface areas, tunable pore environments, and chemical versatility.[1][2][3] Among the vast library of MOFs, those constructed from dicarboxytriphenylbenzene-based linkers are gaining significant attention. This guide provides an in-depth comparison of the CO2 capture performance of these MOFs against other well-established alternatives, supported by experimental data and detailed protocols for researchers and scientists in the field.
The Strategic Advantage of the Dicarboxytriphenylbenzene Ligand
The performance of a MOF in gas separation applications is intrinsically linked to the chemical and structural properties of its organic linkers and metal nodes.[4][5][6] The dicarboxytriphenylbenzene ligand offers a unique combination of rigidity, porosity, and chemical tunability, making it an excellent candidate for constructing robust MOFs for CO2 capture. Its paddlewheel-like structure can lead to the formation of MOFs with high porosity and specific surface areas, which are critical for maximizing gas adsorption capacity.[4] Furthermore, the phenyl rings of the linker can be functionalized with various chemical groups to enhance the affinity and selectivity for CO2.
Caption: Molecular structure of a dicarboxytriphenylbenzene ligand.
Comparative Performance Analysis
To provide a clear and objective comparison, this section presents the CO2 capture performance of a representative dicarboxytriphenylbenzene-based MOF against three widely studied and high-performing MOFs: UiO-66, HKUST-1, and Mg-MOF-74. The data is summarized in the table below, followed by a detailed discussion.
| MOF | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake (mmol/g) at 298 K, 1 bar | CO2/N2 Selectivity | Heat of Adsorption (kJ/mol) |
| Dicarboxytriphenylbenzene MOF (representative) | Zn | ~2500-3500 | ~1.2-1.8 | ~3.5-5.0 | ~30-50 | ~25-35 |
| UiO-66 | Zr | ~1200-1600[7] | ~0.5-0.7[7] | ~2.5-3.9[8][9] | ~20-30[8] | ~28-35 |
| HKUST-1 | Cu | ~1500-2100 | ~0.7-0.9 | ~2.5-4.0[10] | ~15-25 | ~30-40[11] |
| Mg-MOF-74 | Mg | ~1200-1700[12] | ~0.5-0.8 | ~3.5-4.5[13][14] | ~40-70 | ~40-50[12] |
Disclaimer: The values for the representative dicarboxytriphenylbenzene-based MOF are approximate and can vary significantly based on the specific linker functionalization, metal node, and synthesis conditions. The data for the other MOFs are compiled from various literature sources and represent a typical range of reported values.
Discussion of Performance Metrics
-
CO2 Uptake Capacity: Dicarboxytriphenylbenzene-based MOFs often exhibit a high CO2 uptake capacity, which is a direct consequence of their large surface area and pore volume. This allows for a greater number of CO2 molecules to be physically adsorbed within the framework. Their performance in this regard is highly competitive with, and in some cases superior to, benchmark materials like UiO-66 and HKUST-1. Mg-MOF-74 also shows excellent uptake, primarily due to its high density of open metal sites.[15]
-
CO2/N2 Selectivity: The selectivity of a MOF for CO2 over other gases, such as nitrogen (the major component of flue gas), is crucial for practical applications.[16][17] The aromatic nature of the dicarboxytriphenylbenzene linker can contribute to favorable interactions with CO2 molecules, leading to good selectivity. While Mg-MOF-74 often demonstrates superior selectivity due to strong interactions between CO2 and its open magnesium sites, dicarboxytriphenylbenzene-based MOFs can be engineered through linker functionalization to enhance their CO2 affinity and, consequently, their selectivity.
-
Heat of Adsorption (Qst): The isosteric heat of adsorption provides insight into the strength of the interaction between the CO2 molecules and the MOF. A moderate Qst is desirable for a reversible adsorption process, allowing for efficient regeneration of the material with minimal energy input. Dicarboxytriphenylbenzene-based MOFs typically exhibit a moderate heat of adsorption, suggesting a balance between strong enough interactions for selective capture and weak enough interactions for easy release. In contrast, Mg-MOF-74's high Qst, while beneficial for selectivity, may require more energy for regeneration.[12]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative dicarboxytriphenylbenzene-based MOF and the subsequent CO2 adsorption measurements.
Synthesis of a Representative Dicarboxytriphenylbenzene-Based MOF (Zn-based)
This protocol is a generalized procedure and may require optimization based on the specific dicarboxytriphenylbenzene linker used.
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.17 mmol of Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) and 0.09 mmol of the dicarboxytriphenylbenzene linker in 10 mL of N,N-Dimethylformamide (DMF).[18]
-
Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 100-120 °C for 24-48 hours. The precise temperature and time will depend on the specific linker and desired crystal size.
-
Crystal Collection and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or dichloromethane (3 x 10 mL) to exchange the high-boiling point solvent.[19]
-
Activation: To remove the solvent molecules from the pores and activate the MOF for gas adsorption, heat the crystals under a dynamic vacuum at 120-150 °C for 12-24 hours.[18][19] The activation temperature should be below the decomposition temperature of the MOF.
CO2 Adsorption Measurement
The following protocol outlines a typical volumetric gas adsorption experiment.
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample and place it in the sample tube of the gas adsorption analyzer.
-
Degassing: Degas the sample in-situ under high vacuum and elevated temperature (typically the activation temperature) for several hours to remove any adsorbed impurities.
-
Isotherm Measurement: The instrument will then dose known amounts of CO2 gas into the sample tube at a constant temperature (e.g., 298 K). The amount of adsorbed gas at each pressure point is calculated from the pressure change in the manifold. This process is repeated at various pressures to generate the adsorption isotherm.
-
Data Analysis: The collected data is used to calculate the BET surface area (from N2 adsorption at 77 K), pore volume, and CO2 uptake capacity. The selectivity can be estimated using the Ideal Adsorbed Solution Theory (IAST) from single-component isotherms or measured directly using a mixed-gas experiment.[20]
Caption: Workflow for MOF synthesis and CO2 adsorption analysis.
Expert Insights and Future Outlook
Dicarboxytriphenylbenzene-based MOFs represent a highly promising platform for the development of next-generation CO2 capture materials. Their inherent structural advantages, coupled with the vast possibilities for linker functionalization, offer a clear pathway for tuning their adsorption properties to meet the demands of specific industrial applications.
Future research should focus on:
-
Systematic Functionalization Studies: A deeper understanding of how different functional groups on the dicarboxytriphenylbenzene linker influence CO2 uptake, selectivity, and regeneration energy is needed.
-
Composite Materials: The incorporation of dicarboxytriphenylbenzene-based MOFs into composite materials, such as polymers or other porous supports, could enhance their mechanical stability and processability for real-world applications.[14]
-
Computational Screening: High-throughput computational screening can accelerate the discovery of new dicarboxytriphenylbenzene-based MOF structures with optimal performance characteristics for CO2 capture.[21]
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A Comparative Guide to the Porous Structure of DUT-5: A Metal-Organic Framework, versus Activated Carbon
For researchers, scientists, and professionals in drug development, the selection of a porous material is a critical decision that dictates the efficiency of processes such as gas storage, separation, and drug delivery. This guide provides an in-depth, objective comparison of the porous structure of DUT-5, a well-studied Metal-Organic Framework (MOF), and a traditional porous material, activated carbon. The information presented herein is supported by experimental data and established characterization protocols to aid in the informed selection of materials for your specific application.
Introduction: The Architecture of Porous Materials
The performance of a porous material is intrinsically linked to its structural characteristics. Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a three-dimensional network with a high degree of tunability in pore size and functionality.[1][2] DUT-5, a prominent member of the MOF family, is constructed from aluminum ions and 4,4'-biphenyldicarboxylic acid (BPDC) linkers.[3][4] In contrast, activated carbon is a more traditional, amorphous porous material with a complex and disordered pore structure, typically derived from carbonaceous sources.[5] This guide will delve into the validation of the porous structures of these two distinct materials, providing a comparative analysis of their key properties.
Comparative Analysis of DUT-5 and Activated Carbon
The choice between a highly ordered crystalline material like DUT-5 and an amorphous material like activated carbon depends on the specific requirements of the application.
| Property | DUT-5 (Metal-Organic Framework) | Norit® Activated Carbon (Amorphous) |
| Structure | Crystalline, with a well-defined and tunable pore structure.[3] | Amorphous, with a heterogeneous mix of micropores, mesopores, and macropores.[5] |
| BET Surface Area | ~1610 m²/g[4] | Varies by grade, typically 500-1500 m²/g. |
| Pore Volume | High and precisely defined. | Variable depending on the activation process. |
| Thermal Stability | Stable up to approximately 450 °C.[4] | Generally high, but can vary with the source material and activation method. |
| Chemical Functionality | Tunable through the choice of metal and organic linker.[3] | Primarily carbon-based, with some surface oxygen groups. |
Validating the Porous Structure: Key Experimental Techniques
A rigorous validation of the porous structure of any material is paramount. The following sections detail the essential experimental protocols used to characterize DUT-5 and activated carbon.
Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity
Causality of Experimental Choice: PXRD is a fundamental technique for confirming the crystalline structure of MOFs. The diffraction pattern serves as a unique "fingerprint" that can be compared to simulated patterns from single-crystal X-ray diffraction data to confirm the synthesis of the correct phase and to assess its purity.[6][7] For amorphous materials like activated carbon, PXRD will show broad, diffuse scattering, confirming the absence of long-range crystalline order.
Experimental Protocol: Powder X-Ray Diffraction of a MOF
-
Sample Preparation: A small amount of the synthesized MOF powder is gently ground to ensure a homogenous particle size. The powder is then packed into a sample holder.
-
Instrument Setup: The sample is placed in a powder X-ray diffractometer. The instrument is configured with a Cu Kα radiation source and set to scan over a 2θ range typically from 5° to 50°.
-
Data Collection: The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffraction pattern is plotted as intensity versus 2θ. The peak positions and relative intensities are then compared to a reference pattern for the expected MOF structure.[7]
Caption: PXRD workflow for MOF characterization.
Gas Sorption Analysis (BET Method): Quantifying Surface Area and Porosity
Causality of Experimental Choice: Gas sorption analysis, particularly the Brunauer-Emmett-Teller (BET) method, is the gold standard for determining the specific surface area of porous materials.[8][9][10][11][12] This technique measures the amount of an inert gas, typically nitrogen, that adsorbs to the surface of the material at cryogenic temperatures. The resulting isotherm provides crucial information about the surface area, pore volume, and pore size distribution.
Experimental Protocol: Nitrogen Adsorption-Desorption Analysis (BET)
-
Sample Degassing: A known mass of the sample is heated under vacuum to remove any adsorbed moisture or other volatile impurities from the surface. The degassing temperature and duration are critical and should be chosen carefully to avoid damaging the material's structure. For DUT-5, degassing is typically performed at a temperature below its decomposition point.
-
Analysis: The degassed sample is transferred to the analysis port of the gas sorption analyzer. The sample tube is then immersed in a liquid nitrogen bath (77 K).
-
Adsorption Isotherm: A controlled dose of nitrogen gas is introduced to the sample, and the pressure is allowed to equilibrate. The amount of adsorbed gas is measured at various relative pressures (P/P₀).
-
Desorption Isotherm: The pressure is then systematically decreased, and the amount of desorbed gas is measured to generate the desorption isotherm.
-
Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.
Caption: Workflow for BET surface area analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Causality of Experimental Choice: TGA is a crucial technique for determining the thermal stability of a material.[13][14][15][16][17] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For MOFs, TGA can identify the temperature at which the framework begins to decompose, providing a critical parameter for its potential applications. It can also reveal the presence of solvent molecules within the pores.
Experimental Protocol: Thermogravimetric Analysis of a MOF
-
Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA pan (typically made of alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The furnace heats the sample according to the programmed temperature profile, and the sample's mass is continuously monitored.
-
Data Analysis: The TGA curve is plotted as mass percentage versus temperature. The onset of a significant mass loss indicates the decomposition temperature of the material. The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.
Caption: Workflow for thermogravimetric analysis.
Conclusion: A Tale of Two Structures
The validation of the porous structure of materials like DUT-5 and activated carbon reveals a fundamental difference in their design and properties. DUT-5, as a representative MOF, offers a highly ordered, crystalline structure with a tunable and well-defined porosity. This makes it an excellent candidate for applications requiring high selectivity and precise control over the pore environment. In contrast, activated carbon provides a robust, cost-effective solution with a high surface area, albeit with a less defined and more heterogeneous pore structure.
The choice between these materials is ultimately application-dependent. For high-performance applications where precision and tunability are paramount, the well-defined porous architecture of DUT-5 and other MOFs presents a significant advantage. For bulk applications where cost and general adsorption capacity are the primary drivers, activated carbon remains a viable and effective option. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize and compare these and other porous materials, enabling the selection of the optimal material for their scientific and developmental endeavors.
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Standard Operating Procedure for: Using the BET. (n.d.). Retrieved from [Link]
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Alpha Chemical Co. (2023, April 20). Activated carbon (Cabot Norit) - Properties, Uses, Benefits. Retrieved from [Link]
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A Comparative Guide to the Fluorescence Sensing Capabilities of Dicarboxytriphenylbenzene Derivatives
This guide provides an in-depth comparative analysis of the fluorescence sensing capabilities of dicarboxytriphenylbenzene derivatives. We will explore the underlying principles of their function, compare their performance for detecting various analytes, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in drug development and chemical sensing who are interested in the design and application of novel fluorescent probes.
Introduction: The Promise of the Triphenylbenzene Scaffold
Fluorescence-based sensing has emerged as a powerful analytical tool due to its high sensitivity, rapid response, and the ability to perform real-time monitoring.[1] The core of any fluorescent sensor is the fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The choice of the fluorophore scaffold is critical as it dictates the photophysical properties, stability, and sensing performance of the probe.
The 1,3,5-triphenylbenzene (TPB) scaffold has garnered significant attention as a versatile platform for the development of fluorescent chemosensors.[2][3] Its rigid, planar, and π-conjugated structure provides a high fluorescence quantum yield and excellent thermal and photochemical stability.[4] By introducing functional groups onto the peripheral phenyl rings, the electronic properties and host-guest recognition capabilities of the TPB core can be precisely tuned.
Dicarboxytriphenylbenzene derivatives, in particular, offer several advantages. The carboxylic acid groups can act as recognition sites for various analytes, such as metal ions, through coordination bonds. They also enhance water solubility and provide a convenient handle for further functionalization or immobilization onto solid supports. This guide will delve into a comparative study of these derivatives, focusing on how their structural variations influence their fluorescence sensing performance.
The Dicarboxytriphenylbenzene Core: Structure and Photophysical Properties
The fundamental structure of dicarboxytriphenylbenzene consists of a central benzene ring connected to three other phenyl rings, with two of these peripheral rings bearing a carboxylic acid group. The position of these carboxylic acid groups gives rise to different isomers, which can have a profound impact on their sensing capabilities.
The fluorescence of these molecules typically arises from a π-π* transition within the conjugated system. The absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the substitution pattern on the phenyl rings and the surrounding solvent environment.
Comparative Analysis of Fluorescence Sensing Capabilities
The sensing mechanism of dicarboxytriphenylbenzene derivatives often relies on the modulation of their fluorescence emission upon interaction with an analyte. The most common mechanisms include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Sensing of Metal Ions
Dicarboxytriphenylbenzene derivatives are excellent candidates for the detection of metal ions. The carboxylic acid groups can act as chelating agents, binding to metal ions and causing a change in the fluorescence of the molecule.
A hypothetical comparative study of two isomeric dicarboxytriphenylbenzene derivatives for the detection of Cu2+ ions is presented below. The data is extrapolated from studies on structurally similar triphenylamine-based sensors.[5][6]
| Derivative | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Selectivity | Reference (Analogous System) |
| 1,3-Dicarboxy-5-phenylbenzene | Cu2+ | Fluorescence Quenching (PET) | ~10 nM | High over other divalent cations | [5] |
| 4,4''-Dicarboxy-1,1':4',1''-terphenyl | Cu2+ | Fluorescence Quenching (PET) | ~15 nM | Good, with some interference from Fe3+ | [6] |
The fluorescence quenching in the presence of Cu2+ can be attributed to a PET mechanism where the electron-rich triphenylbenzene core donates an electron to the bound, electron-deficient Cu2+ ion, leading to non-radiative decay.
Caption: Generalized mechanism of fluorescence quenching by PET.
Sensing of Nitroaromatic Compounds
Nitroaromatic compounds are common environmental pollutants and explosives. The electron-deficient nature of these molecules makes them excellent quenchers for electron-rich fluorophores like dicarboxytriphenylbenzene derivatives.
A comparative analysis of the sensing of nitrobenzene (NB) by different functionalized dicarboxytriphenylbenzene derivatives is presented below, with performance metrics inferred from studies on similar covalent organic polymers and metal-organic frameworks.[1][7]
| Derivative | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Quenching Efficiency (Ksv) | Reference (Analogous System) |
| Amino-functionalized dicarboxytriphenylbenzene | Nitrobenzene | Fluorescence Quenching (Electron Transfer) | ~50 nM | ~1.5 x 104 M-1 | [7] |
| Thioether-functionalized dicarboxytriphenylbenzene | Nitrobenzene | Fluorescence Quenching (Electron Transfer) | ~80 nM | ~0.9 x 104 M-1 | [8] |
The introduction of electron-donating groups like amines can enhance the electron density of the triphenylbenzene core, leading to a more efficient electron transfer to the nitroaromatic analyte and thus a higher quenching efficiency.
Experimental Protocols
Synthesis of a Dicarboxytriphenylbenzene Derivative
This protocol describes the synthesis of 4,4''-dicarboxy-1,1':4',1''-terphenyl, a representative dicarboxytriphenylbenzene derivative.
Caption: Synthetic workflow for a dicarboxytriphenylbenzene derivative.
Step-by-step methodology:
-
To a solution of 4-bromobenzoic acid (2.0 g, 10 mmol) and 1,4-phenylenediboronic acid (0.83 g, 5 mmol) in a mixture of dioxane (50 mL) and 2M aqueous Na2CO3 (20 mL), add Pd(PPh3)4 (0.29 g, 0.25 mmol).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, acidify the reaction mixture with 2M HCl until a white precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water and then with diethyl ether.
-
Dry the product under vacuum to obtain 4,4''-dicarboxy-1,1':4',1''-terphenyl as a white solid.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Evaluation of Fluorescence Sensing Performance
This protocol outlines the general procedure for evaluating the fluorescence sensing capabilities of a dicarboxytriphenylbenzene derivative.
Step-by-step methodology:
-
Prepare a stock solution of the dicarboxytriphenylbenzene derivative (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the analytes of interest (e.g., various metal salts or nitroaromatic compounds) in a suitable solvent (e.g., water or acetonitrile).
-
In a series of fluorescence cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM in a buffered aqueous solution).
-
Add increasing concentrations of the analyte to the cuvettes.
-
Record the fluorescence emission spectrum of each solution after a short incubation period, using an appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the limit of detection (LOD) and the Stern-Volmer quenching constant (Ksv) for quenching sensors.
-
To assess selectivity, repeat the experiment with a range of other potential interfering analytes at a fixed concentration.
Conclusion
Dicarboxytriphenylbenzene derivatives represent a highly promising class of fluorophores for the development of selective and sensitive chemosensors. Their rigid and photochemically stable core, combined with the versatile recognition capabilities of the carboxylic acid groups, allows for the rational design of probes for a wide range of analytes. Further research into the synthesis of novel derivatives with tailored electronic properties and recognition motifs will undoubtedly lead to the development of next-generation fluorescent sensors with enhanced performance for applications in environmental monitoring, medical diagnostics, and drug discovery.
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Stability Under Scrutiny: A Comparative Benchmark of Dicarboxytriphenylbenzene MOFs Against Established Frameworks
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for a myriad of applications, from gas storage and separation to catalysis and drug delivery. The Achilles' heel of many promising MOF materials, however, lies in their stability—or lack thereof—under realistic operational conditions. This guide provides an in-depth, objective comparison of the stability of a promising class of MOFs constructed from dicarboxytriphenylbenzene-based linkers against three widely recognized benchmarks of MOF stability: UiO-66, ZIF-8, and MIL-101. By synthesizing available experimental data and outlining rigorous testing protocols, this document aims to equip researchers with the critical knowledge to select and design robust MOFs for demanding applications.
The Bedrock of Performance: Why MOF Stability Matters
The practical utility of any MOF is fundamentally dictated by its ability to maintain its structural integrity and porosity in the face of thermal, chemical, and mechanical stressors. For applications in drug delivery, for instance, a MOF carrier must remain intact in physiological environments to ensure controlled release. Similarly, in industrial catalysis, a MOF catalyst must withstand high temperatures and diverse chemical feeds. Therefore, a thorough understanding and benchmarking of MOF stability are not merely academic exercises but essential prerequisites for their real-world implementation.
This guide will focus on three key pillars of MOF stability:
-
Thermal Stability: The ability of a MOF to retain its crystalline structure and porosity upon heating.
-
Hydrolytic Stability: The resistance of a MOF to decomposition in the presence of water or humidity.
-
Chemical Stability: The capacity of a MOF to withstand exposure to various chemicals, including acids and bases.
The Contenders: A Profile of Dicarboxytriphenylbenzene MOFs and Their Benchmarks
The MOFs under comparison in this guide are:
-
Dicarboxytriphenylbenzene-based MOFs: This class of MOFs utilizes rigid, tripodal organic linkers like 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) or its derivatives. The inherent rigidity and C3-symmetry of these linkers are hypothesized to impart significant stability to the resulting frameworks. MOFs based on these linkers, such as MOF-177, are known for their exceptionally high surface areas.[1][2]
-
UiO-66 (Universitetet i Oslo-66): A zirconium-based MOF renowned for its exceptional thermal and chemical stability. This robustness is attributed to the strong Zr-O bonds within its 12-connected [Zr₆O₄(OH)₄] secondary building units (SBUs).[3][4][5]
-
ZIF-8 (Zeolitic Imidazolate Framework-8): A zinc-based MOF with a sodalite topology. Its stability, particularly against hydrolysis and in alkaline media, stems from the strong coordination between zinc ions and 2-methylimidazolate linkers.[6][7][8]
-
MIL-101 (Materials of Institute Lavoisier-101): A chromium-based MOF known for its large pore volume and good stability in water and various organic solvents. Its robustness is linked to the high connectivity of the chromium-oxo clusters.[9][10][11]
Head-to-Head Comparison: Stability Benchmarking
The following sections present a comparative analysis of the stability of dicarboxytriphenylbenzene MOFs against UiO-66, ZIF-8, and MIL-101, based on available experimental data.
Thermal Stability: Resisting the Heat
Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as it is heated at a controlled rate. The decomposition temperature (Td) is a key metric derived from TGA, indicating the temperature at which the MOF structure begins to collapse.
| MOF | Metal Node | Organic Linker | Decomposition Temperature (Td) (°C) | Reference(s) |
| Dicarboxytriphenylbenzene MOFs (representative) | Varies (e.g., Zn, Cu, Al) | 1,3,5-tris(4-carboxyphenyl)benzene or derivatives | ~300 - 650 | [12] |
| UiO-66 | Zirconium | Terephthalic acid | ~450 - 500 | [13] |
| ZIF-8 | Zinc | 2-methylimidazole | ~450 - 600 | [6][7][14] |
| MIL-101(Cr) | Chromium | Terephthalic acid | ~350 - 500 | [11][15] |
Analysis: MOFs based on triphenylbenzene linkers with different metal nodes exhibit a wide range of thermal stabilities. For example, an aluminum-based MOF with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker shows a higher decomposition temperature (500-650 °C) compared to its copper (300-500 °C) and chromium (400-600 °C) counterparts.[12] This highlights the significant influence of the metal node on thermal stability. In comparison, UiO-66 and ZIF-8 consistently demonstrate high thermal stability, with decomposition temperatures often exceeding 450 °C. MIL-101(Cr) also exhibits good thermal resistance. While some dicarboxytriphenylbenzene MOFs can rival or even exceed the thermal stability of these benchmarks, it is highly dependent on the specific metal-linker combination.
Hydrolytic Stability: The Water Challenge
The ability of a MOF to withstand exposure to water is critical for many applications. Hydrolytic stability is typically assessed by exposing the MOF to liquid water or humid environments for a defined period and then analyzing its structural integrity using Powder X-ray Diffraction (PXRD). A retention of the characteristic PXRD pattern indicates stability.
| MOF | Stability in Liquid Water (neutral pH) | Stability in Acidic/Basic Conditions | Reference(s) |
| Dicarboxytriphenylbenzene MOFs | Data is limited and varies with the metal center. | Generally, carboxylate-based MOFs are more stable in acidic than basic conditions. | [16] |
| UiO-66 | Stable | Stable in acidic solutions (e.g., HCl), but degrades in strongly basic solutions.[3][4][5][17] | [3][4][5][17] |
| ZIF-8 | Stable | Stable in alkaline solutions but can degrade in acidic conditions. | [6][7][8] |
| MIL-101(Cr) | Stable | Stable in acidic solutions, but its stability in strong bases is limited. | [9][10][11][15] |
Analysis: Direct experimental data on the hydrolytic stability of dicarboxytriphenylbenzene MOFs is not as readily available as for the benchmark materials. However, as a class of carboxylate-based MOFs, their stability is expected to be influenced by the strength of the metal-carboxylate bond.[16] Generally, MOFs with high-valent metal ions like Zr(IV) in UiO-66 tend to be more resistant to hydrolysis in acidic conditions due to the strong metal-oxygen bonds.[18] Conversely, the strong coordination bonds in ZIF-8 make it exceptionally stable in aqueous and even boiling alkaline solutions.[6][7][8] MIL-101(Cr) also demonstrates good water stability.[11][15] For dicarboxytriphenylbenzene MOFs, the choice of the metal node is paramount for achieving hydrolytic stability. For instance, a zirconium-based dicarboxytriphenylbenzene MOF would be expected to exhibit better hydrolytic stability than a zinc-based analogue, particularly in acidic media.
Chemical Stability: Resisting Chemical Attack
Beyond water, MOFs may encounter a range of chemical environments. Their stability is tested by immersion in acidic and basic solutions, followed by PXRD analysis to check for structural degradation.
Analysis: The chemical stability of dicarboxytriphenylbenzene MOFs, like their hydrolytic stability, is intrinsically linked to the nature of the metal-linker bond. Carboxylate-based MOFs generally exhibit better stability in acidic media compared to basic media.[16] This is because in basic solutions, hydroxide ions can compete with the carboxylate linkers for coordination to the metal centers, leading to framework decomposition. UiO-66 is a prime example of a MOF with excellent stability in a wide range of acidic conditions but is susceptible to degradation in strong bases.[3][4][5] In contrast, the imidazolate linker in ZIF-8 provides remarkable stability in basic environments.[6][7][8] MIL-101(Cr) also shows good resistance to acidic conditions.[9][10][15] Therefore, for applications requiring stability in basic media, a dicarboxytriphenylbenzene MOF might be less suitable than a framework like ZIF-8, unless specifically designed with a metal node that forms exceptionally strong bonds with the carboxylate groups.
Experimental Protocols: A Guide to Rigorous Stability Assessment
To ensure the generation of reliable and comparable stability data, standardized experimental protocols are crucial. The following sections outline detailed, step-by-step methodologies for assessing the thermal, hydrolytic, and chemical stability of MOFs.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
dot
Caption: Workflow for Thermal Stability Analysis using TGA.
Protocol:
-
Sample Activation: Prior to TGA analysis, the MOF sample should be activated to remove any guest molecules (e.g., solvents) from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.
-
Sample Preparation: Accurately weigh 5-10 mg of the activated MOF sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from room temperature to a final temperature well above the expected decomposition point (e.g., 800 °C) at a constant heating rate (e.g., 5 or 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step corresponding to the decomposition of the organic linker.
Hydrolytic and Chemical Stability Assessment: Immersion Testing and PXRD Analysis
dot
Caption: Workflow for Hydrolytic and Chemical Stability Testing.
Protocol:
-
Initial Characterization: Record a high-quality Powder X-ray Diffraction (PXRD) pattern of the as-synthesized, activated MOF sample. This will serve as the baseline for comparison.
-
Preparation of Test Solutions: Prepare the desired aqueous solutions for testing. For hydrolytic stability, use deionized water. For chemical stability, prepare solutions of varying pH (e.g., HCl for acidic, NaOH for basic) at specific concentrations (e.g., 0.1 M, 1 M).
-
Immersion: Suspend a known amount of the MOF (e.g., 20-50 mg) in a specific volume of the test solution (e.g., 10-20 mL) in a sealed vial.
-
Incubation: Maintain the suspension at a controlled temperature (e.g., room temperature or an elevated temperature) for a predetermined duration (e.g., 24 hours, 72 hours, or longer). Gentle agitation may be applied.
-
Sample Recovery: After the incubation period, separate the solid MOF from the solution by centrifugation or filtration.
-
Washing: Wash the recovered MOF powder several times with deionized water and then with a volatile solvent like ethanol or acetone to remove any residual test solution and facilitate drying.
-
Drying: Dry the washed MOF sample, for example, in a vacuum oven at a mild temperature.
-
Final Characterization: Record a PXRD pattern of the treated and dried MOF sample under the same conditions as the initial measurement.
-
Analysis: Compare the PXRD pattern of the treated sample with the initial pattern. The retention of the main diffraction peaks indicates that the MOF has maintained its crystalline structure and is stable under the tested conditions. The appearance of new peaks or a complete loss of crystallinity signifies degradation.
Conclusion: Navigating the Path to Stable MOFs
This guide provides a comparative framework for evaluating the stability of dicarboxytriphenylbenzene-based MOFs against the well-established benchmarks of UiO-66, ZIF-8, and MIL-101. While dicarboxytriphenylbenzene MOFs show promise, particularly in terms of their potential for high thermal stability when paired with appropriate metal nodes, their hydrolytic and chemical stability require careful consideration and are highly dependent on the specific framework composition.
For researchers and professionals in drug development and other fields requiring robust materials, the key takeaway is that there is no "one-size-fits-all" stable MOF. The choice of both the organic linker and the metal node is critical in dictating the final stability profile. The experimental protocols outlined herein provide a robust methodology for systematically evaluating and comparing the stability of novel MOFs, paving the way for the rational design of next-generation materials with the resilience required for real-world applications. As the field continues to advance, a collective effort to standardize stability testing and reporting will be invaluable in accelerating the transition of these remarkable materials from the laboratory to industrial and biomedical applications.
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A Senior Application Scientist's Guide to the Structural Analysis and Comparison of Dicarboxytriphenylbenzene-Based MOF Polymorphs
This guide provides an in-depth technical analysis and comparison of different polymorphs of Metal-Organic Frameworks (MOFs) based on the dicarboxytriphenylbenzene ligand. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of MOF polymorphism and its impact on material properties.
Introduction to Metal-Organic Frameworks and the Phenomenon of Polymorphism
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] This unique combination results in highly ordered, three-dimensional structures with exceptionally large surface areas and tunable pore sizes.[2] These characteristics make MOFs promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2][3]
Polymorphism in MOFs refers to the ability of a given chemical composition to exist in more than one crystalline structure.[4] These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties, such as thermal stability, porosity, and catalytic activity, even though they are chemically identical.[5] The study of polymorphism is crucial as the properties of a MOF are intrinsically linked to its specific crystal structure.[6] Understanding and controlling polymorphism is therefore a key aspect of designing MOFs with desired functionalities.
The Dicarboxytriphenylbenzene Linker: A Versatile Building Block
The focus of this guide is on MOFs constructed from dicarboxytriphenylbenzene-based linkers, specifically 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB). This tritopic carboxylate linker is a popular choice in MOF synthesis due to its rigid, planar geometry and C3 symmetry, which can lead to the formation of highly porous and stable frameworks.[1] One of the most well-known MOFs synthesized with the H3BTB linker is MOF-177, which is composed of Zn4O clusters and H3BTB linkers and is noted for its high porosity.[7][8]
Synthesis of the Parent Dicarboxytriphenylbenzene-Based MOF: The Case of MOF-177
The synthesis of dicarboxytriphenylbenzene-based MOFs is typically achieved through solvothermal or hydrothermal methods.[1] In the case of MOF-177, the synthesis generally involves the reaction of a zinc salt, such as zinc nitrate, with the H3BTB linker in a high-boiling point solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[8]
Experimental Protocol: Solvothermal Synthesis of MOF-177
-
Reactant Preparation: In a typical synthesis, stoichiometric amounts of zinc nitrate hexahydrate and 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) are dissolved in DMF.
-
Reaction Mixture: The reactants are combined in a sealed reaction vessel.
-
Solvothermal Reaction: The vessel is heated in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-48 hours).
-
Crystallization: During the heating process, crystals of MOF-177 form.
-
Isolation and Activation: After cooling, the crystals are collected, washed with fresh solvent to remove unreacted starting materials, and then activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
Caption: Workflow for the solvothermal synthesis of MOF-177.
Computational Prediction of Dicarboxytriphenylbenzene-Based MOF Polymorphs
While a specific polymorph may be preferentially formed under certain synthesis conditions, computational methods can be employed to predict the existence of other, potentially metastable, polymorphs. A study on MOF-177 computationally generated 44 different polymorphs.[7] From these, candidate materials were selected for further analysis based on their structural stability.[7] This highlights the rich polymorphic landscape that can exist for a single MOF composition.
Structural Analysis and Comparison of MOF-177 Polymorphs
The original, experimentally observed structure of MOF-177 possesses the qom topology.[7] The computational study identified several other plausible polymorphs, including tsx , rtl , and mcn .[7] A comparison of their key structural features is presented below.
| Property | MOF-177 (qom) | Polymorph (tsx) | Polymorph (rtl) | Polymorph (mcn) |
| Topology | qom | tsx | rtl | mcn |
| Space Group | P-31c | P-1 | C2/m | C2/m |
| Unit Cell Atoms | 808 | 101 | 202 | 202 |
| Pore Volume | High | Moderate | High | Moderate |
Data sourced from: ACS Omega.[7]
The rtl polymorph was identified as having the closest volume profiles to the original qom structure of MOF-177.[7] This suggests that it might be a more accessible polymorph under certain experimental conditions. The differences in topology, space group, and the number of atoms in the unit cell all contribute to variations in the pore environment and, consequently, the material's properties.[7]
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Revolutionizing Gas Separations: A Comparative Analysis of MOFs Featuring 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid
In the ever-evolving landscape of materials science, the quest for highly efficient and selective gas separation technologies is paramount. Metal-Organic Frameworks (MOFs) have emerged as frontrunners in this field, offering unprecedented tunability in their structural and chemical properties.[1][2][3] This guide provides an in-depth evaluation of the gas separation performance of a novel class of MOFs synthesized with the elongated and rigid linker, 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid. For the purpose of this guide, we will refer to a hypothetical, yet representative, zirconium-based MOF constructed with this linker as G-MOF-1 . This guide will objectively compare the projected performance of G-MOF-1 with established alternatives, supported by established experimental methodologies.
The Promise of G-MOF-1: A New Frontier in Porous Materials
The choice of the organic linker is a critical determinant of a MOF's properties. The ligand this compound possesses several key attributes that suggest the resulting G-MOF-1 would be a promising candidate for gas separations:
-
High Porosity and Surface Area: The extended length and rigidity of the linker are expected to create a highly porous framework with a large internal surface area, providing ample sites for gas adsorption.
-
Structural Stability: The use of a robust metal cluster, such as the zirconium-based clusters found in the UiO family of MOFs, combined with the rigid nature of the linker, would likely result in a framework with high thermal and chemical stability, a crucial factor for industrial applications.
-
Tunable Pore Environment: The aromatic nature of the linker can be further functionalized to enhance selective interactions with specific gas molecules, such as CO2.
Comparative Performance Analysis: G-MOF-1 vs. The Incumbents
To contextualize the potential of G-MOF-1, we will compare its projected gas separation performance against well-established porous materials: zeolites, activated carbons, and other high-performing MOFs like Mg-MOF-74 and HKUST-1. The key performance indicators for gas separation are selectivity, uptake capacity, and regenerability.
Carbon Dioxide Separation (CO2/CH4 and CO2/N2)
The separation of carbon dioxide from methane (natural gas sweetening) and nitrogen (flue gas treatment) is a critical industrial process.[4][5] MOFs with open metal sites or functionalized pores often exhibit strong affinity for CO2 due to its quadrupole moment.[6][7]
Table 1: Comparative CO2 Separation Performance
| Material | CO2 Uptake (mmol/g at 1 bar, 298 K) | CO2/CH4 Selectivity (IAST) | CO2/N2 Selectivity (IAST) | Heat of Adsorption (kJ/mol) |
| G-MOF-1 (Projected) | High | High | Very High | Moderate |
| Mg-MOF-74[8] | ~4.5 | ~20 | ~100 | ~45 |
| HKUST-1[4] | ~4.2 | ~12 | ~25 | ~30 |
| Zeolite 13X[9] | ~3.8 | ~24 | ~50 | ~40 |
| Activated Carbon | ~2.5 | ~5 | ~15 | ~20 |
Data for established materials are sourced from literature. G-MOF-1 values are projected based on its structural characteristics.
The extended aromatic system of the G-MOF-1 linker is expected to provide favorable π-π interactions with CO2, leading to high selectivity over less polar gases like CH4 and N2.
Hydrogen Purification (H2/CH4)
The separation of hydrogen from methane is crucial for producing high-purity hydrogen for fuel cells and other applications.[10] This separation often relies on a combination of kinetic and equilibrium effects.
Table 2: Comparative H2/CH4 Separation Performance
| Material | CH4 Uptake (mol/kg at 10 bar, 300 K) | CH4/H2 Selectivity (IAST) |
| G-MOF-1 (Projected) | Moderate | High |
| High-performing MOFs (Computational Screening)[1][11] | > 1 | > 100 |
| Zeolite CHA[11] | ~1.1 | ~13 |
| Activated Carbon | Variable | Low |
Data for established materials are sourced from computational screening studies and literature. G-MOF-1 values are projected.
The well-defined pore structure of G-MOF-1 could be tailored to exploit the size and shape differences between CH4 and H2, leading to high selectivity.
Experimental Protocols for Performance Evaluation
To validate the projected performance of G-MOF-1 and enable meaningful comparisons, standardized experimental protocols are essential.
Protocol 1: Gas Adsorption Isotherm Measurements
Objective: To determine the equilibrium uptake capacity and selectivity of the MOF for different gases.
Methodology:
-
Sample Activation:
-
Accurately weigh 50-100 mg of the as-synthesized G-MOF-1 into a sample tube.
-
Perform a solvent exchange by immersing the sample in a low-boiling-point solvent (e.g., acetone) for 24 hours, repeating the process 3-5 times.[12]
-
Attach the sample tube to the degas port of a volumetric gas adsorption analyzer.
-
Heat the sample under high vacuum (e.g., 150 °C for 12 hours) to remove any guest molecules from the pores.[12]
-
-
Isotherm Measurement:
-
Transfer the activated sample to the analysis port of the instrument.
-
Perform a free-space measurement using helium.
-
Introduce calibrated doses of the adsorbate gas (e.g., CO2, CH4, N2, H2) at a constant temperature (e.g., 273 K or 298 K).
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Measure the adsorption isotherm up to a pressure of 1 bar.
-
Measure the desorption isotherm by systematically reducing the pressure.
-
-
Data Analysis:
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm measured at 77 K.
-
Determine the single-component gas uptake capacities from the respective isotherms.
-
Calculate the ideal adsorbed solution theory (IAST) selectivity for gas mixtures from the single-component isotherm data.[7]
-
Protocol 2: Dynamic Breakthrough Analysis
Objective: To evaluate the gas separation performance under dynamic, process-relevant conditions.[2][13]
Methodology:
-
Column Packing:
-
Pack a fixed-bed column of known dimensions with a known mass of activated G-MOF-1.
-
-
Experimental Setup:
-
Place the packed column in a temperature-controlled environment.
-
Connect the column to a gas delivery system capable of supplying a gas mixture of known composition (e.g., 15/85 CO2/N2) at a constant flow rate.
-
Connect the outlet of the column to a gas analyzer (e.g., mass spectrometer or gas chromatograph) to monitor the composition of the effluent gas.
-
-
Breakthrough Experiment:
-
Initiate the flow of the gas mixture through the column.
-
Continuously record the concentration of each gas component at the column outlet as a function of time.
-
The "breakthrough time" is the time at which the concentration of the more strongly adsorbed component (e.g., CO2) at the outlet reaches a predefined threshold (e.g., 5% of the inlet concentration).
-
-
Data Analysis:
-
Plot the breakthrough curves (outlet concentration vs. time).
-
Calculate the dynamic uptake capacity of the adsorbent for each gas.
-
Determine the separation factor under dynamic conditions.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthesis and application of G-MOF-1.
Caption: Hypothetical synthesis and activation of G-MOF-1.
Caption: Selective gas adsorption mechanism in G-MOF-1.
Caption: Experimental workflow for breakthrough analysis.
Conclusion
While the experimental realization of G-MOF-1 is yet to be reported, the structural characteristics of the this compound linker strongly suggest its potential as a building block for high-performance gas separation materials. The projected high porosity, stability, and tunable pore environment of G-MOF-1 position it as a promising candidate to outperform traditional materials in key applications such as carbon capture and hydrogen purification. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of G-MOF-1 and other novel porous materials, paving the way for the next generation of gas separation technologies.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for Dicarboxytriphenylbenzene Analogs
This guide provides a comprehensive framework for the cross-validation of experimental and computational data, using dicarboxytriphenylbenzene as a representative molecular scaffold. For researchers, medicinal chemists, and materials scientists, establishing a strong correlation between predicted and measured properties is paramount for accelerating discovery pipelines. This document offers not just protocols, but the strategic reasoning behind the integration of in silico and empirical methodologies.
Introduction: The Imperative of Cross-Validation
Dicarboxytriphenylbenzene and its derivatives represent a class of rigid, aromatic structures with significant potential in materials science as organic linkers in metal-organic frameworks (MOFs) and in drug development as scaffolds for novel therapeutics. The ability to accurately predict their physicochemical properties—such as electronic structure, thermal stability, and spectroscopic behavior—can drastically reduce the time and resources spent on synthesis and characterization.
However, computational models are built on approximations. Experimental results, while grounded in reality, can be influenced by sample purity, morphology, and environmental conditions. A rigorous cross-validation process, where computational predictions are directly compared against empirical data, is the only reliable method to validate both the theoretical models and the experimental outcomes. This iterative process of prediction, measurement, and refinement builds confidence in the developed models, allowing for more accurate screening of virtual libraries and a deeper understanding of structure-property relationships.
The Cross-Validation Workflow: An Integrated Approach
The synergy between computational prediction and experimental validation is not linear but cyclical. The process involves an initial computational screening to identify promising candidates, followed by targeted synthesis and experimental characterization. Discrepancies between the predicted and measured data are then used to refine the computational models, leading to more accurate predictions in subsequent rounds of discovery.
Caption: The iterative workflow for cross-validating computational and experimental data.
Computational Prediction of Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of organic molecules, offering a favorable balance between accuracy and computational cost.[1] For a molecule like dicarboxytriphenylbenzene, the typical workflow involves geometry optimization followed by property calculations.
Methodology: DFT and TD-DFT Calculations
A standard computational protocol for an aromatic carboxylic acid is outlined below. The choice of functional and basis set is critical and should be guided by literature precedents for similar molecular systems.[2][3]
Step-by-Step Computational Workflow:
-
Structure Preparation: Build the initial 3D structure of the dicarboxytriphenylbenzene isomer of interest using molecular modeling software (e.g., IQmol).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial first step as all subsequent properties are dependent on the molecular structure.[2]
-
Software: Quantum chemistry package (e.g., ORCA, Gaussian, PySCF).[1][4]
-
Functional: A hybrid functional such as B3LYP or PBE0 is often a good starting point. For systems where long-range interactions are important, dispersion-corrected functionals like ωB97X-D are recommended.[5][6]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy and efficiency. A triple-zeta basis set is highly recommended for improved accuracy over double-zeta.[3]
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the predicted vibrational frequencies for comparison with experimental FT-IR spectra.
-
Electronic Spectra Prediction: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.[7] These values are used to generate a predicted UV-Vis absorption spectrum.[8][9][10] The number of excited states to calculate (NROOTS) should be sufficient to cover the UV-Vis range of interest.[8][9]
Experimental Characterization
The following experimental techniques provide the empirical data necessary to validate the computational predictions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "molecular fingerprint".[11] For dicarboxytriphenylbenzene, key vibrational bands include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C stretches of the aromatic rings.
Protocol for Solid-State FT-IR Analysis:
-
Background Scan: Run a background spectrum to account for atmospheric CO2 and water vapor.[12]
-
Sample Preparation: Place a small amount of the dry, powdered sample onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[11]
-
Sample Analysis: Apply pressure using the clamp to ensure good contact between the sample and the crystal.[12]
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-650 cm⁻¹.[12]
-
Data Processing: Identify and label the major absorption peaks.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13][14] For conjugated aromatic systems like dicarboxytriphenylbenzene, this technique is particularly useful for characterizing the π → π* transitions.
Protocol for Solution-Phase UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (blank).[15]
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[15]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[16][17]
Protocol for TGA:
-
Instrument Setup: Place an accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[18]
-
Data Collection: Record the mass loss as a function of temperature. The analysis typically runs from ambient temperature to 600-800 °C.[16][18]
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve. The first derivative of the curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[17]
The Cross-Validation Bridge: Comparing Theory and Experiment
This section is the core of the validation process. Here, we directly compare the predicted data with the experimental results in a structured format. Discrepancies are not failures but opportunities for insight. A systematic shift (e.g., all calculated vibrational frequencies are consistently higher than experimental values) can often be corrected with a scaling factor, while larger, non-systematic errors may indicate a need to reconsider the chosen computational functional or basis set.
Vibrational Analysis (FT-IR)
The carboxylic acid functional group has highly characteristic IR absorptions.[19][20][21] The very broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (1680-1750 cm⁻¹) are key benchmarks.[22][23][24]
| Vibrational Mode | Experimental (cm⁻¹) (Illustrative) | Computational (cm⁻¹) (Illustrative) | Comments |
| O-H Stretch (Carboxylic Acid) | ~3000 (very broad) | ~3090 (broadened) | Computational methods often overestimate stretching frequencies. The broadness is due to extensive hydrogen bonding.[20] |
| C-H Stretch (Aromatic) | 3100-3000 | 3150-3050 | Typically sharp peaks. |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1745 | A key diagnostic peak. Conjugation with the aromatic ring can lower this frequency.[24] |
| C=C Stretch (Aromatic Ring) | 1600-1450 | 1610-1460 | Multiple bands are expected in this region. |
| C-O Stretch (Carboxylic Acid) | ~1300 | ~1320 | Often coupled with other vibrations. |
Electronic Transitions (UV-Vis)
TD-DFT is generally effective at predicting the λmax for organic molecules, although the absolute accuracy can vary depending on the functional used.[6][7] The solvent effect can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
| Property | Experimental (Illustrative) | Computational (Illustrative) | Comments |
| λmax (nm) | 285 nm | 278 nm | The primary π → π* transition. A good agreement (<10 nm difference) validates the predicted electronic structure. |
| Molar Absorptivity (ε) | High | (Qualitative via Oscillator Strength) | The calculated oscillator strength should be high for the main absorption band. |
Thermal Stability (TGA)
While DFT does not directly predict a decomposition temperature, it can be used to calculate bond dissociation energies (BDEs). The weakest bonds in the molecule are likely to be the initiation points for thermal decomposition. This provides a qualitative cross-check for the experimental TGA results.
| Property | Experimental (Illustrative) | Computational (Qualitative) | Comments |
| Decomposition Onset (°C) | ~350 °C | N/A (Directly) | TGA provides the empirical thermal stability limit. |
| Weakest Bond | N/A (Directly) | C-COOH bond | DFT calculations can identify the bond with the lowest BDE, suggesting the initial site of fragmentation. |
Conclusion: Achieving Predictive Confidence
The cross-validation of experimental and computational data is an essential practice for modern chemical research. By systematically comparing DFT and TD-DFT predictions against FT-IR, UV-Vis, and TGA measurements for molecules like dicarboxytriphenylbenzene, researchers can build robust, validated models. These models, in turn, enable the high-throughput screening of virtual compounds, guiding synthetic efforts toward molecules with the highest probability of possessing desired properties, thereby accelerating the pace of innovation in both drug development and materials science.
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interpreting infra-red spectra . Chemguide. [Link]
-
UVVis spectroscopy . ORCA 5.0 tutorials. [Link]
-
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comparative analysis of the electronic properties of MOFs with different quaterphenyl-based linkers
A Comparative Guide to the Electronic Properties of MOFs with Quaterphenyl-Based Linkers
This guide provides a deep comparative analysis of the electronic properties of metal-organic frameworks (MOFs) synthesized with different quaterphenyl-based linkers. As the demand for tunable, porous conductive materials grows in fields ranging from chemiresistive sensing to electrocatalysis and energy storage, understanding the intricate relationship between a MOF's organic linker and its electronic behavior is paramount.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between linker design, synthesis choices, and the resulting electronic characteristics.
The Organic Linker: Architect of Electronic Properties
In the modular world of MOFs, while the metal node plays a crucial role in establishing the framework's geometry and can participate in charge transport, the organic linker often dictates the material's electronic landscape. The linker's length, planarity, and functional groups directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which in turn define the MOF's band gap and charge transport pathways.[3][4]
Extended, conjugated linkers like quaterphenyls are particularly promising for creating conductive MOFs. Their delocalized π-systems can facilitate efficient charge movement through the framework. The primary mechanisms governing charge transport in such materials are:
-
Through-bond transport: Occurs when there is strong orbital overlap between the metal d-orbitals and the linker's π-orbitals, creating a continuous pathway for charge delocalization.[1][5][6] This is often dominant in 2D MOFs with extended π-conjugation.[7]
-
Through-space transport: Relies on non-covalent interactions, primarily π-π stacking between the aromatic linkers of adjacent layers.[1][2][6] For this to be effective, the interplanar distance must be short, typically less than 3.5 Å.[6]
-
Redox hopping: Involves electrons tunneling between localized redox-active sites within the framework.[1][5]
The choice of a quaterphenyl backbone is a deliberate strategy to leverage both through-bond and through-space mechanisms, creating a versatile platform for tuning electronic properties.
Comparative Analysis: The Impact of Linker Functionalization
The true power of MOF design lies in the ability to functionalize the organic linker. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quaterphenyl backbone, one can systematically engineer the band structure and conductivity of the resulting MOF.[8][9][10][11]
The Unsubstituted Quaterphenyl Linker: A Baseline
A MOF constructed with a simple quaterphenyl-dicarboxylate linker serves as our baseline. Its electronic properties are primarily determined by the degree of π-conjugation along the linker and the efficiency of the orbital overlap with the chosen metal node. The torsional angle between the phenyl rings is a critical, often overlooked, factor; a more planar conformation leads to better π-orbital overlap and potentially higher charge mobility.
Linkers with Electron-Donating Groups (EDGs)
Introducing EDGs such as amine (–NH₂) or hydroxyl (–OH) groups raises the energy of the linker's HOMO.[11] This has two primary effects:
-
Reduced Band Gap: The energy difference between the HOMO (valence band) and LUMO (conduction band) is decreased, making it easier to excite an electron into the conduction band.[12] For instance, in Zr-based UiO-66, functionalizing the BDC linker with –NH₂ reduces the band gap from 3.76 eV to 2.75 eV.[12]
-
Enhanced p-type Conductivity: By raising the valence band maximum, EDGs facilitate the creation of holes, which are the majority charge carriers in p-type semiconductors.
Linkers with Electron-Withdrawing Groups (EWGs)
Conversely, EWGs such as nitro (–NO₂) or trifluoromethyl (–CF₃) groups lower the energy of the linker's LUMO.[8][10] This leads to:
-
Tuned Band Gaps: While also reducing the band gap compared to the unsubstituted linker, the effect originates from stabilizing the conduction band. The NO₂-functionalized UiO-66 has a band gap of 2.93 eV, lower than the parent MOF but higher than the NH₂-functionalized version.[12]
-
Potential for n-type Conductivity: Lowering the LUMO makes it easier to inject electrons into the material, a key requirement for n-type (electron-led) conduction.
The presence of a functional group can also lead to a splitting of the π-orbitals on the linker, further modifying the electronic structure.[8][10]
Scientist's Insight: The Causality of Functionalization
The choice between an EDG and an EWG is a fundamental design decision driven by the target application. For applications requiring facile oxidation, such as certain electrocatalytic reactions, an EDG-functionalized linker is preferred because it raises the valence band, making the MOF easier to oxidize. For applications needing stable electron acceptors, like components in some solar cells or n-type transistors, an EWG is chosen to lower the conduction band, making the MOF easier to reduce. This targeted tuning of frontier molecular orbitals is a cornerstone of rational MOF design.[9][11]
Quantitative Data Summary
The table below summarizes the expected effects and provides representative experimental data from analogous systems to illustrate the impact of linker functionalization on key electronic properties. Direct comparative data for a series of isostructural quaterphenyl-based MOFs is still an emerging area of research; therefore, these values are illustrative of the principles discussed.
| Linker Functional Group | Expected Effect on HOMO/LUMO | Expected Band Gap (eV) | Expected Conductivity (S/cm) | Representative MOF System & Value |
| -H (Unsubstituted) | Baseline | High | Low (Insulating) | MOF-5: ~3.4 eV |
| -NH₂ (EDG) | Raises HOMO | Low | Moderate to High | UiO-66-NH₂: 2.75 eV[12] |
| -OH (EDG) | Raises HOMO | Low | Moderate | MOFs with COOH/OH groups show high stability[11] |
| -NO₂ (EWG) | Lowers LUMO | Medium | Moderate | UiO-66-NO₂: 2.93 eV[12] |
| -Br, -Cl (EWG) | Lowers LUMO | Medium-High | Low to Moderate | Halogen functionalization tunes VBM and band gap[3] |
Visualization of Key Concepts
Linker Functionalization Strategy
The diagram below illustrates how different functional groups can be appended to a quaterphenyl-dicarboxylate linker to tune the electronic properties of the resulting MOF.
Caption: Strategy for tuning MOF electronics via linker functionalization.
Charge Transport Mechanisms in MOFs
Understanding the pathways for charge movement is critical for designing highly conductive materials.
Caption: Primary charge transport mechanisms within conductive MOFs.
Experimental Protocols
Reproducible and accurate characterization is the bedrock of materials science. The following protocols outline the essential steps for synthesizing and evaluating the electronic properties of quaterphenyl-based MOFs.
Protocol 1: Hydrothermal/Solvothermal Synthesis of a Quaterphenyl-Based MOF
-
Rationale: This is a common method for producing high-quality crystalline MOFs.[13][14] The choice of solvent and temperature is critical for controlling crystal growth and preventing the formation of competing phases.[15]
-
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 1.4 mmol) and the quaterphenyl-dicarboxylate linker (0.36 mmol) in a suitable solvent, typically N,N-Dimethylformamide (DMF), in a 20 mL scintillation vial.
-
Sealing: Cap the vial tightly.
-
Scientist's Insight: Ensure the vial is properly sealed to maintain autogenous pressure during heating, which is crucial for crystallization.
-
-
Heating: Place the vial in a preheated oven at 100-120 °C for 16-24 hours. The precise temperature and time depend on the specific metal-linker combination and should be optimized.
-
Cooling: Allow the vial to cool slowly to room temperature. Crystals should form at the bottom of the vial.
-
Washing: Decant the mother liquor. Wash the crystalline product repeatedly with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted precursors and residual solvent.
-
Activation: Activate the MOF to remove solvent molecules from the pores by heating under vacuum. The conditions for activation are material-dependent and critical for obtaining accurate property measurements.
-
Protocol 2: Measurement of Bulk Electrical Conductivity
-
Rationale: To compare the intrinsic electronic properties of different MOFs, it is crucial to measure their bulk conductivity accurately. The four-probe van der Pauw method is preferred for pressed powder pellets as it eliminates contact resistance, a significant source of error in simpler two-probe measurements.[1][16][17]
-
Step-by-Step Methodology:
-
Pellet Preparation: Place approximately 100-200 mg of the activated MOF powder into a pellet press. Apply pressure (typically 5-10 tons) for several minutes to form a dense, compact pellet. Measure the thickness (t) of the pellet with calipers.
-
Contact Placement: Attach four small electrical contacts to the periphery of the pellet in a square or cloverleaf configuration using conductive silver paint or carbon paste.
-
Measurement Setup: Connect the pellet to a source-measure unit (SMU) or a dedicated resistivity measurement system.
-
Resistance Measurement (R_A): Apply a known current (I) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) across the other two contacts (3 and 4). Calculate the resistance R_A = V/I.
-
Resistance Measurement (R_B): Apply the same current (I) through a different pair of adjacent contacts (e.g., 2 and 3) and measure the voltage (V) across the remaining pair (4 and 1). Calculate the resistance R_B = V/I.
-
Conductivity Calculation: Calculate the sheet resistance (R_s) using the van der Pauw equation: exp(-π * R_A / R_s) + exp(-π * R_B / R_s) = 1.
-
The bulk conductivity (σ) is then calculated as σ = 1 / (R_s * t).
-
Protocol 3: Determination of the Optical Band Gap
-
Rationale: The optical band gap (E_opt) provides essential information about the energy required to create an exciton and is a key parameter for photocatalytic and optoelectronic applications. It is commonly estimated from diffuse reflectance UV-Vis spectroscopy.[18] While Tauc plots are widely used, they are based on assumptions for crystalline semiconductors and may not be appropriate for the molecular nature of MOFs, where Gaussian fitting of the absorption edge can provide a more accurate value.[19]
-
Step-by-Step Methodology:
-
Sample Preparation: Mix a small amount of the finely ground, activated MOF powder with a non-absorbing matrix like BaSO₄.
-
Data Acquisition: Record the diffuse reflectance spectrum (R) of the sample over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrometer equipped with an integrating sphere.
-
Data Transformation: Convert the reflectance (R) data into absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[18] This function is proportional to the absorption coefficient.
-
Band Gap Analysis (Tauc Plot Method):
-
Plot (F(R) * hν)^n versus photon energy (hν).
-
The exponent n depends on the nature of the electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap).
-
Extrapolate the linear portion of the plot to the x-axis (where the y-value is zero). The x-intercept gives the value of the optical band gap, E_opt.
-
-
Band Gap Analysis (Gaussian Fitting - Recommended):
-
Fit the onset of the primary absorption peak in the Kubelka-Munk spectrum to a Gaussian function.
-
The center of the fitted Gaussian provides a robust estimation of the lowest-energy optical transition, corresponding to the optical band gap.[19]
-
-
Experimental Workflow Diagram
Caption: Workflow for synthesis and electronic characterization of MOFs.
Conclusion and Future Outlook
The use of quaterphenyl-based linkers provides a highly versatile and rational approach to designing MOFs with tailored electronic properties. By strategically employing electron-donating and electron-withdrawing functional groups, researchers can precisely tune band gaps and modulate charge carrier concentrations, shifting materials between insulating and semiconducting regimes. This guide has outlined the core principles, comparative effects, and essential experimental protocols for navigating this exciting field.
Future research should focus on synthesizing isoreticular series of MOFs with systematically varied quaterphenyl linkers to enable direct, unambiguous comparison of their electronic properties. Furthermore, exploring the impact of linker functionalization on charge carrier mobility, in addition to conductivity, will provide a more complete picture of charge transport phenomena. The continued synergy between predictive computational modeling and rigorous experimental validation will undoubtedly accelerate the discovery of next-generation conductive MOFs for advanced electronic applications.[4][20]
References
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Vanpoucke, D. E. P., et al. (2021). Linker Functionalization in MIL-47(V)-R Metal-Organic Frameworks: Understanding the Electronic Structure. ResearchGate. [Link]
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University of Illinois Urbana-Champaign. (2018). Charge Transport Mechanisms in Electrically Conductive Metal Organic Frameworks. Chemistry | Illinois. [Link]
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AIP Publishing. (2020). Charge transport in metal–organic frameworks for electronics applications. AIP Publishing. [Link]
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Sun, L., et al. (2020). Electrically Conductive Metal–Organic Frameworks. ACS Publications. [Link]
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ACS Publications. (2021). Controlling Charge Transport in 2D Conductive MOFs: The Role of Nitrogen-Rich Ligands and Chemical Functionality. ACS Publications. [Link]
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Rieger, F., et al. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. arXiv. [Link]
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OSTI.gov. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.gov. [Link]
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RSC Publishing. (2021). Computational techniques for characterisation of electrically conductive MOFs: quantum calculations and machine learning approaches. RSC Publishing. [Link]
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ResearchGate. (2019). Measuring and Reporting Electrical Conductivity in Metal-Organic Frameworks: Cd 2 (TTFTB) as a Case Study. ResearchGate. [Link]
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MDPI. (2021). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. MDPI. [Link]
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Safety Operating Guide
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid proper disposal procedures
As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and meticulous procedure. The proper handling and disposal of specialized chemical reagents like 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid are not merely regulatory hurdles; they are integral to the integrity of our work and the safety of our colleagues and environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (also known as p-Terphenyl-4,4''-dicarboxylic acid). The procedures outlined here are grounded in an understanding of the compound's specific hazard profile and align with general best practices for laboratory chemical waste management.
Part 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound and its close isomers are classified with several key hazards.
The primary risks associated with this compound involve irritation and acute toxicity if ingested.[1][2] Crucially, related compounds are identified as being very toxic to aquatic life, a factor that strictly dictates the final disposal pathway and expressly forbids sanitary sewer disposal.[3][4]
Table 1: GHS Hazard Summary for Structurally Related Terphenyl Carboxylic Acids
| Hazard Classification | GHS Category | Description | Precautionary Statement Codes |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][3][5] | P264, P270, P301+P317, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7] | P280 |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][6][7] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][6] | P261, P271, P304+P340 |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life.[3][4] | P273, P391 |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[3][4] | P273, P391, P501 |
Part 2: Step-by-Step Disposal Protocol
This protocol addresses the lifecycle of waste from the point of generation to its final collection. The core principle is that this compound, whether as pure solid, in solution, or as contamination on labware, must be treated as hazardous chemical waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure you are wearing appropriate PPE. This is the first line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles or glasses.[1][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned.[1]
Step 2: Waste Characterization and Segregation
Properly identifying and segregating waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Pure Chemical Waste: Unused or expired this compound solid.
-
Grossly Contaminated Labware: Items such as weigh boats, spatulas, or beaker liners with visible solid residue.
-
Trace Contaminated Materials: Gloves, wipes, and other disposable items with incidental contact.
-
Aqueous/Solvent Mixtures: Solutions containing the compound.
Crucially, never mix this waste stream with non-hazardous trash. Under the EPA's "Mixture Rule," mixing any amount of a hazardous waste with a non-hazardous waste renders the entire mixture hazardous.[10]
Step 3: Containment and Labeling
Proper containment prevents leaks and communicates hazards to everyone in the laboratory.
-
Select a Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[11] For solid waste, a wide-mouth glass or polyethylene bottle with a screw-top cap is ideal.[11] Do not use food containers.[12]
-
Collect Waste:
-
Solids: Carefully transfer the solid waste and grossly contaminated items into the designated waste container. Avoid generating dust.[1][9]
-
Solutions: Collect liquid waste in a separate, compatible container.
-
Trace Contaminated Items: Place gloves and wipes in a sealed, labeled plastic bag before placing them in the solid waste container or as directed by your institution's EHS department.
-
-
Label the Container: This is a strict regulatory requirement.[13] The label must be affixed to the container as soon as the first particle of waste is added. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Generated waste must be stored safely and compliantly pending pickup.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[7][16]
-
The container must remain closed except when actively adding waste.[12]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Once the container is full or you are finished generating this waste stream, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.[17]
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [9] The high aquatic toxicity makes sewer disposal a serious environmental violation.[3]
Part 3: Emergency Spill Protocol
In the event of a small spill of solid this compound, immediate and correct action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill location.
-
Use PPE: Ensure you are wearing the appropriate PPE as described in Step 1.
-
Clean Up: Use dry cleanup procedures.[1] Gently sweep or scoop the material and place it into a suitable container for disposal.[8] Avoid any actions that could generate dust.
-
Decontaminate: Wipe the spill area with a damp cloth (if appropriate for the surface), and place the cleaning materials into the waste container.
-
Label and Dispose: Seal, label, and manage the spill cleanup waste as hazardous waste according to the protocol above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Workflow for proper segregation and disposal of the chemical.
By adhering to this structured protocol, researchers can ensure the safe management and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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- Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
- AK Scientific, Inc. Safety Data Sheet: 4-{[4-(4-Carboxyphenoxy)phenyl]sulfonyl}benzoic acid.
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- American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
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A Senior Application Scientist's Guide to Handling 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic Acid: Personal Protective Equipment and Safe Operational Planning
Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides an in-depth operational plan for handling 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid (CAS No. 143613-17-6), a terphenyl dicarboxylic acid derivative. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of proactive safety, explaining the causality behind each procedural step to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Identification: A Risk-Based Approach
While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific quaterphenyl compound is not widely available, we can establish a reliable safety profile by analyzing structurally similar aromatic carboxylic acids. This approach, grounded in established chemical principles, allows us to anticipate hazards and implement appropriate controls.
Analogous compounds such as 4-phenylbenzoic acid and other biphenyl carboxylic acids are classified as causing skin irritation (Category 2), serious eye irritation (Category 2/2A), and potential respiratory irritation.[1][2][3] For instance, the GHS classification for p-Terphenyl-4,4''-dicarboxylic acid, a closely related molecule, indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Based on this comparative analysis, we will operate under the assumption that this compound presents the following potential hazards:
| Hazard Category | Classification | Primary Concern & Rationale |
| Acute Oral Toxicity | Warning (Assumed) | Harmful if swallowed, based on data for similar terphenyl structures.[4] |
| Skin Corrosion/Irritation | Warning (Assumed) | Causes skin irritation. Aromatic acids can be irritating upon prolonged contact.[1][2] |
| Serious Eye Damage/Irritation | Warning (Assumed) | Causes serious eye irritation. Particulate matter (dust) poses a significant mechanical and chemical hazard to eyes.[1][3] |
| Respiratory Irritation | Warning (Assumed) | May cause respiratory irritation if inhaled as a dust.[1][3] Fine powders are easily aerosolized. |
| Hazardous to the Aquatic Environment | Warning (Assumed) | Very toxic to aquatic life with long-lasting effects.[4] This dictates stringent disposal protocols. |
This conservative assessment forms the bedrock of our personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific task and associated risks. Engineering controls, such as fume hoods, are the primary line of defense and must be used when handling the solid compound or volatile solutions.[5]
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | ANSI Z.87.1 compliant safety glasses with side shields and a face shield.[6][7] | Nitrile or butyl rubber gloves, inspected before use.[6] A buttoned lab coat.[7] | A NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particulates.[6][7] |
| Handling Solutions (Non-volatile solvent) | ANSI Z.87.1 compliant safety glasses with side shields. | Nitrile gloves.[6] A buttoned lab coat. | Not typically required if handled within a certified chemical fume hood. |
| Handling Solutions (Volatile solvent) | Chemical splash goggles.[7] | Nitrile or other chemically-compatible gloves. A buttoned lab coat. | All work must be performed in a chemical fume hood. |
| Large Scale Operations (>10g) | Chemical splash goggles and a face shield.[6][7] | Chemical-resistant gloves (e.g., butyl rubber) and a chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with appropriate cartridges may be required based on a formal risk assessment.[7][8] |
Causality of Choices:
-
Eye Protection: For solids, the combination of safety glasses and a face shield protects against both fine dust particles and unexpected splashes.[6][7] Goggles provide a better seal against vapors from solutions.[9]
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals for short-term use and are effective against solid particulates.[6] They must be removed properly to avoid skin contact with the outer surface.
-
Respiratory Protection: The primary risk from the solid form is inhalation. An N95 respirator effectively filters these airborne particles.[6] This is a critical step, as respiratory irritation is a key hazard identified from analogous compounds.[1]
Operational and Disposal Plans
A self-validating protocol integrates safety checks and clear procedures from material receipt to waste disposal. The following workflow is designed to minimize exposure and environmental impact.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a work area inside a certified chemical fume hood.
-
Assemble all necessary equipment (glassware, spatulas, solvents) before handling the compound.
-
Don the appropriate PPE as specified in the table above, ensuring your respirator has a proper seal.
-
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use an anti-static weigh boat or weighing paper.
-
Handle the container and spatula with care to minimize the generation of airborne dust. Avoid pouring the powder from a height.
-
Close the primary container tightly immediately after dispensing the required amount.[1]
-
-
Dissolution and Reaction:
-
Slowly add the solid this compound to the solvent with stirring. Adding the solid to the liquid minimizes splashing and dust formation.
-
Keep the reaction vessel covered as much as possible (e.g., with a watch glass or septum) during the process.
-
-
Decontamination:
-
After handling, wipe down the spatula, work surfaces, and any contaminated equipment with an appropriate solvent-soaked towel.
-
Dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the lab area.[1]
-
Disposal Plan:
Given the compound's presumed high aquatic toxicity, it is imperative that none of it enters the drainage system.[4]
-
Solid Waste: All solid waste, including contaminated weigh paper, gloves, and disposable PPE, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Consult your institution's Environmental Health & Safety (EHS) department for specific local regulations and waste pickup procedures.[10][11]
Emergency Procedures
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By integrating these expert-level protocols and understanding the rationale behind them, you can confidently and safely advance your research with this compound.
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acetonedicarboxylic acid - Organic Syntheses Procedure , Organic Syntheses, [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
